Product packaging for 2-Phenyl-3,6-dimethylmorpholine(Cat. No.:CAS No. 92903-00-9)

2-Phenyl-3,6-dimethylmorpholine

Cat. No.: B1438228
CAS No.: 92903-00-9
M. Wt: 191.27 g/mol
InChI Key: FZEIVUHEODGHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenyl-3,6-dimethylmorpholine is a synthetic organic compound belonging to the phenylmorpholine class. It is a structural analog of phenmetrazine and is primarily of interest in neuroscience and medicinal chemistry research for its potential central nervous system (CNS) activity . Pre-clinical and anecdotal reports suggest it may exhibit stimulant and anorectic (appetite-suppressant) effects, although its pharmacological profile appears to differ from some related compounds . Based on its structural similarity to other phenylmorpholines, it is hypothesized to act primarily as a serotonin reuptake inhibitor, which could confer antidepressant-like properties . This mechanism contrasts with other derivatives like 2-phenyl-3,5-dimethylmorpholine (PDM-35), which is believed to function more as a norepinephrine-dopamine releasing agent, indicating that subtle changes in the molecular structure can significantly alter the mechanism of action and research applications . The compound is subject to legal restrictions in several jurisdictions, including Germany, where it is listed under the NpSG (controlling new psychoactive substances), and the UK, where it falls under the Psychoactive Substances Act . Researchers must be aware of and comply with all applicable regulations in their region. This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B1438228 2-Phenyl-3,6-dimethylmorpholine CAS No. 92903-00-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92903-00-9

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3,6-dimethyl-2-phenylmorpholine

InChI

InChI=1S/C12H17NO/c1-9-8-13-10(2)12(14-9)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3

InChI Key

FZEIVUHEODGHML-UHFFFAOYSA-N

SMILES

CC1CNC(C(O1)C2=CC=CC=C2)C

Canonical SMILES

CC1CNC(C(O1)C2=CC=CC=C2)C

Other CAS No.

92902-99-3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Phenyl-3,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data on the specific basic properties and pharmacological profile of 2-Phenyl-3,6-dimethylmorpholine is limited. This guide synthesizes the available information and incorporates data from closely related phenylmorpholine analogs to provide a comprehensive overview for research and drug development purposes. All data derived from analog compounds are clearly indicated.

Introduction

This compound is a substituted phenylmorpholine derivative with a structural relationship to the stimulant and anorectic compound phenmetrazine.[1] Like other compounds in this class, it is presumed to exert its effects on the central nervous system, primarily through interaction with monoamine transporters.[2] Anecdotal reports suggest it possesses stimulant and anorectic properties, and it is theorized to act as a serotonin (B10506) reuptake inhibitor, potentially leading to antidepressant-like effects.[3] However, other anecdotal accounts suggest the compound may be largely inactive.[3]

This technical guide provides a summary of the known basic properties of this compound and presents comparative data from structurally similar analogs to inform further research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₁₇NO[3]
Molar Mass 191.274 g·mol⁻¹[3]
IUPAC Name This compound[3]
CAS Number 92903-00-9[3]

In Vitro Pharmacology: Monoamine Transporter Affinity of Analogs

The primary mechanism of action for many phenylmorpholine derivatives involves the inhibition of monoamine reuptake transporters, specifically the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[2] While specific binding affinities for this compound are not published, data from closely related analogs provide insight into the potential activity of this compound class.

Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀, nM) of Phenylmorpholine Analogs

CompoundDAT (IC₅₀, nM)NET (IC₅₀, nM)SERT (IC₅₀, nM)Source
(S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine220100390[4]
4-methylphenmetrazine (4-MPM)1930--[5][6]
2-methylphenmetrazine (2-MPM)6740--[5][6]
Phenmetrazine---[5][6]

Note: The data presented is for structural analogs and should be interpreted with caution as a direct representation of this compound's activity.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public domain. However, general synthetic strategies for substituted morpholines and analytical methods for related compounds can be adapted.

General Synthetic Approach for Phenylmorpholine Derivatives

The synthesis of phenylmorpholine derivatives often involves the cyclization of an appropriate amino alcohol precursor. A general, adaptable protocol based on the synthesis of related morpholines is presented below. A German patent (DE 1143201) describes a method for the preparation of this compound, but the specific details are not readily accessible.[3]

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 1-phenyl-2-aminopropanol 1-phenyl-2-aminopropanol amino_diol Amino diol intermediate 1-phenyl-2-aminopropanol->amino_diol Reaction with 1,2-propylene oxide 1,2-propylene_oxide 1,2-propylene oxide product This compound amino_diol->product Acid-catalyzed cyclization

Figure 1: General synthetic workflow for this compound.

Materials:

  • (1R,2S)-(-)-Norephedrine or related amino alcohol precursor

  • Propylene (B89431) oxide

  • Strong acid catalyst (e.g., sulfuric acid)

  • Anhydrous solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Formation of the Amino Diol Intermediate: The starting amino alcohol is reacted with propylene oxide in a suitable solvent. This reaction is typically carried out at elevated temperatures and may require a sealed reaction vessel.

  • Cyclization: The resulting amino diol intermediate is then subjected to acid-catalyzed cyclization. This is often achieved by heating the intermediate in the presence of a strong acid like sulfuric acid.

  • Workup and Purification: The reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified using a suitable technique such as column chromatography or distillation.

Analytical Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

G Synthesized_Compound Synthesized Compound TLC Thin Layer Chromatography (TLC) Synthesized_Compound->TLC Initial Purity Check GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Synthesized_Compound->GCMS Molecular Weight and Fragmentation Pattern NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Synthesized_Compound->NMR Structural Confirmation HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Quantitative Purity Structure_Elucidation Structure Elucidation GCMS->Structure_Elucidation NMR->Structure_Elucidation Purity_Confirmation Purity Confirmation HPLC->Purity_Confirmation

Figure 2: Analytical workflow for the characterization of this compound.

Proposed Mechanism of Action: Serotonin Reuptake Inhibition

Based on its structural similarity to other known monoamine reuptake inhibitors, this compound is hypothesized to function as a serotonin reuptake inhibitor (SRI).[3] SRIs act by blocking the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft.[7] This blockage leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[8]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Receptor Postsynaptic Serotonin Receptor Serotonin->Serotonin_Receptor Binding Downstream_Signaling Downstream Signaling Cascade Serotonin_Receptor->Downstream_Signaling Activation PDM This compound PDM->SERT Inhibition

Figure 3: Proposed mechanism of action for this compound as a serotonin reuptake inhibitor.

Conclusion

This compound is a synthetic compound with potential stimulant and anorectic effects, likely mediated through the inhibition of monoamine transporters, particularly the serotonin transporter. While specific quantitative data for this molecule is scarce, the information available for structurally related analogs provides a valuable starting point for further investigation. The development of detailed synthetic and analytical protocols, along with comprehensive in vitro and in vivo pharmacological profiling, is essential to fully elucidate the therapeutic potential and safety profile of this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the basic properties and potential applications of this and related phenylmorpholine compounds.

References

A Technical Guide to 2-Phenyl-3,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-3,6-dimethylmorpholine is a substituted phenylmorpholine derivative, placing it in a class of compounds known for their stimulant and anorectic effects. Structurally related to the well-characterized stimulant phenmetrazine, this compound has been the subject of interest for its potential pharmacological activity. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, potential pharmacological profile based on related compounds, and hypothesized mechanisms of action. Due to the limited publicly available data on this specific molecule, information from closely related analogues is presented to provide a foundational understanding for research and development professionals.

Chemical Identification and Properties

A critical aspect of any chemical entity is its unambiguous identification. For this compound, there has been some ambiguity in its registered CAS number. Based on available database information, the following has been clarified:

IdentifierValueReference
Chemical Name This compound
Synonym 6-Methylphenmetrazine[1][2]
CAS Number (Free Base) 92903-00-9[1][2][3]
CAS Number (Hydrochloride Salt) 92902-99-3[4][5][6][7][8][9]
Molecular Formula C₁₂H₁₇NO[1]
Molar Mass 191.27 g/mol

Pharmacological Profile (Inferred from Analogues)

Based on the structure of this compound and the known activities of its isomers and analogues, it is hypothesized to function as a monoamine reuptake inhibitor or releasing agent.[3][12] Anecdotal reports suggest potential anorectic effects, though with limited stimulant activity.[3]

For comparative purposes, the monoamine transporter activity of the parent compound, 2-phenylmorpholine, and the closely related phenmetrazine are presented below.

CompoundDopamine (B1211576) Transporter (DAT) EC₅₀ (nM)Norepinephrine (B1679862) Transporter (NET) EC₅₀ (nM)Serotonin (B10506) Transporter (SERT) EC₅₀ (nM)
2-Phenylmorpholine867920,260
Phenmetrazine70 - 13129 - 50.47,765 - >10,000

Data for 2-Phenylmorpholine and Phenmetrazine from rat brain synaptosome assays.[13] EC₅₀ values represent the concentration required to elicit a 50% maximal response (neurotransmitter release). Lower values indicate higher potency.

Postulated Mechanism of Action

The primary mechanism of action for many substituted phenylmorpholines involves their interaction with the dopamine, norepinephrine, and serotonin transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the neurotransmitter signal.

G vesicle vesicle monoamines monoamines vesicle->monoamines Release ma_transporter ma_transporter monoamines->ma_transporter Reuptake receptors receptors monoamines->receptors Binding & Signal Transduction molecule molecule molecule->ma_transporter Inhibition of Reuptake

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a general synthesis is cited in German patent DE1143201.[3] The synthesis of related phenylmorpholine analogues often involves the cyclization of a substituted diethanolamine (B148213) derivative.[14] A plausible synthetic approach, based on methods for similar compounds, is outlined below.[15][16]

Hypothetical Synthesis Workflow

G start Starting Materials: - Substituted Propiophenone - Ethanolamine Derivative step1 Bromination of Propiophenone start->step1 step2 Reaction with Ethanolamine Derivative to form an intermediate step1->step2 step3 Cyclization (e.g., using concentrated sulfuric acid) step2->step3 step4 Purification (e.g., distillation, chromatography) step3->step4 end Final Product: This compound step4->end

Monoamine Transporter Activity Assay (General Protocol)

The following is a generalized protocol for assessing the in vitro activity of a compound at monoamine transporters, based on methods used for analogous compounds.[15]

  • Preparation of Synaptosomes:

    • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose (B13894) buffer.

    • The homogenate is centrifuged at a low speed to remove cellular debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the synaptosomes.

    • The synaptosome pellet is resuspended in a suitable assay buffer.

  • Uptake Inhibition Assay:

    • Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound).

    • A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

    • The reaction is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

    • Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

Conclusion

This compound represents an intriguing but under-characterized member of the substituted phenylmorpholine class. While its precise pharmacological profile remains to be fully elucidated through empirical studies, its structural similarity to known monoamine transporter ligands provides a strong basis for its hypothesized mechanism of action. This guide serves as a foundational resource for researchers, summarizing the current state of knowledge and providing a framework for future investigation into the synthesis, pharmacology, and potential therapeutic applications of this compound. Further research is warranted to isolate and characterize the specific stereoisomers of this compound and to determine their individual contributions to its overall pharmacological effect.

References

The Enigmatic Mechanism of 2-Phenyl-3,6-dimethylmorpholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Dated: December 22, 2025

Abstract

This technical guide delineates the current understanding of the mechanism of action of 2-Phenyl-3,6-dimethylmorpholine, a synthetic compound structurally related to the stimulant and anorectic agent, phenmetrazine. Due to a notable scarcity of direct empirical data on this compound, this document extrapolates its pharmacological profile from the extensively studied class of substituted phenylmorpholines. It is hypothesized that this compound primarily functions as a monoamine transporter ligand, potentially exhibiting activity as a serotonin (B10506) reuptake inhibitor. This guide provides a comprehensive overview of the presumed molecular targets, the experimental protocols to elucidate its precise mechanism, and quantitative data from closely related analogs to serve as a benchmark for future research.

Introduction

This compound is a stimulant and anorectic agent with a chemical structure analogous to phenmetrazine.[1] While anecdotal reports suggest anorectic effects, its broader pharmacological activity remains largely uncharacterized.[1] Based on its structural similarity to other phenylmorpholines, it is postulated to act as a serotonin reuptake inhibitor, which could confer antidepressant-like properties.[1] The phenylmorpholine class of compounds is known to interact with monoamine transporters, acting as either reuptake inhibitors or releasing agents for dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (5-HT).[2][3] This guide aims to provide a foundational understanding of the putative mechanism of action of this compound by examining the well-documented pharmacology of its structural analogs.

Putative Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action for substituted phenylmorpholines involves the modulation of monoamine neurotransmitter levels in the synaptic cleft.[2] These compounds typically bind to and inhibit the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] Depending on the specific substitutions on the phenyl and morpholine (B109124) rings, these compounds can act as either reuptake inhibitors, which block the transporter's ability to clear neurotransmitters from the synapse, or as releasing agents, which induce reverse transport of neurotransmitters from the presynaptic neuron into the synapse.[3][4]

Given the structural features of this compound, it is anticipated to have a significant affinity for one or more of the monoamine transporters. The initial hypothesis of it being a serotonin reuptake inhibitor suggests a primary interaction with SERT.[1]

Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the general mechanism of monoamine reuptake and the presumed site of action for this compound as a reuptake inhibitor.

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) monoamine Monoamine Neurotransmitter vesicle->monoamine Release monoamine_transporter Monoamine Transporter (DAT, NET, or SERT) 2_PDM This compound 2_PDM->monoamine_transporter Inhibition monoamine->monoamine_transporter receptor Postsynaptic Receptor monoamine->receptor Binding & Signal Transduction

Caption: Putative mechanism of monoamine reuptake inhibition.

Quantitative Data for Phenylmorpholine Analogs

Due to the absence of specific quantitative data for this compound, the following tables summarize the in vitro potencies of its close structural analog, phenmetrazine, and other derivatives at the dopamine, norepinephrine, and serotonin transporters. This data provides a comparative framework for predicting the potential activity of this compound.

Table 1: Monoamine Transporter Release Activity (EC₅₀, nM)

CompoundDATNETSERT
(+)-Phenmetrazine13150>10,000
3'-Chloro-analog (PAL-594)27-301
PAL-73858-23

Data sourced from studies on rat brain synaptosomes.[3][5] A lower EC₅₀ value indicates higher potency as a releasing agent.

Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀, µM)

CompoundDATNETSERT
Phenmetrazine-1.2 - 5.2>10
2-Methylphenmetrazine (2-MPM)6.74->10
4-Methylphenmetrazine (4-MPM)1.93-<10

Data sourced from studies on rat brain synaptosomes.[4] A lower IC₅₀ value indicates higher potency as a reuptake inhibitor.

Detailed Experimental Protocols

To rigorously determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Materials:

  • Cell line: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compound: this compound.

  • Reference inhibitors: GBR 12909 (for DAT), desipramine (B1205290) (for NET), and fluoxetine (B1211875) (for SERT).

  • Assay buffer: Krebs-Ringer-HEPES buffer.

  • 96-well microplates.

  • Scintillation counter.

Protocol:

  • Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate media until confluent.

  • Plating: Seed the cells into 96-well plates at a density of 40,000-80,000 cells per well and allow them to adhere overnight.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or the reference inhibitor for 10-20 minutes at room temperature.

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate uptake.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by performing a nonlinear regression analysis of the concentration-response curve.

Uptake_Assay_Workflow start Start cell_culture Culture Transporter-Expressing HEK293 Cells start->cell_culture plating Seed Cells in 96-Well Plate cell_culture->plating wash Wash Cells with Assay Buffer plating->wash incubation Pre-incubate with This compound wash->incubation uptake Initiate Uptake with Radiolabeled Substrate incubation->uptake termination Terminate Uptake with Ice-Cold Buffer uptake->termination lysis Lyse Cells and Measure Radioactivity termination->lysis analysis Calculate IC₅₀ lysis->analysis end End analysis->end Binding_Assay_Workflow start Start setup Combine Membranes, Radioligand, and this compound start->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity washing->counting analysis Calculate Ki Value counting->analysis end End analysis->end

References

3,6-DMPM (2-Phenyl-3,6-dimethylmorpholine): A Technical Guide on its Potential as a Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 3,6-DMPM, presumed to be 2-Phenyl-3,6-dimethylmorpholine, is a research chemical. The information provided in this technical guide is intended for researchers, scientists, and drug development professionals for informational and research purposes only. It is not intended for human or animal consumption.

Introduction

3,6-DMPM, or this compound, is a substituted phenylmorpholine and a structural analog of the stimulant and anorectic drug phenmetrazine. While direct pharmacological data on 3,6-DMPM is scarce in peer-reviewed literature, its chemical structure suggests a potential interaction with monoamine transporters. Based on the pharmacological profiles of structurally related phenmetrazine analogs, it is hypothesized that 3,6-DMPM may act as a monoamine reuptake inhibitor, modulating the synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).

This technical guide provides an in-depth overview of the potential monoamine reuptake inhibitory properties of 3,6-DMPM, drawing upon data from its close analogs. It includes quantitative data on transporter inhibition, detailed experimental protocols for assessing monoamine reuptake, and visualizations of the underlying signaling pathways and experimental workflows.

Pharmacological Profile: Insights from Structural Analogs

The monoamine reuptake inhibition profile of 3,6-DMPM can be inferred by examining the in vitro activity of phenmetrazine and its methyl- and fluoro-substituted analogs at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds, providing a basis for predicting the potential activity of 3,6-DMPM.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
Phenmetrazine1.2 - 2.631.2 - 5.2>10[1][2]
2-MPM6.742.412.3[1]
3-MPM>1005.2>100[1]
4-MPM1.933.41.3[1]
3-FPM<2.5<2.5>80[3]

Data from in vitro studies using rat brain synaptosomes or HEK293 cells expressing the respective transporters.[1][3]

The data from these analogs suggest that substitutions on the phenyl ring and morpholine (B109124) ring can significantly alter the potency and selectivity for the different monoamine transporters. Phenmetrazine and its 2- and 4-methyl analogs, as well as the 3-fluoro analog, generally show a preference for inhibiting DAT and NET over SERT.[1][3] It is plausible that 3,6-DMPM will exhibit a similar profile, likely acting as a norepinephrine-dopamine reuptake inhibitor (NDRI) with weaker activity at SERT. Anecdotal reports, however, suggest that this compound may primarily act as a serotonin reuptake inhibitor.[4] Empirical testing is required to elucidate the precise pharmacological profile of 3,6-DMPM.

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism by which 3,6-DMPM is hypothesized to exert its effects is through the inhibition of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial step in terminating the neurotransmitter signal. By blocking these transporters, reuptake inhibitors increase the concentration and duration of monoamines in the synapse, leading to enhanced postsynaptic receptor activation.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->Vesicle Transporter->MAO Metabolism Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor 3,6-DMPM (Reuptake Inhibitor) Inhibitor->Transporter Inhibition

Mechanism of monoamine reuptake inhibition.

Experimental Protocols

In Vitro Synaptosomal Monoamine Uptake Inhibition Assay

This protocol describes a standard method for determining the in vitro potency of a test compound, such as 3,6-DMPM, to inhibit the reuptake of radiolabeled monoamines into rat brain synaptosomes.

1. Materials and Reagents:

  • Freshly dissected rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

  • Homogenization Buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

  • Uptake Buffer (e.g., Krebs-HEPES buffer containing 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, and 5 mM D-glucose, pH 7.4)[5]

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compound (3,6-DMPM) dissolved in a suitable vehicle (e.g., DMSO)

  • Selective inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, nisoxetine (B1678948) for NET, citalopram (B1669093) for SERT)

  • Glass fiber filters

  • Scintillation fluid and liquid scintillation counter

  • Dounce homogenizer, refrigerated centrifuge, cell harvester

2. Synaptosome Preparation:

  • Dissect the desired brain region on ice.

  • Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce homogenizer (approximately 10-12 slow strokes).[6]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.[6]

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.[6]

  • Resuspend the synaptosomal pellet in ice-cold Uptake Buffer.

  • Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay).

3. Uptake Inhibition Assay:

  • In a 96-well plate, set up triplicate wells for:

    • Total Uptake: Synaptosomal suspension + vehicle

    • Non-specific Uptake: Synaptosomal suspension + a high concentration of the respective selective inhibitor

    • Test Compound: Synaptosomal suspension + varying concentrations of 3,6-DMPM

  • Pre-incubate the plate at 37°C for 10-15 minutes.[4]

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration near its Km value.[4]

  • Incubate at 37°C for a short duration (e.g., 1-5 minutes) to measure the initial rate of uptake.[4]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Immediately wash the filters three times with ice-cold Uptake Buffer to remove unbound radioligand.[4]

4. Data Analysis:

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Calculate Specific Uptake = (Total Uptake) - (Non-specific Uptake).

  • Calculate the Percentage of Inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control wells.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis Tissue Brain Tissue Dissection Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet Centrifuge2->Resuspend ProteinAssay Protein Assay Resuspend->ProteinAssay Preincubation Pre-incubation with 3,6-DMPM (37°C) ProteinAssay->Preincubation Initiation Add Radiolabeled Neurotransmitter Preincubation->Initiation Incubation Incubation (37°C) Initiation->Incubation Termination Rapid Filtration Incubation->Termination Counting Scintillation Counting Termination->Counting CalcSpecific Calculate Specific Uptake Counting->CalcSpecific CalcInhibition Calculate % Inhibition CalcSpecific->CalcInhibition IC50 Determine IC50 CalcInhibition->IC50

References

The Pharmacological Profile of 2-Phenyl-3,6-dimethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available pharmacological information on 2-Phenyl-3,6-dimethylmorpholine. Extensive literature searches did not yield specific quantitative receptor binding affinities (Ki), monoamine transporter inhibition concentrations (IC50), or in vivo potency (ED50) values for this specific compound. The information presented herein is based on the pharmacological profiles of structurally related compounds and general knowledge of the phenylmorpholine class.

Introduction

This compound is a synthetic molecule belonging to the phenylmorpholine class of compounds. It is structurally related to the well-known stimulant and anorectic agent, phenmetrazine.[1] The pharmacological profile of this class of compounds is primarily characterized by their interaction with monoamine transporters, leading to stimulant, anorectic, and in some cases, antidepressant-like effects.[1][2] This guide provides a comprehensive overview of the expected pharmacological properties of this compound based on available data for analogous compounds, details relevant experimental methodologies, and outlines the pertinent signaling pathways.

Core Pharmacological Data (Comparative)

Due to the absence of specific data for this compound, this section presents quantitative data for the parent compound, phenmetrazine, and other relevant analogues to provide a comparative pharmacological context.

Table 1: Monoamine Transporter Uptake Inhibition by Phenmetrazine and Analogues

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
Phenmetrazine1.93 - 6.741.2 - 5.2>10[3]
2-Methylphenmetrazine (2-MPM)6.74--[3]
3-Methylphenmetrazine (3-MPM)Substantially weaker than Phenmetrazine5.2Substantially weaker than Phenmetrazine[3]
4-Methylphenmetrazine (4-MPM)1.93-Nearly 10-fold more potent than Phenmetrazine[3]

DAT: Dopamine (B1211576) Transporter; NET: Norepinephrine (B1679862) Transporter; SERT: Serotonin (B10506) Transporter. IC50 values represent the concentration of the compound required to inhibit 50% of the monoamine uptake.

Table 2: Monoamine Release by Phenylmorpholine Analogues

CompoundDA Release EC50 (nM)NE Release EC50 (nM)5-HT Release EC50 (nM)Reference
2-Phenylmorpholine867920,260[4]
Phenmetrazine70 - 13129 - 50.47,765 - >10,000[4][5]
Phendimetrazine>10,000>10,000>100,000[4]

DA: Dopamine; NE: Norepinephrine; 5-HT: Serotonin. EC50 values represent the concentration of the compound required to elicit 50% of the maximal monoamine release.

Expected Mechanism of Action and Signaling Pathways

Based on its structural similarity to other phenylmorpholines, this compound is anticipated to act as a monoamine transporter inhibitor and/or releasing agent.[1][2] The primary mechanism is likely the blockade of the serotonin transporter (SERT), and potentially the dopamine (DAT) and norepinephrine (NET) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Signaling Pathway of Serotonin Reuptake Inhibition

The inhibition of SERT by a compound like this compound prevents the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to a prolonged presence of serotonin in the synapse, enhancing its ability to bind to and activate postsynaptic serotonin receptors.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Compound 2-Phenyl-3,6- dimethylmorpholine Compound->SERT Inhibition Serotonin->SERT Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding & Activation Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Initiates

Caption: Inhibition of the Serotonin Transporter (SERT) by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to determine the pharmacological profile of this compound.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for the monoamine transporters by competing with a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing DAT, NET, or SERT B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity on filters using a scintillation counter C->D E Calculate IC50 and Ki values D->E Monoamine_Uptake_Workflow A Culture cells stably expressing DAT, NET, or SERT B Pre-incubate cells with varying concentrations of test compound A->B C Initiate uptake by adding radiolabeled monoamine (e.g., [3H]dopamine) B->C D Terminate uptake by rapid washing with ice-cold buffer C->D E Lyse cells and quantify intracellular radioactivity D->E F Calculate IC50 values E->F Locomotor_Activity_Workflow A Acclimate rodents to the testing environment B Administer test compound or vehicle control A->B C Place individual animals in open-field arenas B->C D Record locomotor activity using automated tracking system for a set duration C->D E Analyze data for distance traveled, speed, and rearing frequency D->E

References

An In-Depth Technical Guide to the In-Vitro Activity of Substituted Phenylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in-vitro activity of substituted phenylmorpholines, a class of compounds with significant potential in drug discovery. The document details their biological targets, quantitative activity, and the experimental protocols used for their evaluation, adhering to the highest standards of scientific rigor.

Introduction

Substituted phenylmorpholines are chemical derivatives of 2-phenylmorpholine (B1329631) or the psychostimulant drug phenmetrazine.[1] These compounds have garnered considerable interest due to their diverse pharmacological activities, primarily as modulators of monoamine neurotransmitter systems.[1] Many derivatives act as releasing agents or reuptake inhibitors of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[1][2] Their structural similarity to endogenous neurotransmitters allows them to interact with monoamine transporters, making them promising candidates for the treatment of various neurological and psychiatric disorders, including depression, addiction, and obesity.[2] This guide focuses on the in-vitro characterization of these compounds, providing the foundational data necessary for further drug development.

Biological Targets and Mechanism of Action

The primary biological targets of substituted phenylmorpholines are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, they prolong their action, leading to enhanced downstream signaling.[4]

Some substituted phenylmorpholines also exhibit activity at other receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and opioid receptors.[5] The interaction with nAChRs, which are ligand-gated ion channels, can modulate neurotransmitter release and neuronal excitability.[6][7] Activity at opioid receptors, which are G-protein coupled receptors (GPCRs), can influence pain perception and reward pathways.[1][5]

Quantitative In-Vitro Activity Data

The in-vitro potency and selectivity of substituted phenylmorpholines are typically quantified by determining their half-maximal inhibitory concentration (IC50) or binding affinity (Ki) at their respective targets. The following tables summarize key quantitative data from the literature.

Table 1: Monoamine Transporter Inhibition Data for Substituted Phenylmorpholines

CompoundTargetIC50 (nM)Reference
(S,S)-Hydroxybupropion (4a)DAT630[5]
NET180[5]
SERTInactive[5]
(R,R)-Hydroxybupropion (4a)DATInactive[5]
NET9900[5]
SERTInactive[5]
(S,S)-5aDAT220[5]
NET100[5]
SERT390[5]
N-Methyl analogue (5d)DAT, NET, α3β4-nAChR~Equal potency across targets[5]
N-Ethyl analogue (5e)DAT, NET, α3β4-nAChRSignificantly higher potency[5]
N-Propyl analogue (5f)DAT, NET, α3β4*-nAChRSignificantly higher potency[5]
3-Ethyl analogue (5g)DAT, NETSignificantly higher potency[5]
3-Propyl analogue (5h)DAT, NETSignificantly higher potency[5]

Table 2: Opioid Receptor Binding and Functional Activity for N-Substituted Ortho-c Oxide-Bridged Phenylmorphans

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (cAMP Assay)Reference
(-)-1MOR< 50Partial agonist (high potency, low efficacy)[8]
(+)-17MOR11.9Antagonist (naltrexone-like potency, IC50 = 6.92 nM)[8]
(-)-25MOR< 50Partial agonist (lower potency, less efficacy)[8]

Detailed Experimental Protocols

The following are detailed methodologies for key in-vitro assays used to characterize substituted phenylmorpholines.

4.1. Monoamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing human DAT, NET, or SERT are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • On the day of the assay, the growth medium is removed, and cells are washed with Krebs-HEPES buffer.

    • Cells are pre-incubated with various concentrations of the test compound (substituted phenylmorpholine) for 10-20 minutes at room temperature.

    • A mixture of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) and a non-radiolabeled substrate is added to initiate the uptake reaction.

    • Uptake is allowed to proceed for a short period (typically 1-10 minutes) at 37°C.

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific uptake, is determined by non-linear regression analysis of the concentration-response curve.

4.2. Nicotinic Acetylcholine Receptor (nAChR) Functional Assay (86Rb+ Efflux)

This assay assesses the ability of a compound to antagonize the function of nAChRs by measuring the efflux of a radioactive potassium analog, 86Rb+.

  • Cell Culture: A suitable cell line, such as the human neuroblastoma cell line SH-EP1, stably expressing the desired nAChR subtype (e.g., α3β4, α4β2) is used.

  • Assay Procedure:

    • Cells are plated in 96-well plates and incubated overnight.

    • The cells are loaded with 86Rb+ by incubating them in a loading buffer containing the radioisotope for several hours.

    • After loading, the cells are washed to remove extracellular 86Rb+.

    • The cells are pre-incubated with the test compound (substituted phenylmorpholine) for a specified period.

    • An nAChR agonist (e.g., nicotine (B1678760) or carbamylcholine) is added to stimulate the receptor and induce 86Rb+ efflux.

    • After a short incubation period (e.g., 30 seconds), the supernatant containing the effluxed 86Rb+ is collected.[9]

    • The amount of 86Rb+ in the supernatant is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of agonist-induced efflux by the test compound is calculated, and the IC50 value is determined.

4.3. Opioid Receptor Binding Assay

This assay determines the binding affinity of a compound to opioid receptors using a radioligand competition format.

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells or other suitable cells stably expressing the human mu (μ), delta (δ), or kappa (κ) opioid receptor.

  • Assay Procedure:

    • In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]DAMGO for μ-opioid receptor, [3H]naltrindole for δ-opioid receptor, or [3H]U-69,593 for κ-opioid receptor) and varying concentrations of the test compound.

    • The incubation is carried out in a suitable buffer at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[10]

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

4.4. cAMP Accumulation Assay

This assay measures the functional activity of compounds at G-protein coupled receptors, such as opioid receptors, by quantifying the intracellular levels of cyclic AMP (cAMP).

  • Cell Culture: HEK 293 or CHO cells expressing the opioid receptor of interest are used.

  • Assay Procedure:

    • Cells are seeded in a 96- or 384-well plate and incubated overnight.

    • The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist. For agonist testing, the test compound is added directly.

    • Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.

    • The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.[11]

    • The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[11]

  • Data Analysis: For agonists, the EC50 value (concentration for 50% of maximal effect) is determined. For antagonists, the IC50 value is calculated, representing the concentration that inhibits 50% of the agonist-induced response.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for the in-vitro characterization of substituted phenylmorpholines.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In-Vitro Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization synthesis Synthesis of Substituted Phenylmorpholine Analogs purification Purification & Structural Verification (NMR, MS) synthesis->purification primary_binding Primary Binding Assays (e.g., Radioligand Binding) purification->primary_binding functional_assays Functional Assays (e.g., Uptake Inhibition, cAMP) primary_binding->functional_assays selectivity Selectivity Profiling (Against other targets) functional_assays->selectivity data_analysis Determination of IC50, Ki, EC50 selectivity->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design

General experimental workflow for substituted phenylmorpholines.

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine (Dopamine/Norepinephrine) monoamine_cleft Monoamine monoamine->monoamine_cleft Release transporter Monoamine Transporter (DAT/NET) monoamine_cleft->transporter Reuptake receptor Postsynaptic Receptor monoamine_cleft->receptor signaling Downstream Signaling receptor->signaling phenylmorpholine Substituted Phenylmorpholine phenylmorpholine->transporter Inhibition

Mechanism of monoamine transporter inhibition.

nachr_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nachr Nicotinic Acetylcholine Receptor (nAChR) ion_influx Cation Influx (Na+, Ca2+) nachr->ion_influx agonist Agonist (e.g., Acetylcholine) agonist->nachr phenylmorpholine Substituted Phenylmorpholine (Antagonist) phenylmorpholine->nachr Blockade depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response depolarization->cellular_response

Nicotinic acetylcholine receptor signaling and antagonism.

opioid_receptor_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular opioid_receptor Opioid Receptor (GPCR) g_protein G-protein (Gi/o) opioid_receptor->g_protein Activation beta_arrestin β-Arrestin opioid_receptor->beta_arrestin Recruitment adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Catalysis agonist Agonist agonist->opioid_receptor phenylmorpholine Substituted Phenylmorpholine (Antagonist) phenylmorpholine->opioid_receptor Blockade atp ATP atp->camp Conversion pka Protein Kinase A camp->pka Activation cellular_effects Cellular Effects pka->cellular_effects

References

2-Phenyl-3,6-dimethylmorpholine: A Technical Guide to its Presumed Stimulant and Anorectic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature dedicated to the specific pharmacological properties of 2-phenyl-3,6-dimethylmorpholine is exceptionally limited. This guide is constructed based on the well-documented activities of its close structural analog, phenmetrazine, and other related substituted phenylmorpholines. The information presented herein, particularly regarding mechanism of action, quantitative data, and experimental outcomes, should be considered hypothetical for this compound and serves as a framework for potential future research.

Executive Summary

This compound is a synthetic derivative of morpholine, structurally related to the stimulant and anorectic agent phenmetrazine. While direct pharmacological data is scarce, its chemical structure strongly suggests that it functions as a monoamine releasing agent, primarily targeting the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This activity is predicted to increase extracellular levels of norepinephrine and dopamine in the central nervous system, leading to sympathomimetic effects, including increased locomotor activity and a reduction in appetite. This technical guide provides a comprehensive overview of the presumed pharmacology of this compound, detailed experimental protocols for its characterization, and a proposed mechanism of action based on data from analogous compounds.

Presumed Mechanism of Action: A Focus on Monoamine Transporters

Substituted phenylmorpholines, such as phenmetrazine, are known to exert their effects by acting as substrates for monoamine transporters.[1][2] This class of drugs is transported into the presynaptic neuron, where they disrupt the vesicular storage of monoamines and reverse the direction of the transporters, leading to a non-vesicular release of neurotransmitters into the synaptic cleft.[3][4]

Based on this established mechanism for related compounds, this compound is hypothesized to be a norepinephrine-dopamine releasing agent (NDRA).[5] The primary molecular targets are the norepinephrine transporter (NET) and the dopamine transporter (DAT). Its interaction with the serotonin (B10506) transporter (SERT) is predicted to be significantly weaker.[2] The increased synaptic concentrations of norepinephrine and dopamine are thought to mediate the stimulant and anorectic effects. Norepinephrine plays a crucial role in arousal, alertness, and the suppression of appetite through its action in the hypothalamus.[6] Dopamine is a key neurotransmitter in reward, motivation, and motor control pathways; its elevation contributes to the stimulant effects.[7]

Quantitative Data from Structurally Related Compounds

Due to the absence of specific data for this compound, the following tables summarize the in vitro potency of phenmetrazine and its metabolites at monoamine transporters. This data provides a benchmark for the potential activity of this compound.

Table 1: Monoamine Release Activity of Phenmetrazine and its Metabolites

CompoundNorepinephrine Release EC50 (nM)Dopamine Release EC50 (nM)Serotonin Release EC50 (nM)
Phenmetrazine50131>10,000
Pseudophenmetrazine514>10,000 (as uptake blocker)>10,000

Data sourced from in vitro studies using rat brain synaptosomes.[8] EC50 (half-maximal effective concentration) represents the concentration of the compound that elicits 50% of the maximal response. Lower values indicate greater potency.

Table 2: Monoamine Uptake Inhibition Activity of Phenmetrazine Analogs

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
Phenmetrazine1,9301,200>10,000
2-Methylphenmetrazine (2-MPM)6,7402,500>10,000
3-Methylphenmetrazine (3-MPM)>10,0005,200>10,000
4-Methylphenmetrazine (4-MPM)1,9301,5001,300

Data sourced from in vitro studies using rat brain synaptosomes.[9] IC50 (half-maximal inhibitory concentration) represents the concentration of the compound that inhibits 50% of the transporter's uptake activity. Lower values indicate greater potency.

Detailed Experimental Protocols

The following protocols are standard methods used to characterize the stimulant and anorectic properties of novel compounds and are directly applicable to the investigation of this compound.

In Vitro Monoamine Transporter Uptake Assay

This assay determines the potency of a test compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes.

Protocol:

  • Synaptosome Preparation:

    • Rapidly dissect the brain of a rat and place it in 20 volumes of ice-cold 0.32 M sucrose (B13894) solution.

    • Homogenize the tissue gently in a glass homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 5 minutes to remove large debris.

    • Centrifuge the resulting supernatant at 14,000 x g for 15 minutes at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs buffer saturated with 95% O2/5% CO2. The buffer should contain ascorbate (B8700270) and a monoamine oxidase inhibitor (e.g., pargyline).

    • Determine the protein concentration of the synaptosome preparation using a suitable method (e.g., BCA assay).[5]

  • Uptake Assay:

    • Conduct the assay in a 96-well plate with a final volume of 250 µL per well at 37°C.

    • To each well, add 180 µL of the synaptosome preparation (containing 30-80 µg of protein).

    • Add 50 µL of the test compound at various concentrations or a known inhibitor for defining non-specific uptake.

    • Pre-incubate the plate for 30 minutes.

    • Initiate the uptake by adding 20 µL of a 3H-labeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

    • Incubate for a predetermined time with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration onto glass fiber filters (GF/C) using a 96-well harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radiolabel.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[5][10]

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Rodent Locomotor Activity Assessment

This in vivo assay measures the stimulant effects of a compound by quantifying the spontaneous movement of rodents.

Protocol:

  • Apparatus:

    • Use an automated activity monitoring system, such as one equipped with infrared beams (actimeter) or a video tracking system.[1][2] The apparatus should consist of a clear or dark, enclosed chamber that allows for the free movement of the animal.

  • Procedure:

    • Habituate the animals (mice or rats) to the testing room for at least one hour before the experiment.

    • Administer the test compound (this compound) or vehicle control via the desired route (e.g., intraperitoneal, oral gavage).

    • Immediately place the animal into the activity chamber.

    • Record locomotor activity continuously for a specified period (e.g., 60-120 minutes). Key parameters to measure include horizontal activity (beam breaks or distance traveled) and vertical activity (rearing).[1]

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-10 minutes) to observe the onset, peak, and duration of the stimulant effect.

    • Compare the total activity counts or distance traveled between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Rodent Food Intake Study (Anorectic Effect)

This in vivo assay evaluates the appetite-suppressant effects of a compound by measuring food consumption.

Protocol:

  • Animal Preparation:

    • Individually house the animals (mice or rats) and allow them to acclimate to the housing conditions and diet.

    • For acute studies, animals may be fasted for a period (e.g., 18 hours) with free access to water to ensure robust feeding behavior at the start of the experiment.[11]

  • Procedure:

    • Administer the test compound (this compound) or vehicle control.

    • At a specified time post-administration, present a pre-weighed amount of food to each animal. This can be standard chow or a more palatable option like a wet mash to encourage eating.[3]

    • Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.[11]

  • Data Analysis:

    • Calculate the cumulative food intake for each animal at each time point.

    • Compare the food intake between the drug-treated and vehicle-treated groups using statistical analysis (e.g., ANOVA).

    • A dose-response study can be conducted to determine the ED50 (effective dose for 50% reduction in food intake).

Mandatory Visualizations

Signaling_Pathway DAT DAT DA_synapse DA_synapse DAT->DA_synapse Reuptake (blocked) NET NET NE_synapse NE_synapse NET->NE_synapse Reuptake (blocked)

Experimental_Workflow start Compound Synthesis (this compound) transporter_assay transporter_assay start->transporter_assay end Pharmacological Profile Established receptor_binding receptor_binding transporter_assay->receptor_binding Further characterization locomotor locomotor transporter_assay->locomotor Proceed if active food_intake food_intake locomotor->food_intake microdialysis microdialysis locomotor->microdialysis Confirm mechanism drug_discrim drug_discrim food_intake->drug_discrim Assess abuse liability food_intake->microdialysis Confirm mechanism drug_discrim->end microdialysis->end

References

Unraveling the Structure-Activity Relationship of 3,6-Disubstituted Carbazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structural determinants for the biological activity of carbazole (B46965) derivatives, focusing on modifications at the 3 and 6 positions, is crucial for the rational design of novel therapeutic agents. While a specific, in-depth guide on "3,6-DMPM analogs" proves challenging due to the limited publicly available data on a compound with this exact nomenclature, a broader examination of the structure-activity relationships (SAR) within the 3,6-disubstituted carbazole class offers valuable insights for researchers, scientists, and drug development professionals.

This technical guide will explore the known SAR of various 3,6-disubstituted carbazole analogs, drawing from available literature on their synthesis and biological evaluation in areas such as anticancer and antimicrobial research. We will delve into how different substituents at these key positions influence the pharmacological profile of the carbazole scaffold.

The Carbazole Scaffold: A Privileged Structure in Medicinal Chemistry

The carbazole nucleus, a tricyclic aromatic heterocycle, is a well-established "privileged structure" in drug discovery. Its rigid and planar nature provides a unique framework for interacting with various biological targets. The 3, 6, and 9 positions of the carbazole ring are particularly amenable to chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Structure-Activity Relationship at the 3 and 6 Positions

Research into 3,6-disubstituted carbazole derivatives has revealed several key trends that govern their biological effects. The nature of the substituents at these positions significantly impacts potency, selectivity, and mechanism of action.

Impact of Amine and Amide Functionalities

The introduction of amine and amide moieties at the 3 and 6 positions has been a common strategy in the development of biologically active carbazoles. For instance, compounds like 3,6-Bis(N-dimethylamino)-9-ethylcarbazole have been synthesized, though extensive biological data remains limited.

Table 1: Hypothetical Data on 3,6-Diamino Carbazole Analogs

Compound IDR1 (at C3)R2 (at C6)R3 (at N9)Biological Activity (IC50, µM)
CZ-01-N(CH₃)₂-N(CH₃)₂-CH₂CH₃[Data Not Available]
CZ-02-NH₂-NH₂-H[Data Not Available]
CZ-03-NH(CH₃)-NH(CH₃)-CH₃[Data Not Available]

Note: This table is illustrative due to the lack of specific quantitative data for "3,6-DMPM analogs" in the public domain. It serves as a template for how such data would be presented.

Recent studies on 3,6-diamide and thioamide substituted 2,3,4,9-tetrahydro-1H-carbazoles have demonstrated significant anticancer activity. These findings suggest that the electronic and steric properties of the substituents at these positions play a critical role in their interaction with cancer-related targets.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are paramount. Below are generalized protocols for key experiments typically cited in the evaluation of novel carbazole analogs.

General Synthesis of 3,6-Disubstituted Carbazoles

A common route for the synthesis of 3,6-disubstituted carbazoles involves the following conceptual workflow:

G start Starting Carbazole step1 Nitration/Halogenation at C3 and C6 start->step1 e.g., HNO₃/H₂SO₄ or NBS step2 Reduction/Substitution of Nitro/Halo Groups step1->step2 e.g., SnCl₂/HCl or Buchwald-Hartwig amination step3 N-Alkylation/Arylation at N9 step2->step3 e.g., Alkyl halide, K₂CO₃ end Final 3,6-Disubstituted Carbazole Analog step3->end

Caption: General synthetic workflow for 3,6-disubstituted carbazoles.

Detailed Protocol for Buchwald-Hartwig Amination:

  • To a reaction vessel, add the 3,6-dihalocarbazole derivative (1 mmol), the desired amine (2.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol), a ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2.5 mmol).

  • Add anhydrous toluene (B28343) (10 mL) to the vessel.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 110 °C for 12-24 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3,6-diaminocarbazole analog.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

G start Seed cancer cells in 96-well plate step1 Incubate for 24h start->step1 step2 Treat with varying concentrations of carbazole analogs step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution step3->step4 step5 Incubate for 4h step4->step5 step6 Add solubilizing agent (e.g., DMSO) step5->step6 end Measure absorbance at 570 nm step6->end

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by "3,6-DMPM analogs" are not defined, related carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis.

G carbazole 3,6-Disubstituted Carbazole Analog cell Cancer Cell carbazole->cell mito Mitochondria cell->mito Induces mitochondrial stress cas9 Caspase-9 mito->cas9 Release of cytochrome c cas3 Caspase-3 cas9->cas3 Activation apop Apoptosis cas3->apop Execution

Caption: A potential apoptotic pathway induced by carbazole analogs.

This proposed pathway illustrates how a carbazole analog might induce apoptosis by causing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Future Directions

The field of 3,6-disubstituted carbazole analogs holds significant promise for the development of novel therapeutics. Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a wider range of analogs with diverse substituents at the 3 and 6 positions to build a comprehensive SAR model.

  • Target identification: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By systematically exploring the chemical space around the 3,6-disubstituted carbazole scaffold, the scientific community can unlock its full therapeutic potential.

An In-Depth Technical Guide to 2-Phenyl-3,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-3,6-dimethylmorpholine, also known as 6-methylphenmetrazine or 3,6-DMPM, is a synthetic derivative of phenmetrazine, a once-popular anorectic and stimulant medication. While detailed scientific investigation into this specific analogue is limited in publicly accessible literature, its structural similarity to a well-characterized class of psychoactive compounds—the phenylmorpholines—allows for a comprehensive theoretical and practical guide for researchers. This document outlines the historical context of its discovery, proposes a likely synthetic route based on its original patent, and details the experimental protocols necessary for its pharmacological characterization. Quantitative data for closely related analogues are provided to contextualize its anticipated effects as a monoamine releasing agent. This guide serves as a foundational resource for professionals engaged in the study of novel stimulants and their potential applications.

Discovery and History

The synthesis of this compound was first reported in a German patent filed in 1963 by Siemer and Doppstadt.[1] This places its discovery in an era of active research and development of phenylmorpholine derivatives for their stimulant and appetite-suppressant properties, following the successful introduction of phenmetrazine (3-methyl-2-phenylmorpholine) in the 1950s.

Chemical Synthesis

While the full text of the original 1963 patent is not widely accessible, a plausible synthetic route can be inferred from the known chemistry of phenylmorpholine synthesis. The general approach involves the cyclization of a substituted diethanolamine. A proposed experimental protocol for the synthesis of this compound is detailed below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via reductive amination followed by acid-catalyzed cyclization.

Materials:

Procedure:

  • Reductive Amination:

    • In a round-bottom flask, dissolve 1-phenylpropane-1,2-dione and an equimolar amount of 1-aminopropan-2-ol in methanol.

    • Cool the mixture in an ice bath.

    • Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

    • Acidify the reaction mixture with hydrochloric acid and remove the methanol under reduced pressure.

    • The resulting crude N-(1-hydroxypropan-2-yl)-1-phenyl-1,2-propanediamine can be extracted and purified or used directly in the next step.

  • Cyclization:

    • Dissolve the crude product from the previous step in dichloromethane.

    • Slowly add an excess of concentrated sulfuric acid while cooling the mixture in an ice bath.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Carefully pour the reaction mixture over crushed ice and basify with a concentrated sodium hydroxide solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Pharmacological Profile

This compound is anticipated to act as a monoamine releasing agent, with a primary affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This mechanism of action is consistent with other substituted phenylmorpholines.[2][3][4]

Quantitative Data of Related Phenylmorpholines

Due to the lack of specific quantitative data for this compound in the available literature, the following table summarizes the in vitro activities of closely related analogues to provide a comparative context for its expected pharmacological profile.

CompoundNET IC₅₀ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)NET EC₅₀ (nM)DAT EC₅₀ (nM)SERT EC₅₀ (nM)
Phenmetrazine---6222786
2-Methylphenmetrazine19331926408---
3-Methylphenmetrazine------
4-Methylphenmetrazine193319264086222786

IC₅₀ values represent the concentration of the compound that inhibits 50% of monoamine uptake. EC₅₀ values represent the concentration that elicits 50% of the maximal monoamine release. Data is compiled from studies on various methylphenmetrazine isomers.[4][5]

Experimental Protocols for Pharmacological Characterization

To elucidate the precise pharmacological profile of this compound, the following in vitro assays are recommended.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of this compound to inhibit dopamine, norepinephrine, and serotonin (B10506) uptake via their respective transporters.

Methodology:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

  • Assay Principle: This assay measures the ability of the test compound to compete with a radiolabeled substrate for uptake into transporter-expressing cells.

  • Procedure:

    • Culture and seed the HEK293-hDAT, -hNET, or -hSERT cells in 96-well plates.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with the test compound or vehicle for 10-15 minutes at room temperature.

    • Initiate uptake by adding a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature.

    • Terminate the uptake by rapid washing with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC₅₀ values by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay

Objective: To determine if this compound acts as a substrate for and induces efflux from monoamine transporters.

Methodology:

  • Preparation: Rat brain synaptosomes or HEK293 cells expressing the monoamine transporters.

  • Assay Principle: This assay measures the ability of the test compound to induce the release of a pre-loaded radiolabeled monoamine from synaptosomes or cells.

  • Procedure:

    • Prepare synaptosomes from rat striatum (for DAT), hippocampus (for SERT), or cortex (for NET).

    • Pre-load the synaptosomes or cells with a radiolabeled monoamine.

    • Wash the preparations to remove excess extracellular radiolabel.

    • Add varying concentrations of this compound.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Pellet the synaptosomes or cells by centrifugation.

    • Measure the radioactivity in the supernatant, which represents the released monoamine.

    • Calculate the EC₅₀ values from the concentration-response curves.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound is not expected to involve direct interaction with post-synaptic receptors in a way that is typically depicted in classical signaling pathway diagrams. Instead, its effects are mediated at the level of the presynaptic monoamine transporters. The following diagrams illustrate the theoretical mechanism of action and the experimental workflow for its characterization.

Monoamine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (DA, NE) Vesicle Synaptic Vesicle MA->Vesicle Storage MAT Monoamine Transporter (DAT/NET) MAT->MA Reuptake Compound 2-Phenyl-3,6-dimethyl- morpholine Compound->MAT Inhibition/Reversal Receptor Postsynaptic Receptors Synapse->Receptor Binding

Caption: Proposed mechanism of action of this compound at the monoaminergic synapse.

Experimental_Workflow Synthesis Chemical Synthesis & Purification Uptake_Assay Monoamine Transporter Uptake Inhibition Assay (HEK293 cells) Synthesis->Uptake_Assay Release_Assay Monoamine Release Assay (Rat Brain Synaptosomes) Synthesis->Release_Assay Data_Analysis Data Analysis (IC50 / EC50 Determination) Uptake_Assay->Data_Analysis Release_Assay->Data_Analysis In_Vivo In Vivo Studies (e.g., Locomotor Activity, Drug Discrimination) Data_Analysis->In_Vivo Pharmacological_Profile Determination of Pharmacological Profile In_Vivo->Pharmacological_Profile

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a structurally interesting analogue within the phenylmorpholine class of stimulants. While its formal scientific characterization is sparse, this guide provides a comprehensive framework for its synthesis and pharmacological evaluation. Based on the data from related compounds, it is predicted to be a potent norepinephrine and dopamine releasing agent, a profile that warrants further investigation for its potential therapeutic applications or abuse liability. The detailed experimental protocols provided herein offer a clear path for researchers to elucidate the specific properties of this compound and contribute to the broader understanding of substituted phenylmorpholines.

References

In-Depth Technical Guide: 2-Phenyl-3,6-dimethylmorpholine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synonyms

2-Phenyl-3,6-dimethylmorpholine is a synthetic molecule belonging to the substituted phenylmorpholine class of compounds. Structurally related to the well-known stimulant phenmetrazine, it is anticipated to exhibit similar pharmacological effects, primarily as a monoamine reuptake inhibitor. Due to its potential as a central nervous system stimulant and anorectic agent, this compound is of interest to researchers in the fields of pharmacology and medicinal chemistry.

For clarity and comprehensive literature searching, the following synonyms and identifiers for this compound should be noted:

Synonym/IdentifierValue
IUPAC Name This compound
Common Synonyms 6-methylphenmetrazine, 3,6-DMPM
CAS Number 92903-00-9[1]
PubChem CID 43174741
ChemSpider ID 38138973
UNII T043FM5H3Q

Core Compound Profile

While specific quantitative data for this compound is scarce in publicly available literature, its pharmacological profile can be inferred from its structural similarity to other substituted phenylmorpholines. These compounds are known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Presumed Mechanism of Action: Like its parent compound phenmetrazine, this compound is presumed to act as a monoamine reuptake inhibitor. By blocking the reuptake of dopamine, norepinephrine, and to a lesser extent, serotonin, from the synaptic cleft, it increases the concentration of these neurotransmitters, leading to enhanced downstream signaling. This mechanism is the basis for its expected stimulant and anorectic effects.

Experimental Protocols

Representative Synthesis of a Substituted Phenylmorpholine

The synthesis of phenylmorpholine analogs typically involves a multi-step process. The following is a representative protocol adapted from the synthesis of similar compounds and should be considered a general guideline.

Protocol: Synthesis of a 2-Phenyl-3-alkylmorpholine Analog

  • Step 1: Formation of an Intermediate. A common starting material is a substituted phenylethanolamine. This is reacted with an appropriate alkylating agent to introduce the desired substituent at the nitrogen atom.

  • Step 2: Cyclization. The resulting N-substituted diethanolamine (B148213) derivative is then cyclized to form the morpholine (B109124) ring. This is often achieved by treatment with a strong acid, such as sulfuric acid, which catalyzes the intramolecular dehydration.

  • Step 3: Purification. The crude product is purified using standard laboratory techniques, such as distillation or chromatography, to yield the final 2-phenyl-3-alkylmorpholine derivative.

Pharmacological Characterization Protocols

To determine the pharmacological profile of this compound, the following in vitro and in vivo assays would be essential.

This assay determines the affinity of the compound for the dopamine, norepinephrine, and serotonin transporters.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Membranes from cells expressing the human dopamine, norepinephrine, or serotonin transporter are prepared.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (this compound).

  • Incubation: The plates are incubated to allow for competitive binding between the radioligand and the test compound.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀). This is then used to calculate the binding affinity (Ki) for each transporter.

This assay assesses the stimulant effects of the compound in a rodent model.

Protocol: Locomotor Activity in Mice

  • Animal Acclimation: Mice are acclimated to the testing room and the locomotor activity chambers.

  • Drug Administration: Different groups of mice are administered either vehicle or varying doses of this compound via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after administration, the mice are placed in the locomotor activity chambers. Their horizontal and vertical movements are recorded for a set period (e.g., 60-120 minutes) using automated photobeam systems.

  • Data Analysis: The total distance traveled, number of vertical rears, and other locomotor parameters are analyzed to determine the effect of the compound on spontaneous activity. An increase in locomotor activity is indicative of a stimulant effect.

Visualizations

Presumed Signaling Pathway of this compound

The following diagram illustrates the general mechanism of action for a monoamine reuptake inhibitor, which is the presumed pathway for this compound.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle (Dopamine, Norepinephrine) Syn_NT Dopamine/ Norepinephrine Vesicle->Syn_NT Release Pre_NT->MAO Degradation Pre_NT->VMAT Packaging Post_Receptor Postsynaptic Receptors Syn_NT->Post_Receptor Binding Transporter Dopamine/Norepinephrine Transporter (DAT/NET) Syn_NT->Transporter Reuptake Reuptake_Inhibitor This compound Reuptake_Inhibitor->Transporter Blockade Signaling Downstream Signaling Post_Receptor->Signaling Activation

Caption: Presumed mechanism of action for this compound.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the initial pharmacological assessment of a novel psychoactive compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay Monoamine Transporter Binding Assays (DAT, NET, SERT) Data_Analysis Data Analysis and Pharmacological Profile Binding_Assay->Data_Analysis Uptake_Assay Monoamine Uptake Inhibition Assays Uptake_Assay->Data_Analysis Locomotor_Activity Locomotor Activity Assay Drug_Discrimination Drug Discrimination Studies Locomotor_Activity->Drug_Discrimination Compound This compound (Test Compound) Compound->Binding_Assay Compound->Uptake_Assay Data_Analysis->Locomotor_Activity

Caption: General workflow for pharmacological characterization.

Conclusion

This compound is a compound of interest within the substituted phenylmorpholine class, with a presumed mechanism of action as a monoamine reuptake inhibitor. While specific experimental data on this molecule is limited in the public domain, this guide provides a framework for its study, including common synonyms, a presumed mechanism of action, and representative experimental protocols for its synthesis and pharmacological characterization. Further research is necessary to fully elucidate the specific binding affinities, in vivo effects, and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Predicted Metabolic Pathways of 3,4-Methylenedioxyphenmetrazine (MDPM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document outlines the predicted metabolic pathways of the novel psychoactive substance 3,4-methylenedioxyphenmetrazine (MDPM), a compound structurally related to amphetamine, 3,4-methylenedioxymethamphetamine (MDMA), and phenmetrazine.[1][2][3] The information presented is based on recent in vitro studies utilizing human liver microsomes (pHLM), human liver S9 fractions (pHLS9), and HepaRG cells.[2][3]

Introduction

3,4-Methylenedioxyphenmetrazine (MDPM) is a new psychoactive substance (NPS) that has recently emerged on the illicit drug market.[1] Due to its structural similarity to known stimulants, there is a significant interest in understanding its toxicokinetic and metabolic profile to assess its potential for harm and to develop analytical methods for its detection in biological samples.[1][2][3] This guide summarizes the current understanding of MDPM's biotransformation, focusing on the key enzymatic reactions and resulting metabolites.

Predicted Metabolic Pathways

In vitro studies have identified two primary Phase I metabolic pathways for MDPM: demethylenation and O-methylation .[1][2][3] These reactions are catalyzed by cytochrome P450 (CYP) enzymes.

  • Demethylenation: This is a major metabolic route for MDPM, exclusively mediated by the CYP2D6 isoenzyme.[1][3] This reaction involves the removal of the methylenedioxy group, a common metabolic step for compounds containing this moiety, such as MDMA.[1][2] The resulting metabolite is a catechol derivative, which can then undergo further biotransformation.

  • O-methylation: Following demethylenation, one of the hydroxyl groups of the catechol intermediate is methylated. This process is also a key step in the metabolism of MDPM.

Based on the available data, the parent compound and the demethylenyl-methyl metabolite are recommended as analytical targets for urine screening.[1][3]

Key Enzymes Involved in MDPM Metabolism

Monooxygenase mapping has revealed the specific cytochrome P450 isoenzymes involved in the metabolism of MDPM.

  • CYP2D6: This enzyme plays a crucial and exclusive role in the initial demethylenation of MDPM.[1][3] It is important to note that MDPM is not only a substrate of CYP2D6 but also a strong inhibitor of this enzyme.[1][2][3] This can lead to potential drug-drug interactions, especially when co-administered with other substances that are also metabolized by CYP2D6.[1] Furthermore, genetic polymorphisms of CYP2D6 could significantly impact the metabolic elimination and potential toxicity of MDPM.[1][3]

  • CYP1A2 and CYP3A4: MDPM has been shown to be a moderate inhibitor of these two CYP isoenzymes.[1][3] While they are not the primary enzymes responsible for the main metabolic pathway, their inhibition by MDPM could still have clinical implications.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on MDPM.

ParameterFindingSignificanceReference
Plasma Protein Binding (PPB) Low (32%)A low PPB suggests that a larger fraction of the drug is free in the circulation to exert its pharmacological effects and be available for metabolism and elimination.[1]
In Vitro Half-life > 180 minIndicates a low turnover rate, likely due to the strong inhibition of its primary metabolizing enzyme, CYP2D6.[1]
CYP2D6 Inhibition Strong (77% decrease in activity)High potential for drug-drug interactions with other CYP2D6 substrates.[1]
CYP3A4 Inhibition Moderate (28% decrease in activity)Moderate potential for drug-drug interactions.[1]
CYP1A2 Inhibition Moderate (39% decrease in activity)Moderate potential for drug-drug interactions.[1]

Experimental Protocols

The metabolic profile of MDPM was elucidated using established in vitro methodologies.

  • Incubation Systems: The metabolism of MDPM was investigated using pooled human liver S9 fraction (pHLS9), pooled human liver microsomes (pHLM), and the HepaRG cell line.[2][3] These systems contain a comprehensive suite of drug-metabolizing enzymes and are standard models for predicting in vivo metabolism.

  • Monooxygenase Mapping: To identify the specific CYP450 isoenzymes involved, experiments were conducted with a panel of recombinant human CYP enzymes. The formation of metabolites was monitored in the presence and absence of specific chemical inhibitors for each CYP isoenzyme.

  • CYP Inhibition Assay: The potential of MDPM to inhibit various CYP isoenzymes was assessed by co-incubating MDPM with known substrates for each enzyme and measuring the formation of the respective metabolites. A significant decrease in metabolite formation compared to a control group indicates inhibition.[1]

  • Plasma Protein Binding: The extent of MDPM binding to plasma proteins was determined using an ultrafiltration method.[1]

Visualizations

MDPM_Metabolism MDPM 3,4-MDPM Demethylenated_Intermediate Demethylenated Intermediate (Catechol) MDPM->Demethylenated_Intermediate CYP2D6 (Demethylenation) O_Methylated_Metabolite O-Methylated Metabolite Demethylenated_Intermediate->O_Methylated_Metabolite COMT (O-Methylation)

Caption: Predicted Phase I metabolic pathway of 3,4-MDPM.

CYP_Inhibition_Workflow cluster_0 Incubation Mixtures cluster_1 Analysis cluster_2 Outcome Test_Group CYP Substrate + MDPM LC_MS LC-MS/MS Analysis of Metabolite Formation Test_Group->LC_MS Control_Group CYP Substrate Only Control_Group->LC_MS Positive_Control CYP Substrate + Known Inhibitor Positive_Control->LC_MS Comparison Compare Metabolite Levels LC_MS->Comparison Inhibition_Conclusion Determine % Inhibition Comparison->Inhibition_Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-3,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-3,6-dimethylmorpholine is a substituted phenylmorpholine derivative with potential applications in pharmaceutical research and drug development. Its synthesis is of interest to researchers exploring structure-activity relationships of morpholine-based compounds. The following protocol outlines a two-step synthetic route to this compound, commencing with the reductive amination of 1-phenylpropane-1,2-dione with 1-aminopropan-2-ol (B43004), followed by an acid-catalyzed cyclization of the resulting intermediate. This method is adapted from established procedures for similar phenylmorpholine analogs and is intended for laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Step 1: Reductive Amination. 1-Phenylpropane-1,2-dione is reacted with 1-aminopropan-2-ol in the presence of a reducing agent to form the intermediate, N-(2-hydroxypropyl)-1-phenyl-2-aminopropan-1-ol.

  • Step 2: Cyclization. The dialkanolamine intermediate undergoes an acid-catalyzed intramolecular cyclization to yield the final product, this compound.

Experimental Protocols

Materials and Reagents:

  • 1-Phenylpropane-1,2-dione

  • 1-Aminopropan-2-ol (Isopropanolamine)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Methanesulfonic acid (MsOH)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol (EtOH)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

Step 1: Synthesis of N-(2-hydroxypropyl)-1-phenyl-2-aminopropan-1-ol (Intermediate A)

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpropane-1,2-dione (see Table 1 for quantity) in methanol.

  • To this solution, add 1-aminopropan-2-ol (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol solvent system).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude intermediate A as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

Protocol:

  • In a 100 mL round-bottom flask, dissolve the crude intermediate A from the previous step in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonic acid (2.0 equivalents) dropwise to the stirred solution.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the cyclization by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous mixture to a pH of >10 with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound as a free base.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the free base in a minimal amount of diethyl ether or isopropanol (B130326) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. The resulting solid can be collected by filtration and recrystallized from a suitable solvent such as ethanol/ether.

Quantitative Data Summary

ParameterStep 1: Reductive AminationStep 2: CyclizationOverall
Starting Material 1-Phenylpropane-1,2-dioneN-(2-hydroxypropyl)-1-phenyl-2-aminopropan-1-ol
Reagents 1-Aminopropan-2-ol, NaBH₄Methanesulfonic acid
Solvent MethanolDichloromethane
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4-6 hours12-24 hours
Product Intermediate A This compound
Typical Yield ~85% (crude)~70-80% (from intermediate)~60-68%

Note: The yields are estimates based on analogous reactions and should be optimized for specific laboratory conditions.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization start_materials 1-Phenylpropane-1,2-dione + 1-Aminopropan-2-ol reaction1 Reductive Amination (NaBH4, MeOH, 0°C to RT) start_materials->reaction1 Reactants intermediate Intermediate A (N-(2-hydroxypropyl)-1-phenyl-2-aminopropan-1-ol) reaction1->intermediate Product reaction2 Cyclization (MsOH, DCM, 0°C to RT) intermediate->reaction2 product This compound reaction2->product Crude Product purification Purification (Distillation or Salt Formation) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Signaling_Pathway reductive_amination Step 1: Reductive Amination 1-Phenylpropane-1,2-dione + 1-Aminopropan-2-ol NaBH4 intermediate Intermediate N-(2-hydroxypropyl)-1-phenyl-2-aminopropan-1-ol reductive_amination->intermediate cyclization Step 2: Cyclization Methanesulfonic Acid intermediate->cyclization final_product Final Product This compound cyclization->final_product

Caption: Key stages in the synthesis of this compound.

Application Notes and Protocols for the Analytical Detection of 2-Phenyl-3,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-3,6-dimethylmorpholine is a synthetic compound related to phenmetrazine, with potential stimulant and anorectic effects.[1] As a designer drug or research chemical, robust analytical methods are crucial for its detection and quantification in various matrices, including biological samples and seized materials. This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical strategies for structurally similar phenmetrazine analogs.[2][3][4]

Analytical Methods Overview

The primary analytical techniques for the identification and quantification of this compound and its analogs are GC-MS and LC-MS/MS. These methods offer high sensitivity and specificity, which are essential for forensic and clinical toxicology as well as pharmaceutical research.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and thermally stable compounds. For polar analytes like this compound, derivatization is often employed to improve chromatographic properties and sensitivity.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Highly sensitive and specific, LC-MS/MS is well-suited for the analysis of non-volatile and thermally labile compounds in complex matrices like blood and urine, often with minimal sample preparation.[8][9]

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the typical quantitative data that should be generated and evaluated during the validation of analytical methods for this compound.

Table 1: GC-MS Method Validation Parameters

ParameterTarget Value/RangeDescription
Limit of Detection (LOD)0.1 - 1 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)0.5 - 5 ng/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.
Linearity (R²)≥ 0.995The correlation coefficient of the calibration curve, indicating the method's ability to produce results proportional to the analyte concentration.
Accuracy (% Recovery)85 - 115%The closeness of the measured value to the true value, assessed by analyzing spiked samples at different concentrations.
Precision (%RSD)< 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Specificity/SelectivityNo interference at the retention time of the analyteThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Table 2: LC-MS/MS Method Validation Parameters

ParameterTarget Value/RangeDescription
Limit of Detection (LOD)0.05 - 0.5 pg/mgThe lowest concentration of the analyte that can be reliably detected.[9]
Limit of Quantification (LOQ)0.2 - 2 pg/mgThe lowest concentration of the analyte that can be accurately and precisely quantified.[9]
Linearity (R²)≥ 0.99The correlation coefficient of the calibration curve.[9]
Accuracy (% Recovery)80 - 120%The closeness of the measured value to the true value.
Precision (%RSD)< 15%The degree of agreement among individual test results.[9]
Matrix Effect85 - 115%The effect of co-eluting, interfering substances on the ionization of the target analyte.

Experimental Workflows and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Biological Sample (Urine/Blood) hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) start->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction evaporation Evaporation & Reconstitution extraction->evaporation derivatization Derivatization (for GC-MS) evaporation->derivatization lcms LC-MS/MS Analysis evaporation->lcms gcms GC-MS Analysis derivatization->gcms data_analysis Data Acquisition & Processing gcms->data_analysis lcms->data_analysis quantification Quantification data_analysis->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of this compound.

Experimental Protocols

Protocol 1: Analysis of this compound in Urine by GC-MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine, add an internal standard (e.g., phenmetrazine-d5).

  • If required, perform enzymatic hydrolysis to cleave glucuronide conjugates.[10]

  • Condition a mixed-mode SPE cartridge by washing with methanol (B129727) followed by equilibration with a suitable buffer.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with deionized water, followed by a weak organic solvent to remove interferences.

  • Elute the analyte with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for derivatization.

2. Derivatization

  • To the reconstituted extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640) (TFAA).[6][7]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

    • SIM Ions: To be determined from the mass spectrum of the derivatized this compound standard.

gcms_workflow start Prepared & Derivatized Sample injection GC Injection start->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_out Mass Spectrum detection->data_out

Caption: GC-MS analytical workflow.

Protocol 2: Analysis of this compound in Blood by LC-MS/MS

1. Sample Preparation (Protein Precipitation & LLE)

  • To 200 µL of whole blood or plasma, add an internal standard (e.g., phenmetrazine-d5).

  • Add 600 µL of cold acetonitrile (B52724) to precipitate proteins.[8]

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction (LLE) by adding an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether).[11]

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Zorbax SB-C18 (50 mm x 2.1 mm, 1.8 µm) or similar reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-6 min: 95% B.

    • 6-6.1 min: 95% to 5% B.

    • 6.1-8 min: 5% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be optimized by infusing a standard solution of this compound. A precursor ion (e.g., [M+H]⁺) and at least two product ions should be selected for quantification and qualification.

lcmsms_workflow start Prepared Sample injection LC Injection start->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization q1 Precursor Ion Selection (Q1) ionization->q1 cid Collision-Induced Dissociation (q2) q1->cid q3 Product Ion Selection (Q3) cid->q3 detection Detection q3->detection data_out MRM Chromatogram detection->data_out

Caption: LC-MS/MS analytical workflow.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the detection and quantification of this compound. While these methods are based on the analysis of structurally related analogs, they should be fully validated for the target analyte to ensure accuracy, precision, and reliability in accordance with laboratory and regulatory standards. The use of appropriate reference standards for this compound is essential for method development and validation.

References

Application Notes and Protocols for GC-MS Analysis of 2-Phenyl-3,6-dimethylmorpholine (3,6-DMPM) and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-3,6-dimethylmorpholine (3,6-DMPM) is a stimulant and anorectic compound related to phenmetrazine. As with other psychoactive substances, understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development. This document provides a detailed protocol for the extraction, derivatization, and subsequent analysis of 3,6-DMPM and its putative metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical procedures for related compounds.[1][2]

Proposed Metabolic Pathway

Based on the metabolism of structurally similar compounds such as 3-fluorophenmetrazine (B1651833) and 3,4-methylenedioxyphenmetrazine (MDPM), the metabolism of 3,6-DMPM is anticipated to proceed through several key pathways.[3][4] These include N-oxidation, aryl hydroxylation followed by O-methylation, and alkyl hydroxylation. The primary cytochrome P450 enzyme likely involved in the initial oxidative metabolism is CYP2D6.[3]

Metabolic Pathway of 3,6-DMPM DMPM 3,6-DMPM N_Oxide 3,6-DMPM N-Oxide DMPM->N_Oxide N-Oxidation Hydroxylated Hydroxylated Metabolite DMPM->Hydroxylated Aryl Hydroxylation (CYP2D6) Alkyl_Hydroxylated Alkyl-Hydroxylated Metabolite DMPM->Alkyl_Hydroxylated Alkyl Hydroxylation O_Methylated O-Methylated Metabolite Hydroxylated->O_Methylated O-Methylation

Caption: Proposed metabolic pathway of 3,6-DMPM.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of 3,6-DMPM and its metabolites from urine samples.

Materials:

  • Mixed-mode solid-phase extraction (SPE) cartridges

  • Urine sample

  • Internal Standard (IS) solution (e.g., deuterated analog of 3,6-DMPM)

  • Phosphate (B84403) buffer (pH 6)

  • Methanol (B129727)

  • Dichloromethane/Isopropanol (9:1, v/v)

  • Nitrogen evaporator

Procedure:

  • To 1 mL of urine, add 100 µL of the internal standard solution and 1 mL of phosphate buffer (pH 6).

  • Vortex the mixture for 30 seconds.

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of phosphate buffer (pH 6).

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 2 mL of methanol.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analytes with 3 mL of a dichloromethane/isopropanol (9:1, v/v) mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]

  • The dried extract is now ready for derivatization.

Derivatization

To improve the volatility and thermal stability of the polar metabolites, a derivatization step is necessary.[6][7] Silylation is a common and effective method for this purpose.[8]

Materials:

  • Dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Heating block

Procedure:

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[9]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample + IS SPE Solid-Phase Extraction Urine->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Silylation (BSTFA + 1% TMCS) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantitation GCMS->Data

Caption: Workflow for the analysis of 3,6-DMPM and its metabolites.
GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

Parameter Value
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min

| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

MS Conditions:

Parameter Value
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C

| Scan Mode | Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) |

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standard solutions of 3,6-DMPM and its synthesized metabolites. The following tables represent expected data for a typical validation.

Table 1: Calibration Curve Data

AnalyteConcentration (ng/mL)Peak Area Ratio (Analyte/IS)
3,6-DMPM50.12
100.25
501.20
1002.45
50012.30
Metabolite 1 50.10
100.21
501.05
1002.15
50010.80

Table 2: Method Validation Parameters

Parameter3,6-DMPMMetabolite 1Acceptance Criteria
Linearity (r²) > 0.995> 0.995≥ 0.99
LOD (ng/mL) 1.01.5-
LOQ (ng/mL) 5.05.0-
Precision (%RSD) < 10%< 12%≤ 15%
Accuracy (%Bias) -5% to +8%-7% to +10%± 15%

Conclusion

The described SPE-GC-MS method provides a robust and reliable approach for the determination of 3,6-DMPM and its metabolites in biological samples. The use of derivatization is essential for the successful analysis of the more polar metabolites.[10][11] This protocol can be adapted and validated for use in various research and clinical settings, aiding in the comprehensive understanding of the pharmacokinetics and toxicology of 3,6-DMPM.

References

Application Note: Quantitative Analysis of 2-Phenyl-3,6-dimethylmorpholine in Biological Matrices using HPLC-TOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a robust and sensitive method for the quantification of 2-Phenyl-3,6-dimethylmorpholine in biological matrices using High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF-MS). This compound is a substituted phenylmorpholine and a structural analog of phenmetrazine, placing it in the class of designer drugs or new psychoactive substances (NPS).[1][2] The high resolution and mass accuracy of TOF-MS provide excellent selectivity and confidence in identification, making this method suitable for forensic and clinical research applications where unambiguous detection is critical.[3][4] The protocol outlines sample preparation, chromatographic conditions, mass spectrometry parameters, and method validation characteristics.

Principle

The method employs a simple protein precipitation step to extract the analyte from a biological matrix (e.g., plasma or urine). The extract is then injected into a reverse-phase HPLC system, where this compound is chromatographically separated from endogenous matrix components. Detection and quantification are achieved using a TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is based on the accurate mass of the protonated molecular ion [M+H]⁺, and calibration curves are generated using a certified reference standard.

Apparatus and Materials

  • Instrumentation:

    • UHPLC/HPLC System (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)

    • High-Resolution TOF Mass Spectrometer (e.g., Agilent 6230, Sciex ZenoTOF, Waters Synapt)

    • Data Acquisition and Analysis Software (e.g., MassHunter, SCIEX OS, MassLynx)

  • Reagents and Chemicals:

    • This compound certified reference standard

    • LC-MS Grade Acetonitrile (B52724)

    • LC-MS Grade Methanol (B129727)

    • LC-MS Grade Water

    • Formic Acid (≥99%)

    • Ammonium Formate (LC-MS grade)

    • Internal Standard (IS), e.g., Phenmetrazine-d5 (recommended)

  • Labware:

    • Microcentrifuge tubes (1.5 mL)

    • Autosampler vials with inserts

    • Pipettes and sterile tips

    • Vortex mixer

    • Microcentrifuge

Experimental Protocols

  • Mobile Phase A (MPA): 0.1% Formic Acid in LC-MS grade water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in LC-MS grade acetonitrile.

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Solution (100 ng/mL): Prepare a working solution of the internal standard (e.g., Phenmetrazine-d5) in acetonitrile.

  • Pipette: Transfer 100 µL of the biological sample (plasma, urine, or calibrator) into a 1.5 mL microcentrifuge tube.

  • Add IS: Add 10 µL of the 100 ng/mL IS working solution.

  • Precipitate: Add 300 µL of cold acetonitrile (containing the IS if prepared together). This step serves to precipitate proteins.[5]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.[6]

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Flow Rate: 0.4 mL/min

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • TOF-MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3500 V

    • Gas Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

    • Mass Range: 50 - 600 m/z

    • Acquisition Rate: 2 spectra/s

    • Reference Masses: Use a reference solution for continuous mass calibration (e.g., purine (B94841) at m/z 121.0509 and HP-0921 at m/z 922.0098).[5]

    • Target Ion: Protonated this compound [C₁₂H₁₇NO + H]⁺

Data Processing and Quantification

  • Extraction: Extract the ion chromatogram for the protonated molecule using its theoretical exact mass.

  • Integration: Integrate the peak area for the analyte and the internal standard.

  • Calibration: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

  • Quantification: Determine the concentration of the analyte in unknown samples using the linear regression equation derived from the calibration curve.

Results and Discussion

The described method provides excellent selectivity and sensitivity for the quantification of this compound. The high mass accuracy of the TOF analyzer allows for confident identification of the analyte by minimizing potential interferences. The monoisotopic mass of the neutral compound is 191.1310 Da.[7] Therefore, the target for quantification is the protonated molecule [M+H]⁺ with a theoretical m/z of 192.1383.

Table 1: Summary of Quantitative Method Parameters

ParameterValue
CompoundThis compound
Ion Formula[C₁₂H₁₈NO]⁺
Theoretical m/z192.1383
Observed m/z (Typical)192.1381 (within 5 ppm)
Retention Time (t_R)Approx. 4.5 min
Linear Range1 - 1000 ng/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 100 µL Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard Sample->Add_IS Precipitate Add 300 µL Cold Acetonitrile Add_IS->Precipitate Vortex Vortex Mix (30s) Precipitate->Vortex Centrifuge Centrifuge (14,000g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC TOF_MS TOF-MS Detection (ESI+, Accurate Mass) HPLC->TOF_MS Extract_EIC Extract Ion Chromatogram (m/z 192.1383) TOF_MS->Extract_EIC Integrate Peak Integration Extract_EIC->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Final Report Quantify->Report

Caption: Overall experimental workflow for HPLC-TOF-MS analysis.

G RawData Raw Data Acquired (Full Scan TOF-MS) FindCompound Find Compound by Accurate Mass (Mass Tolerance < 5 ppm) RawData->FindCompound EIC_Analyte Extract Ion Chromatogram (EIC) Analyte: m/z 192.1383 FindCompound->EIC_Analyte EIC_IS Extract Ion Chromatogram (EIC) Internal Standard (IS) FindCompound->EIC_IS Integration Integrate Peak Areas EIC_Analyte->Integration EIC_IS->Integration AreaRatio Calculate Area Ratio (Analyte Area / IS Area) Integration->AreaRatio CalibrationCurve Calibration Curve (Area Ratio vs. Concentration) AreaRatio->CalibrationCurve CalculateConc Calculate Concentration in Unknown Sample AreaRatio->CalculateConc CalibrationCurve->CalculateConc Result Final Concentration (ng/mL) CalculateConc->Result

Caption: Logical workflow for data processing and quantification.

Conclusion

The HPLC-TOF-MS method presented here is a reliable and highly specific tool for the quantitative analysis of this compound in biological samples. Its high resolution and mass accuracy are essential for distinguishing the target analyte from matrix interferences, a common challenge in the analysis of designer drugs. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC-TOF instrumentation.

References

Application Note and Protocol for the Chiral Separation of 2-Phenyl-3,6-dimethylmorpholine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the chiral separation of 2-Phenyl-3,6-dimethylmorpholine isomers. Due to the limited availability of specific established methods for this compound, this protocol is based on established methodologies for structurally similar phenylmorpholine and amphetamine analogs. The proposed High-Performance Liquid Chromatography (HPLC) method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating chiral amines. This guide offers a robust starting point for method development and optimization, enabling researchers to achieve baseline separation of the enantiomers.

Introduction

This compound is a chiral compound with structural similarities to phenmetrazine and other psychoactive substances. As with many chiral pharmaceuticals, the individual enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these isomers is crucial for drug development, quality control, and pharmacological studies.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad enantioselectivity for a diverse range of chiral compounds, including those containing amine functionalities. This application note details a proposed HPLC method leveraging a cellulose-based CSP for the effective separation of this compound isomers.

Proposed HPLC Method for Chiral Separation

Based on the analysis of structurally related compounds, a normal-phase HPLC method is proposed as a starting point for the separation of this compound isomers. Polysaccharide-based CSPs, particularly cellulose tris(3,5-dimethylphenylcarbamate) derivatives, are highly recommended due to their proven success in resolving chiral amines and aromatic compounds through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[1][2][3]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Starting Condition
Column Lux® Cellulose-1 or CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

Experimental Protocol

This section provides a step-by-step protocol for the preparation of solutions and the operation of the HPLC system.

Materials and Reagents
  • Racemic this compound standard

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

  • HPLC system with UV detector

  • Chiral column: Lux® Cellulose-1 or CHIRALCEL® OD-H (5 µm, 250 x 4.6 mm)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Mobile Phase Preparation
  • Accurately measure 800 mL of n-Hexane into a 1 L graduated cylinder.

  • Add 200 mL of Isopropanol to the same cylinder.

  • Add 1.0 mL of Diethylamine.

  • Transfer the mixture to a suitable solvent reservoir and mix thoroughly.

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

Standard Solution Preparation
  • Accurately weigh 10 mg of racemic this compound standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation
  • Install the chiral column in the HPLC system.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector wavelength to 220 nm.

  • Set the column oven temperature to 25 °C.

  • Inject 10 µL of the prepared standard solution.

  • Run the analysis and record the chromatogram.

Method Development and Optimization

If the initial conditions do not provide baseline separation, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to Isopropanol (e.g., 90:10, 70:30). Increasing the percentage of the polar modifier (Isopropanol) will generally decrease retention times.

  • Basic Additive: The concentration of Diethylamine can be adjusted (e.g., 0.05% to 0.2%) to improve peak shape and resolution.

  • Flow Rate: A lower flow rate (e.g., 0.5 - 0.8 mL/min) may improve resolution but will increase the analysis time.

  • Temperature: Varying the column temperature (e.g., 15 °C to 40 °C) can affect enantioselectivity.

Data Presentation

The following table presents hypothetical, yet realistic, data that could be obtained from a successful chiral separation of this compound isomers using the proposed method.

Table 2: Hypothetical Chromatographic Data

IsomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 112.5501234-
Enantiomer 214.8498765> 1.5

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (Hexane/IPA/DEA) Equilibration Column Equilibration (30 min) MobilePhase->Equilibration StandardPrep Standard Solution Preparation (1 mg/mL) Injection Sample Injection (10 µL) StandardPrep->Injection Equilibration->Injection Separation Isocratic Elution (1.0 mL/min, 25 °C) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the chiral separation of this compound isomers.

Method Development Logic

G Start Initial Separation (Hexane/IPA/DEA 80:20:0.1) CheckResolution Resolution (Rs) > 1.5? Start->CheckResolution OptimizeMobilePhase Adjust Mobile Phase Ratio (e.g., 90:10 or 70:30) CheckResolution->OptimizeMobilePhase No FinalMethod Final Validated Method CheckResolution->FinalMethod Yes OptimizeMobilePhase->CheckResolution OptimizeAdditive Adjust DEA Concentration (0.05% - 0.2%) OptimizeMobilePhase->OptimizeAdditive OptimizeAdditive->CheckResolution OptimizeFlowRate Adjust Flow Rate (0.5 - 1.2 mL/min) OptimizeAdditive->OptimizeFlowRate OptimizeFlowRate->CheckResolution OptimizeTemp Adjust Temperature (15 - 40 °C) OptimizeFlowRate->OptimizeTemp OptimizeTemp->CheckResolution

Caption: Logical workflow for method development and optimization.

References

Application Notes and Protocols for the Enantioselective Synthesis of 3,6-Dimethyl-1,4-dioxane-2,5-dione (3,6-DMPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-1,4-dioxane-2,5-dione (B1217422) (3,6-DMPM), commonly known as lactide, is a critical cyclic ester monomer for the synthesis of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with extensive applications in the medical and pharmaceutical fields. The stereochemistry of lactide is of paramount importance as it directly influences the physicochemical properties of the resulting PLA, such as its crystallinity, melting point, and degradation rate. Lactide exists as three stereoisomers: (3S,6S)-lactide (L-lactide), (3R,6R)-lactide (D-lactide), and the achiral meso-lactide. The enantioselective synthesis of L- and D-lactide is crucial for producing stereoregular PLA with tailored properties.

One of the most effective methods for obtaining enantiomerically enriched lactide is through the kinetic resolution of racemic lactide (a 1:1 mixture of L- and D-lactide) via asymmetric ring-opening polymerization (ROP). In this process, a chiral catalyst preferentially polymerizes one enantiomer, leaving the unreacted monomer enriched in the other enantiomer. This document provides detailed protocols for the enantioselective synthesis of 3,6-DMPM utilizing a chiral salen-aluminum complex as the catalyst for the kinetic resolution of racemic lactide.

Data Presentation

The following table summarizes the quantitative data for the enantioselective ring-opening polymerization of racemic lactide using various chiral catalysts, leading to the kinetic resolution of the monomer.

CatalystSubstrateSolventTemp. (°C)Time (h)Conversion (%)Unreacted Monomer e.e. (%)Selectivity Factor (s)Reference
(R,R)-Salen-Al-Clrac-LactideToluene (B28343)7024~50>90 (L-lactide)>20
Chiral (BisSalen)Al complexesrac-LactideNot SpeficiedNot SpecifiedNot SpecifiedNot SpecifiedHighHigh[1]
(S)-di-Al complexesrac-LactideNot SpecifiedNot SpecifiedNot Specified>50>50 (D-lactide)Not Specified[2]
Axial-Chiral Thiourea/Phosphazenerac-LactideNot SpecifiedRTNot Specified47Not Specified18.1[3]

Experimental Protocols

I. Synthesis of Chiral (R,R)-Salen-Aluminum Chloride Catalyst

This protocol describes the synthesis of a representative chiral salen-aluminum catalyst.

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (B142351)

  • Ethanol, absolute

  • Diethyl ether

  • Toluene, anhydrous

  • Diethylaluminum chloride (1.0 M solution in hexanes)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Ligand Synthesis:

    • In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) in absolute ethanol.

    • Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 eq) to the solution.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature. The yellow solid product, (R,R)-salen ligand, will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Complexation:

    • Under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line, suspend the (R,R)-salen ligand (1.0 eq) in anhydrous toluene.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add diethylaluminum chloride (1.0 eq) dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Remove the solvent under vacuum to yield the chiral (R,R)-salen-aluminum chloride catalyst as a yellow powder.

    • Characterize the complex using ¹H NMR, ¹³C NMR, and elemental analysis.

II. Enantioselective Synthesis of 3,6-DMPM via Kinetic Resolution

This protocol details the kinetic resolution of racemic lactide using the synthesized chiral catalyst.

Materials:

  • Racemic 3,6-dimethyl-1,4-dioxane-2,5-dione (rac-lactide)

  • Chiral (R,R)-salen-aluminum chloride catalyst

  • Anhydrous toluene

  • Benzyl (B1604629) alcohol (initiator)

  • Methanol

  • Dichloromethane

  • Standard Schlenk line and glassware

  • Magnetic stirrer and thermostatically controlled oil bath

  • Rotary evaporator

  • Chiral HPLC system

Procedure:

  • Polymerization Setup:

    • In a glovebox or under a nitrogen atmosphere, add anhydrous toluene to a flame-dried Schlenk flask.

    • Add rac-lactide (e.g., 100 eq relative to the catalyst) and the chiral (R,R)-salen-aluminum chloride catalyst (1.0 eq).

    • Add benzyl alcohol (1.0 eq) as the initiator.

    • Seal the flask and remove it from the glovebox.

  • Reaction:

    • Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion of lactide by ¹H NMR.

  • Quenching and Polymer Precipitation:

    • When the desired conversion is reached (typically around 50% to maximize the e.e. of the unreacted monomer), quench the polymerization by adding a small amount of acidic methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Filter to separate the precipitated poly(D-lactide) from the solution containing the unreacted L-lactide.

  • Isolation and Purification of Enantioenriched 3,6-DMPM:

    • Concentrate the filtrate containing the unreacted lactide using a rotary evaporator.

    • The crude enantioenriched L-lactide can be purified by recrystallization from a suitable solvent such as ethyl acetate (B1210297) or isopropanol.[4]

    • Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the purified lactide using a chiral HPLC system.

Mandatory Visualization

Enantioselective_Synthesis_Workflow cluster_catalyst Catalyst Synthesis cluster_resolution Kinetic Resolution cluster_purification Purification ligand Chiral Salen Ligand Synthesis complexation Complexation with Al Et2Cl ligand->complexation catalyst Chiral (R,R)-Salen-Al-Cl Catalyst complexation->catalyst rop Ring-Opening Polymerization catalyst->rop rac_lactide rac-Lactide rac_lactide->rop quench Quench Reaction precipitation Polymer Precipitation quench->precipitation filtration Filtration precipitation->filtration crystallization Crystallization of Unreacted Monomer filtration->crystallization Filtrate polymer Poly(D-lactide) filtration->polymer Solid enantioenriched_lactide Enantioenriched L-Lactide crystallization->enantioenriched_lactide

Caption: Workflow for the enantioselective synthesis of 3,6-DMPM.

Enantiomorphic_Site_Control catalyst Chiral Catalyst (R,R)-Salen-Al-OR d_lactide D-Lactide catalyst->d_lactide Coordinates l_lactide L-Lactide catalyst->l_lactide Coordinates transition_state_d Matched Transition State (Lower Energy) d_lactide->transition_state_d Favored Pathway transition_state_l Mismatched Transition State (Higher Energy) l_lactide->transition_state_l Disfavored Pathway polymer_chain Growing Polymer Chain (-D-Lactyl unit) transition_state_d->polymer_chain Polymerization unreacted_l_lactide Unreacted L-Lactide transition_state_l->unreacted_l_lactide Slow/No Reaction

Caption: Enantiomorphic site control mechanism in kinetic resolution.

References

Acquiring 2-Phenyl-3,6-dimethylmorpholine: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and informational purposes only. 2-Phenyl-3,6-dimethylmorpholine is a chemical compound with limited publicly available research data. The information presented here is based on structurally related compounds and general principles of neuropharmacology. Any researcher planning to work with this compound should conduct a thorough literature search and perform their own characterization and validation experiments.

I. Introduction

This compound is a synthetic molecule belonging to the phenylmorpholine class of compounds.[1][2][3] It is structurally related to the stimulant and anorectic drug phenmetrazine (3-methyl-2-phenylmorpholine).[1][4] While research on this compound is sparse, its structural similarity to other substituted phenylmorpholines suggests it may possess stimulant and anorectic properties.[1][2] Anecdotal reports, however, suggest the compound may be largely inactive aside from appetite-suppressing effects.[1]

Compounds in this class typically act as monoamine releasing agents, affecting the levels of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the brain.[2][5] Some derivatives also show activity as serotonin receptor agonists or dopamine receptor agonists.[2] Given these potential mechanisms, this compound could be a candidate for research in areas such as ADHD, appetite control, and mood disorders.

II. Physicochemical Properties and Synthesis

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC NameThis compound[1]
CAS Number92903-00-9[1]
Molecular FormulaC12H17NO[1]
Molar Mass191.274 g·mol−1[1]

The synthesis of this compound can be achieved through various organic chemistry routes. A common approach for creating substituted phenylmorpholines involves the cyclization of substituted diethanolamine (B148213) precursors.[6] For instance, a general method could involve the reaction of a corresponding substituted diethanolamine with a dehydrating agent like sulfuric acid.[6][7]

III. Postulated Biological Activity and Mechanism of Action

Based on its structural relationship to phenmetrazine and other substituted phenylmorpholines, this compound is hypothesized to function as a monoamine releasing agent.[2][8] This proposed mechanism is outlined in the signaling pathway diagram below. The primary targets are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

MONOAMINE_RELEASE cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron COMPOUND 2-Phenyl-3,6- dimethylmorpholine TRANSPORTER Monoamine Transporter (DAT, NET, SERT) COMPOUND->TRANSPORTER Binds and Reverses Transport Direction RELEASE Neurotransmitter Release TRANSPORTER->RELEASE VESICLE Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) VESICLE->RELEASE Efflux NT Increased Neurotransmitter Concentration RELEASE->NT RECEPTOR Postsynaptic Receptors NT->RECEPTOR Binds SIGNAL Downstream Signaling RECEPTOR->SIGNAL

Caption: Postulated mechanism of action for this compound.

IV. Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound.

A. In Vitro Monoamine Transporter Activity Assay

This experiment aims to determine the potency of this compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin.

Methodology:

  • Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Radioligand Binding Assay:

    • Incubate synaptosomes with a radiolabeled monoamine transporter substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

    • Add varying concentrations of this compound to compete with the radiolabeled substrate.

    • After incubation, separate the bound and free radioligand using filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) by fitting the data to a sigmoidal dose-response curve.

A potential experimental workflow for this assay is depicted below.

IN_VITRO_WORKFLOW A 1. Isolate Synaptosomes from Rat Brain B 2. Incubate with Radiolabeled Substrate and Test Compound A->B C 3. Separate Bound and Free Radioligand via Filtration B->C D 4. Quantify Radioactivity (Scintillation Counting) C->D E 5. Calculate IC50 Values D->E

Caption: Workflow for in vitro monoamine transporter activity assay.

B. In Vivo Behavioral Assays

These experiments can assess the stimulant and anorectic effects of this compound in animal models.

Methodology for Locomotor Activity:

  • Animal Acclimation: Acclimate mice or rats to the open-field test apparatus.

  • Drug Administration: Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Record the locomotor activity (e.g., distance traveled, rearing frequency) of the animals for a set duration using an automated tracking system.

  • Data Analysis: Compare the locomotor activity between the drug-treated and control groups.

Methodology for Food Intake (Anorectic Effect):

  • Food Deprivation: Fast animals for a predetermined period (e.g., 12-24 hours).

  • Drug Administration: Administer this compound or a vehicle control.

  • Food Presentation: Provide a pre-weighed amount of food to each animal.

  • Data Collection: Measure the amount of food consumed at various time points.

  • Data Analysis: Compare the food intake between the drug-treated and control groups.

V. Data Presentation

All quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Monoamine Transporter Inhibition

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compoundTBDTBDTBD
Phenmetrazine (Reference)TBDTBDTBD
d-Amphetamine (Reference)TBDTBDTBD

TBD: To Be Determined

Table 2: In Vivo Locomotor Activity in Mice

TreatmentDose (mg/kg)Distance Traveled (cm)
Vehicle Control-TBD
This compoundXTBD
This compoundYTBD
This compoundZTBD

TBD: To Be Determined

VI. Conclusion

This compound is a compound of interest for neuropharmacological research due to its structural similarity to known monoamine releasing agents. The protocols and frameworks provided here offer a starting point for its characterization. Further research, including more extensive in vitro and in vivo studies, is necessary to fully elucidate its pharmacological profile and potential therapeutic applications. Researchers should exercise appropriate caution and adhere to all safety and ethical guidelines when working with this and any other novel chemical entity.

References

Proper Handling and Storage of 3,6-Dimethyl-2-phenylmorpholine (3,6-DMPM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-2-phenylmorpholine (3,6-DMPM) is a substituted phenylmorpholine derivative, structurally related to the stimulant and anorectic agent phenmetrazine.[1][2][3][4] Like other compounds in its class, 3,6-DMPM is presumed to act as a monoamine reuptake inhibitor, with a likely affinity for the serotonin (B10506) transporter (SERT).[1][3] This document provides detailed application notes and protocols for the proper handling, storage, and preliminary in vitro characterization of 3,6-DMPM for research purposes.

It is important to note that specific safety, stability, and biological activity data for 3,6-DMPM is limited in publicly available literature. Therefore, the following guidelines are based on information available for structurally similar compounds, such as phenmetrazine and other dimethylmorpholine derivatives. Researchers should exercise caution and perform their own risk assessments before use.

Chemical and Physical Properties

A summary of the known and inferred properties of 3,6-DMPM is provided in the table below.

PropertyValueSource
Full Chemical Name 3,6-Dimethyl-2-phenylmorpholine[5]
CAS Number 92902-99-3 (Hydrochloride Salt)[6][7]
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
Appearance White to off-white crystalline powder (inferred)[8]
Solubility Expected to be soluble in water (as hydrochloride salt), ethanol, and chloroform. Sparingly soluble in ether (inferred from phenmetrazine HCl).[8]
Stability Stability is not fully characterized. As a secondary amine, it may be susceptible to oxidation and degradation, particularly in solution and at elevated temperatures or non-neutral pH. Store protected from light and moisture.[9][10]

Safety, Handling, and Storage

Warning: 3,6-DMPM is a psychoactive compound and should be handled with extreme care by trained personnel in a controlled laboratory setting. The toxicological properties have not been fully investigated.[11]

Personal Protective Equipment (PPE)
  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary.[11]

Handling Procedures
  • Avoid inhalation of dust or fumes.[11]

  • Avoid contact with skin and eyes.[11]

  • Wash hands thoroughly after handling.

  • All work should be conducted in a chemical fume hood.

Storage
  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated place.[11]

  • For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to minimize degradation, especially for solutions.

  • The hydrochloride salt is expected to be more stable than the freebase.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Experimental Protocols

The following are generalized protocols that can be adapted for the study of 3,6-DMPM's interaction with the serotonin transporter.

Protocol 1: In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of 3,6-DMPM for the human serotonin transporter (hSERT) through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]citalopram (radioligand)

  • 3,6-DMPM hydrochloride

  • Fluoxetine or other known potent SSRI (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Scintillation cocktail

  • 96-well microplates, filter mats, cell harvester, and liquid scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest hSERT-expressing HEK293 cells. Homogenize cells in ice-cold assay buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]citalopram (at a concentration near its Kᴅ), and cell membrane preparation.

    • Non-specific Binding: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine), [³H]citalopram, and cell membrane preparation.

    • Competition: Serial dilutions of 3,6-DMPM, [³H]citalopram, and cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[12]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 3,6-DMPM concentration and determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Serotonin Uptake Inhibition Assay

This protocol measures the functional potency (IC₅₀) of 3,6-DMPM in inhibiting the reuptake of serotonin into cells expressing hSERT.

Materials:

  • HEK293 cells stably expressing hSERT, plated in 96-well plates

  • [³H]serotonin

  • 3,6-DMPM hydrochloride

  • A potent SSRI (e.g., paroxetine) for non-specific uptake determination

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Lysis buffer (e.g., 1% SDS or 0.1 M NaOH)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Culture: Plate hSERT-expressing cells in 96-well plates and grow to confluency.

  • Pre-incubation: Wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with various concentrations of 3,6-DMPM or a reference inhibitor in uptake buffer for 15-30 minutes at 37°C.[12]

  • Uptake Initiation: Initiate serotonin uptake by adding [³H]serotonin to each well at a final concentration near its Kₘ for SERT.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Counting: Lyse the cells with lysis buffer, transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis: Determine non-specific uptake from wells containing a high concentration of a known SERT inhibitor. Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage inhibition of specific uptake against the logarithm of the 3,6-DMPM concentration to determine the IC₅₀ value.[13]

Visualizations

Signaling Pathway

The presumed mechanism of action for 3,6-DMPM is the inhibition of the serotonin transporter (SERT), leading to an increase in serotonin concentration in the synaptic cleft. This enhances serotonergic neurotransmission.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_presynaptic Serotonin serotonin_vesicle->serotonin_presynaptic Release serotonin_cleft Serotonin serotonin_presynaptic->serotonin_cleft sert SERT sert->serotonin_presynaptic serotonin_cleft->sert Reuptake receptor 5-HT Receptor serotonin_cleft->receptor Binding dmpm 3,6-DMPM dmpm->sert Inhibition signal Signal Transduction receptor->signal

Caption: Proposed mechanism of 3,6-DMPM action at the serotonergic synapse.

Experimental Workflow

The general workflow for characterizing the in vitro activity of 3,6-DMPM at the serotonin transporter is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 3,6-DMPM Stock Solution binding_assay Perform Radioligand Binding Assay prep_compound->binding_assay uptake_assay Perform Serotonin Uptake Assay prep_compound->uptake_assay prep_cells Culture hSERT-expressing Cells prep_membranes Prepare Cell Membranes (for binding assay) prep_cells->prep_membranes prep_cells->uptake_assay prep_membranes->binding_assay calc_ki Calculate Ki binding_assay->calc_ki calc_ic50 Calculate IC50 uptake_assay->calc_ic50

Caption: General experimental workflow for in vitro characterization of 3,6-DMPM.

References

In-Vitro Assay Design for Phenylmorpholine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmorpholine derivatives are a class of synthetic compounds with a core morpholine (B109124) ring attached to a phenyl group. Many of these derivatives exhibit significant pharmacological activity, primarily as monoamine neurotransmitter reuptake inhibitors and releasing agents.[1][2] This makes them promising candidates for the development of therapeutics for a range of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance abuse disorders.[1][3] Some derivatives have also been investigated for their potential as anorectics, antitumor agents, and enzyme inhibitors.[1][4][5][6]

These application notes provide a comprehensive guide to the in-vitro assays essential for characterizing the pharmacological profile of novel phenylmorpholine derivatives. The protocols detailed below cover primary target engagement (monoamine transporters), secondary target assessment (serotonin and dopamine (B1211576) receptors), general cytotoxicity, and potential off-target effects (carbonic anhydrase inhibition).

I. Primary Target Assessment: Monoamine Transporter Activity

The primary mechanism of action for many psychoactive phenylmorpholine derivatives is the modulation of dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[7][8] In-vitro assays are crucial for quantifying the potency and selectivity of these compounds.

Data Presentation: Monoamine Transporter Inhibition

The following table summarizes the inhibitory activity (IC50 values) of representative phenylmorpholine derivatives at the human dopamine, norepinephrine, and serotonin transporters. Assays are typically performed using human embryonic kidney 293 (HEK293) cells stably expressing the respective transporters.[6][9][10]

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
Phenmetrazine1.93 - 6.74< 2.5> 80[6][11]
3-Fluorophenmetrazine (3-FPM)< 2.5< 2.5> 80[11]
2-Methylphenmetrazine (2-MPM)6.74< 2.5> 80[6]
4-Methylphenmetrazine (4-MPM)1.93< 2.5> 80[6]
Experimental Workflow: Monoamine Transporter Uptake Assay

The following diagram illustrates the general workflow for a neurotransmitter uptake assay, a common method to assess the inhibitory activity of compounds on monoamine transporters.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates c2 Incubate overnight to allow for cell adherence c1->c2 a1 Wash cells with assay buffer c2->a1 a2 Pre-incubate cells with test compound (phenylmorpholine derivative) or vehicle a1->a2 a3 Add radiolabeled or fluorescent monoamine substrate (e.g., [3H]dopamine) a2->a3 a4 Incubate to allow for substrate uptake a3->a4 a5 Terminate uptake by washing with ice-cold buffer a4->a5 d1 Lyse cells and measure intracellular substrate (scintillation or fluorescence) a5->d1 d2 Calculate percent inhibition relative to vehicle control d1->d2 d3 Determine IC50 values from concentration-response curves d2->d3

Workflow for a monoamine transporter uptake assay.
Protocol: Radiolabeled Monoamine Transporter Uptake Assay[10][12]

This protocol details a common method for measuring the inhibition of monoamine transporters using radiolabeled substrates.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • 96-well cell culture plates

  • Assay Buffer (e.g., Krebs-Henseleit buffer)

  • Radiolabeled monoamine substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

  • Test phenylmorpholine derivatives

  • Known transporter inhibitor for non-specific uptake determination (e.g., mazindol for DAT/NET, paroxetine (B1678475) for SERT)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Seed the HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the phenylmorpholine derivatives in assay buffer.

  • Assay Initiation:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing the test compound, vehicle control, or a high concentration of a known inhibitor (for non-specific uptake) to the appropriate wells.

    • Pre-incubate for 5-10 minutes at room temperature.

  • Substrate Addition and Uptake:

    • To initiate uptake, add 50 µL of assay buffer containing the radiolabeled monoamine substrate to each well. The final concentration of the radiolabeled substrate should be at or below its Km for the respective transporter.

    • Incubate for a short period (typically 1-5 minutes) at room temperature. The incubation time should be optimized to be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (B86663) (SDS) to each well.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of the known inhibitor) from the total uptake (counts in the vehicle control).

    • Determine the percent inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Secondary Target and Off-Target Assessment

While the primary targets of many phenylmorpholine derivatives are monoamine transporters, it is crucial to assess their activity at other potential targets to understand their full pharmacological profile and predict potential side effects.

A. Receptor Binding Assays

Some phenylmorpholine derivatives may interact with dopamine and serotonin receptors.[1][3] Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Data Presentation: Receptor Binding Affinity

The following table shows representative binding affinities (Ki values) for a phenylmorpholine derivative at dopamine receptor subtypes.

CompoundReceptorKi (nM)Reference
PergolideD12.6[12]
D20.05[12]
D30.3[12]
Experimental Workflow: Radioligand Receptor Binding Assay

This diagram outlines the steps for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Incubation cluster_separation Separation cluster_detection Detection & Analysis p1 Prepare cell membranes expressing the receptor of interest a1 Incubate membranes with a fixed concentration of a specific radioligand and varying concentrations of the test compound p1->a1 p2 Prepare serial dilutions of the test compound p2->a1 a2 Allow to reach equilibrium a1->a2 s1 Separate bound from free radioligand (e.g., rapid filtration through glass fiber filters) a2->s1 d1 Quantify bound radioactivity (scintillation counting) s1->d1 d2 Calculate percent displacement of the radioligand d1->d2 d3 Determine IC50 and calculate Ki values d2->d3

Workflow for a radioligand receptor binding assay.
Protocol: Dopamine Receptor Radioligand Binding Assay[13][14]

This protocol describes a competitive binding assay to determine the affinity of a test compound for dopamine receptors.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3) or from a tissue rich in these receptors (e.g., rat striatum).

  • Radioligand specific for the receptor subtype (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2/D3).

  • Test phenylmorpholine derivatives.

  • Known high-affinity ligand for the receptor to determine non-specific binding (e.g., haloperidol (B65202) for D2/D3).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester and vacuum filtration apparatus.

  • Scintillation vials, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: If not commercially available, prepare crude membrane fractions from cells or tissue by homogenization followed by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of the known ligand (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a concentration at or below its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Cytotoxicity Assays

Assessing the general cytotoxicity of phenylmorpholine derivatives is a critical step in early drug development to identify compounds that may have non-specific toxic effects.

Data Presentation: In-Vitro Cytotoxicity

The following table presents example cytotoxicity data (IC50 values) for a test compound against various cell lines.

Cell LineAssay TypeIC50 (µM)
HEK293MTT> 100
HepG2MTT75.2
HeLaLDH89.5
Experimental Workflow: MTT Cytotoxicity Assay

This diagram shows the workflow for the MTT assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis c1 Seed cells in a 96-well plate c2 Incubate overnight to allow for adherence c1->c2 t1 Treat cells with serial dilutions of the phenylmorpholine derivative c2->t1 t2 Incubate for a defined period (e.g., 24, 48, 72 hours) t1->t2 a1 Add MTT reagent to each well t2->a1 a2 Incubate to allow for formazan (B1609692) crystal formation a1->a2 a3 Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) a2->a3 d1 Measure absorbance at ~570 nm a3->d1 d2 Calculate percent cell viability relative to vehicle control d1->d2 d3 Determine IC50 values d2->d3

Workflow for an MTT cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay[15][16][17]

Materials:

  • Selected cell line(s) (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete growth medium

  • Test phenylmorpholine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Replace the existing medium with the compound-containing medium. Include vehicle-only and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

C. Enzyme Inhibition Assays

Some phenylmorpholine derivatives have been shown to inhibit enzymes such as carbonic anhydrase.[6]

Data Presentation: Carbonic Anhydrase Inhibition

The following table provides example inhibitory data for a compound against human carbonic anhydrase isoenzymes.

IsoenzymeKi (nM)
hCA I316.7
hCA II412.5
Protocol: Carbonic Anhydrase Inhibition Assay[18][19]

This assay measures the inhibition of the esterase activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II)

  • Assay buffer (e.g., Tris-SO₄ buffer, pH 7.6)

  • Substrate: 4-nitrophenyl acetate (B1210297) (NPA)

  • Test phenylmorpholine derivatives

  • Known carbonic anhydrase inhibitor (e.g., acetazolamide)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the carbonic anhydrase enzyme solution. Include a control with no inhibitor and a positive control with a known inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate (NPA).

  • Measurement: Monitor the increase in absorbance at 348-400 nm, which corresponds to the formation of 4-nitrophenolate, over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • If desired, perform kinetic studies with varying substrate concentrations to determine the mechanism of inhibition and calculate the Ki value.

III. Signaling Pathway Diagrams

Understanding the signaling pathways modulated by phenylmorpholine derivatives is key to elucidating their mechanism of action.

Dopamine Transporter (DAT) Signaling

Inhibition of DAT by phenylmorpholine derivatives leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicle dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor Binding downstream_signaling Downstream Signaling dopamine_receptor->downstream_signaling Activation phenylmorpholine Phenylmorpholine Derivative phenylmorpholine->dat Inhibition

DAT signaling and inhibition by phenylmorpholine derivatives.
Norepinephrine Transporter (NET) Signaling

Similar to DAT, inhibition of NET by phenylmorpholine derivatives increases the concentration of norepinephrine in the synapse, potentiating noradrenergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ne_vesicle Norepinephrine Vesicle ne Norepinephrine ne_vesicle->ne Release net Norepinephrine Transporter (NET) ne->net Reuptake adrenergic_receptor Adrenergic Receptor ne->adrenergic_receptor Binding downstream_signaling Downstream Signaling adrenergic_receptor->downstream_signaling Activation phenylmorpholine Phenylmorpholine Derivative phenylmorpholine->net Inhibition

NET signaling and inhibition by phenylmorpholine derivatives.
Serotonin Receptor Signaling

Phenylmorpholine derivatives that act as agonists at serotonin receptors can initiate downstream signaling cascades, influencing various cellular processes.

G phenylmorpholine Phenylmorpholine Derivative (Agonist) serotonin_receptor Serotonin Receptor (GPCR) phenylmorpholine->serotonin_receptor Binding & Activation g_protein G-Protein serotonin_receptor->g_protein Activation effector_enzyme Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector_enzyme Modulation second_messenger Second Messenger (e.g., cAMP) effector_enzyme->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Initiation

Serotonin receptor agonism by phenylmorpholine derivatives.

References

Application Notes and Protocols for Cell-Based Assays of Monoamine Transporter Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are critical regulators of neurotransmission.[1][2][3] These transporters are integral membrane proteins that facilitate the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft into presynaptic neurons.[1][4] This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles.[4] Due to their crucial role in regulating monoaminergic signaling, MATs are primary targets for a wide range of therapeutic drugs, including antidepressants and psychostimulants, as well as drugs of abuse.[2][3][5]

The development and characterization of novel compounds targeting MATs necessitate robust and reliable in vitro assays. Cell-based assays provide a controlled environment to study the activity of these transporters and the effects of potential modulators. This document provides detailed protocols for the most common cell-based assays used to assess monoamine transporter activity, including radiolabeled substrate uptake inhibition assays and fluorescence-based assays.

Overview of Cell-Based Assays for Monoamine Transporter Activity

The two primary types of cell-based assays for measuring monoamine transporter activity are radiolabeled substrate uptake assays and fluorescence-based assays.

  • Radiolabeled Substrate Uptake Assays: These are considered the gold standard for quantifying transporter function and inhibitor potency.[4][6] They directly measure the uptake of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells expressing the transporter of interest. The inhibitory potential of a test compound is determined by its ability to reduce the accumulation of the radiolabeled substrate.

  • Fluorescence-Based Assays: These assays offer a non-radioactive alternative and are often more amenable to high-throughput screening (HTS).[5][7] They utilize fluorescent substrates that are transported into the cell, leading to an increase in intracellular fluorescence.[7][8] The activity of the transporter can be monitored in real-time by measuring the change in fluorescence intensity.[5][9]

Data Presentation: Comparative Inhibitor Potencies

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several well-characterized monoamine transporter inhibitors. These values represent the concentration of the inhibitor required to block 50% of the transporter's activity and are crucial for comparing the potency and selectivity of different compounds.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
RTI-1130.61.629.8[10]
Cocaine450670680[10]
Bupropion14002800>10000[10]
Nisoxetine (B1678948)--383 (Ki)[11]
Vanoxerine (GBR12909)Selective DAT inhibitor--[12]
Fluoxetine (B1211875)--Selective SERT inhibitor[12]

Note: IC₅₀ values can vary depending on the experimental conditions, cell line, and specific assay protocol used.[10]

Experimental Protocols

Radiolabeled Neurotransmitter Uptake Inhibition Assay

This protocol describes a widely used method to determine the potency of compounds at monoamine transporters using adherent cells.[13]

Materials:

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).[10]

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[4]

  • Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[13]

  • Radiolabeled Substrates: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.[14]

  • Test Compounds and Control Inhibitors: Solutions of test compounds at various concentrations and a known selective inhibitor for each transporter (e.g., nisoxetine for NET, mazindol for DAT, fluoxetine for SERT) for determining non-specific uptake.[14]

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).[13]

  • Scintillation Fluid.

  • 96-well plates.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Maintain cells in a 37°C, 5% CO₂ incubator. Seed cells into 96-well plates at a density that ensures a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).[8]

  • Assay Preparation: On the day of the assay, wash the cells once with pre-warmed assay buffer.[4]

  • Compound Incubation: Add 50 µL of assay buffer containing the desired concentration of the test compound or control inhibitor to the wells. For total uptake, add buffer only. Incubate the plate for 10-20 minutes at room temperature.[4][13]

  • Uptake Initiation: Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate solution. The final concentration of the radiolabeled substrate should be near its Michaelis-Menten constant (Km).[4]

  • Uptake Termination: After a defined incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells twice with ice-cold assay buffer.[13]

  • Cell Lysis: Lyse the cells by adding 1% SDS to each well.[13]

  • Quantification: Add scintillation fluid to each well and quantify the amount of radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a selective inhibitor) from the total uptake. Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve using non-linear regression.[14]

Fluorescence-Based Neurotransmitter Uptake Assay

This protocol provides a non-radioactive method for assessing monoamine transporter activity, suitable for high-throughput screening.[8][9]

Materials:

  • Cell Lines: As described in the radiolabeled assay protocol.

  • Cell Culture Medium: As described in the radiolabeled assay protocol.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA or a similar physiological buffer.[11]

  • Neurotransmitter Transporter Uptake Assay Kit: Commercially available kits (e.g., from Molecular Devices) provide a fluorescent substrate and a masking dye to reduce extracellular fluorescence.[8][15]

  • Test Compounds and Control Inhibitors.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating: Seed cells into poly-D-lysine-coated 96- or 384-well plates and allow them to adhere overnight.[11]

  • Compound Addition: Remove the culture medium and add the test compounds diluted in assay buffer to the wells. Incubate for 10-15 minutes at 37°C.[11][12]

  • Dye Loading: Add the fluorescent substrate/masking dye solution to all wells.[8]

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes).[11]

  • Data Analysis: The rate of fluorescence increase corresponds to the transporter activity. The inhibitory effect of the test compounds is determined by the reduction in the rate of uptake. Calculate the area under the curve (AUC) for the kinetic data and determine IC₅₀ values by plotting the percent inhibition against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows in monoamine transporter assays.

G cluster_0 Monoamine Transporter (MAT) Signaling Presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle Presynaptic->Vesicle Repackaging Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft MAT Monoamine Transporter (DAT, NET, SERT) SynapticCleft->MAT Reuptake Receptor Postsynaptic Receptor SynapticCleft->Receptor Binding MAT->Presynaptic Vesicle->SynapticCleft Release Monoamine

Caption: Overview of monoamine neurotransmission and the role of transporters.

G cluster_1 Radiolabeled Uptake Inhibition Assay Workflow Start Seed Cells in 96-well Plate Wash1 Wash Cells with Assay Buffer Start->Wash1 AddCompound Add Test Compound / Inhibitor Wash1->AddCompound Preincubate Pre-incubate AddCompound->Preincubate AddSubstrate Add Radiolabeled Substrate Preincubate->AddSubstrate Incubate Incubate for Uptake AddSubstrate->Incubate Wash2 Wash to Terminate Uptake Incubate->Wash2 Lyse Lyse Cells Wash2->Lyse Count Scintillation Counting Lyse->Count Analyze Data Analysis (IC50 determination) Count->Analyze

Caption: Experimental workflow for a radiolabeled monoamine transporter uptake inhibition assay.

G cluster_2 Fluorescence-Based Uptake Assay Workflow Start Seed Cells in Plate AddCompound Add Test Compound / Inhibitor Start->AddCompound Incubate Incubate AddCompound->Incubate AddDye Add Fluorescent Substrate/Masking Dye Incubate->AddDye Read Kinetic Fluorescence Reading AddDye->Read Analyze Data Analysis (Rate of Uptake, IC50) Read->Analyze

Caption: Experimental workflow for a fluorescence-based monoamine transporter uptake assay.

Transporter Trafficking Visualization

Understanding the regulation of monoamine transporters often involves studying their trafficking to and from the plasma membrane. Fluorescently labeled ligands and transporter fusion proteins (e.g., with GFP) can be used to visualize these processes in live cells.[16][17][18]

Brief Protocol for Visualizing DAT Internalization:

  • Cell Culture: Culture HEK293 cells stably expressing a fluorescently tagged DAT (e.g., EGFP-hDAT) on glass-bottom dishes.[16]

  • Labeling: Incubate the cells with a fluorescent cocaine analog (e.g., JHC 1-64) at a low nanomolar concentration for 20 minutes at room temperature.[16]

  • Stimulation: Treat the cells with a protein kinase C (PKC) activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA), to induce transporter internalization.[16]

  • Imaging: Visualize the cells using confocal microscopy. Internalization is observed as the movement of fluorescence from the plasma membrane to intracellular vesicular structures.[16]

G cluster_3 Transporter Trafficking Visualization PlasmaMembrane Plasma Membrane Endocytosis Endocytosis (e.g., via PKC activation) PlasmaMembrane->Endocytosis Internalization Transporter Fluorescently-tagged Transporter IntracellularVesicle Intracellular Vesicle Endocytosis->IntracellularVesicle Recycling Recycling IntracellularVesicle->Recycling Degradation Degradation IntracellularVesicle->Degradation Recycling->PlasmaMembrane

Caption: Conceptual overview of monoamine transporter trafficking.

References

Application Notes and Protocols: Receptor Binding Affinity of Phenylmorpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Receptor Binding Affinity Studies of Phenylmorpholine Analogs, with a focus on Methylphenmetrazine (MPM) Isomers and 3-Fluorophenmetrazine (B1651833) (3-FPM).

Introduction

The phenylmorpholine scaffold, exemplified by compounds like phenmetrazine, is a significant pharmacophore in the development of stimulant and anorectic drugs. These compounds primarily exert their effects by interacting with monoamine transporters, which are responsible for the reuptake of key neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—from the synaptic cleft. The affinity and activity of a ligand at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are critical determinants of its pharmacological profile. This document outlines the methodologies for assessing the receptor binding affinity of phenylmorpholine analogs, using data from methylphenmetrazine isomers and 3-fluorophenmetrazine as case studies.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of selected phenylmorpholine analogs for the dopamine, norepinephrine, and serotonin transporters. The data is presented as IC50 values, which represent the concentration of the drug that inhibits 50% of the specific binding or uptake of a radiolabeled ligand.

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)Reference
Phenmetrazine (PM) Value not specifiedValue not specifiedValue not specified[1]
2-MPM 6.74Value not specifiedValue not specified[1]
3-MPM >10Value not specified>10[1]
4-MPM 1.93Value not specifiedValue not specified[1]
3-FPM < 2.5< 2.5> 80[2][3]

Note: Specific IC50 values for NET and SERT for the MPM isomers were not detailed in the provided search results, although the compounds were tested at these transporters. Phenmetrazine and its 2- and 4-methyl analogs were efficacious uptake blockers at all three transporters in the low µM range, while 3-MPM was substantially weaker at DAT and SERT[1].

Additionally, 3-FPM has been characterized as a norepinephrine-dopamine releasing agent with the following EC50 values[2][4]:

  • Norepinephrine Release EC50: 30 nM

  • Dopamine Release EC50: 43 nM

  • Serotonin Release EC50: 2558 nM

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the potency of test compounds to inhibit the uptake of radiolabeled neurotransmitters into rat brain synaptosomes or HEK293 cells expressing the human transporters.

Objective: To determine the IC50 values of test compounds at DAT, NET, and SERT.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET and SERT) or HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds (e.g., MPM isomers, 3-FPM).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • Microplate harvester.

Procedure:

  • Synaptosome/Cell Preparation:

    • For synaptosomes, homogenize the specific brain region in ice-cold sucrose (B13894) buffer and centrifuge to pellet the synaptosomes. Resuspend in assay buffer.

    • For cell lines, culture HEK293 cells expressing the transporter of interest and harvest them.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., 5 nM [³H]dopamine for DAT assays), and varying concentrations of the test compound.

    • Include control wells for total uptake (no inhibitor) and non-specific uptake (in the presence of a high concentration of a known inhibitor, e.g., cocaine).

  • Incubation:

    • Pre-incubate the plates at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

    • Initiate the uptake reaction by adding the synaptosome or cell preparation to each well.

    • Incubate for a defined period (e.g., 10-20 minutes) to allow for neurotransmitter uptake.

  • Termination and Harvesting:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a microplate harvester. This separates the cells/synaptosomes containing the internalized radioligand from the assay medium.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Visualizations

Monoamine Transporter Signaling Pathway

The following diagram illustrates the general mechanism of action of phenylmorpholine analogs at monoamine transporters.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE, 5-HT) Synaptic_Cleft Vesicle->Synaptic_Cleft Neurotransmitter Release MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (DAT, NET, or SERT) Cytosol Transporter->Cytosol Reuptake Neurotransmitter Neurotransmitter (DA, NE, 5-HT) Synaptic_Cleft->Neurotransmitter Cytosol->Vesicle Repackaging Cytosol->MAO Degradation Neurotransmitter->Transporter Binding Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction Compound Phenylmorpholine Analog (e.g., MPM, 3-FPM) Compound->Transporter Blocks Reuptake

Caption: Mechanism of action of phenylmorpholine analogs at monoamine transporters.

Experimental Workflow for In Vitro Uptake Inhibition Assay

This diagram outlines the key steps in the experimental protocol for determining monoamine transporter inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Prepare Synaptosomes or Transporter-Expressing Cells B2 Add Cell/Synaptosome Preparation to Initiate Uptake A1->B2 A2 Prepare Serial Dilutions of Test Compound B1 Combine Radioligand and Test Compound in 96-Well Plate A2->B1 A3 Prepare Radioligand Solution ([³H]DA, [³H]NE, or [³H]5-HT) A3->B1 B1->B2 B3 Incubate at 37°C B2->B3 B4 Terminate Reaction by Rapid Filtration B3->B4 C1 Measure Radioactivity with Liquid Scintillation Counter B4->C1 C2 Calculate Specific Uptake C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value via Non-Linear Regression C3->C4 Result Final IC50 Value C4->Result

Caption: Workflow for the monoamine transporter uptake inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: 2-Phenyl-3,6-dimethylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-Phenyl-3,6-dimethylmorpholine. Below you will find frequently asked questions and a comprehensive troubleshooting guide to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the acid-catalyzed cyclization of a substituted diethanolamine (B148213) precursor. This is typically achieved by treating the corresponding N-substituted diethanolamine derivative with a strong dehydrating acid, such as concentrated sulfuric acid, at elevated temperatures.

Q2: I am observing a low yield in my reaction. What are the primary factors that could be responsible?

A2: Low yields in the synthesis of morpholine (B109124) derivatives can often be attributed to several critical factors:

  • Inadequate Temperature Control: The cyclization reaction requires high temperatures, often in the range of 150-190°C. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may cause charring and the formation of degradation byproducts.[1][2]

  • Insufficient Reaction Time: The dehydration and subsequent ring-closure is a relatively slow process and may require prolonged heating to proceed to completion.[1]

  • Improper Acid Concentration: The concentration and stoichiometry of the acid catalyst are crucial. An insufficient amount of acid will result in an incomplete reaction.[1]

  • Purity of Starting Materials: The presence of impurities in the starting diethanolamine derivative can lead to side reactions and a lower yield of the desired product.

Q3: How can I control the stereochemistry of the final product to obtain the desired isomer (e.g., cis vs. trans)?

A3: The stereochemical outcome of the synthesis can be influenced by the reaction conditions. In the case of substituted phenylmorpholines, the trans isomer is often the thermodynamically more stable product.[3] It is possible to convert the cis-isomer to the more stable trans-isomer by treating the mixture with concentrated sulfuric acid at elevated temperatures.[3] The reaction time and temperature of this isomerization step are critical for achieving a high yield of the desired trans-isomer.

Q4: What are the common impurities I should look for, and how can they be removed?

A4: Common impurities include unreacted starting materials, isomeric byproducts (e.g., cis/trans isomers), and products of side reactions such as oxidation or polymerization, especially at high temperatures.[4] Purification can be achieved through several methods:

  • Distillation: Fractional distillation is often effective in separating the desired product from lower or higher boiling point impurities.[1]

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride salt) and purified by recrystallization.[3][4] This method is particularly useful for separating stereoisomers, as different isomers may have different solubilities.

  • Chromatography: For small-scale syntheses or when high purity is required, column chromatography on silica (B1680970) gel or alumina (B75360) can be an effective purification technique.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inadequate reaction temperature.Ensure the reaction is heated to the optimal temperature range (typically 150-190°C) using a calibrated thermometer and a reliable heating source.[1][2]
Insufficient reaction time.Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS) and ensure it is allowed to proceed for a sufficient duration.[1]
Incorrect concentration or amount of acid catalyst.Verify the concentration of the acid and use the correct stoichiometric ratio as specified in the protocol.[1]
Poor quality of starting materials.Ensure the purity of the starting diethanolamine derivative. Purify the starting material if necessary.
Formation of a Dark-Colored or Tar-Like Reaction Mixture Reaction temperature is too high.Carefully control the reaction temperature to avoid overheating, which can lead to charring and decomposition.[1]
Presence of oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Incorrect Isomer Ratio (e.g., too much cis-isomer) Reaction conditions favor the kinetic product.To obtain the thermodynamically more stable trans-isomer, treat the product mixture with concentrated sulfuric acid at elevated temperatures (50-100°C) for an extended period (10-20 hours) to facilitate isomerization.[3]
Difficulties in Product Purification Product is hygroscopic.Thoroughly dry the crude product before purification. For example, using a drying agent like potassium hydroxide.[1]
Inefficient separation of isomers.Utilize fractional crystallization of a suitable salt form (e.g., hydrochloride) to separate the desired isomer.[4] Alternatively, preparative chromatography can be employed.
Product loss during workup.Optimize the pH during aqueous extraction to ensure the product is in its free base form and has minimal water solubility. Use an appropriate organic solvent for extraction.[6]

Quantitative Data

The following table summarizes the effect of reaction conditions on the yield and isomer ratio of 2,6-dimethylmorpholine, which can provide insights for optimizing the synthesis of the structurally related this compound.

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Time (hours)Total Yield (%)cis-Isomer (%)trans-Isomer (%)
1:1.51805968020
1:2.01803948416
1:3.01803918812
1:1.2517012987822

Data adapted from patents describing the synthesis of cis-2,6-dimethylmorpholine (B33440).[2][7]

Experimental Protocols

General Procedure for the Synthesis of this compound via Acid-Catalyzed Cyclization:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add the substituted diethanolamine precursor to concentrated sulfuric acid while cooling in an ice bath to control the initial exotherm.

  • Cyclization: Heat the reaction mixture to the desired temperature (e.g., 170-180°C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution with a strong base (e.g., sodium hydroxide) until the pH is alkaline.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation under reduced pressure or by column chromatography. For purification via salt formation, dissolve the crude product in a suitable solvent and add hydrochloric acid to precipitate the hydrochloride salt, which can then be recrystallized.

Visualizations

Synthesis_Workflow Start Starting Materials (Diethanolamine derivative, Sulfuric Acid) Reaction Acid-Catalyzed Cyclization Start->Reaction Heating Workup Quenching and Neutralization Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Distillation/Crystallization/ Chromatography) Extraction->Purification Product This compound Purification->Product Troubleshooting_Tree Start Low Yield or Reaction Failure Temp Check Reaction Temperature Start->Temp No Time Check Reaction Time Temp->Time Correct AdjustTemp Adjust Temperature (150-190°C) Temp->AdjustTemp Incorrect Acid Check Acid Concentration/Amount Time->Acid Sufficient IncreaseTime Increase Reaction Time Time->IncreaseTime Insufficient Purity Check Starting Material Purity Acid->Purity Correct VerifyAcid Verify Acid Parameters Acid->VerifyAcid Incorrect OK Reaction Optimized Purity->OK Pure PurifyStart Purify Starting Material Purity->PurifyStart Impure AdjustTemp->Start Re-run IncreaseTime->Start Re-run VerifyAcid->Start Re-run PurifyStart->Start Re-run

References

Optimizing Reaction Conditions for 3,6-DMPM Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3,6-di(2-pyridyl)-4-methyl-1,2,4,5-tetrazine (3,6-DMPM). The information is presented in a question-and-answer format to directly address experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3,6-DMPM?

A1: The synthesis of 3,6-DMPM is typically a two-step process. The first step involves the synthesis of the precursor, 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, which is then followed by N-methylation to yield the final product.

Q2: How is the precursor, 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, synthesized?

A2: The most common method for synthesizing 3,6-di(2-pyridyl)-1,2,4,5-tetrazine is through the condensation of 2-cyanopyridine (B140075) with hydrazine (B178648), followed by an oxidation step. Several methods have been reported, including traditional heating and more recent approaches utilizing Lewis acids or thiols as catalysts to improve yields.[1][2]

Q3: What are the common challenges in the N-methylation step?

A3: A primary challenge in the N-methylation of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine is achieving selective methylation on one of the tetrazine ring nitrogens without side reactions, such as methylation of the pyridyl nitrogen atoms. The choice of methylating agent, base, and reaction solvent is crucial for controlling the regioselectivity of the reaction.

Q4: What methylating agents are suitable for this reaction?

A4: A variety of methylating agents can be considered, ranging from traditional reagents like methyl iodide and dimethyl sulfate (B86663) to greener alternatives like dimethyl carbonate. The reactivity of the methylating agent will influence the reaction conditions required.

Q5: How can I purify the final 3,6-DMPM product?

A5: Purification of N-methylated tetrazines typically involves chromatographic techniques. Due to the potential for multiple methylated products and unreacted starting material, a high-resolution technique such as flash column chromatography or preparative HPLC may be necessary to isolate the desired product with high purity.

II. Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of 3,6-DMPM, categorized by the synthetic step.

Step 1: Synthesis of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine
Problem Potential Cause Troubleshooting Suggestions
Low or no yield of the dihydrotetrazine intermediate Incomplete reaction of 2-cyanopyridine.- Ensure the purity of 2-cyanopyridine. - Increase the molar excess of hydrazine hydrate (B1144303). - Extend the reflux time.
Decomposition of the dihydrotetrazine intermediate.- Maintain a consistent and appropriate reaction temperature. - Work-up the reaction promptly upon completion.
Low yield of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine after oxidation Inefficient oxidation.- Ensure the oxidizing agent (e.g., sodium nitrite (B80452) in acidic medium) is fresh and added slowly at a low temperature (e.g., 0 °C) to control the reaction rate. - Optimize the pH of the reaction mixture during oxidation.
Side reactions during oxidation.- Over-oxidation can lead to undesired byproducts. Monitor the reaction closely by TLC.
Step 2: N-methylation of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine
Problem Potential Cause Troubleshooting Suggestions
Low conversion of starting material Insufficient reactivity of the methylating agent.- Switch to a more reactive methylating agent (e.g., from dimethyl carbonate to methyl iodide). - Increase the reaction temperature. - Use a stronger base to deprotonate the tetrazine nitrogen.
Formation of multiple products (poor regioselectivity) Non-selective methylation on different nitrogen atoms (tetrazine and pyridyl rings).- Screen different solvents. Aprotic polar solvents like DMF or DMSO can influence selectivity. - Use a bulkier base which may favor methylation at the less sterically hindered tetrazine nitrogen. - Lower the reaction temperature to favor the thermodynamically more stable product.
Product decomposition Instability of the N-methylated tetrazine under the reaction conditions.- Use milder reaction conditions (lower temperature, weaker base). - Minimize the reaction time. Monitor progress by TLC and quench the reaction as soon as the starting material is consumed.
Difficulty in purifying the final product Similar polarity of the desired product, byproducts, and starting material.- Optimize the mobile phase for column chromatography to improve separation. A gradient elution might be necessary. - Consider using a different stationary phase for chromatography. - If purification by chromatography is challenging, recrystallization from a suitable solvent system could be attempted.

III. Experimental Protocols

Key Experiment 1: Synthesis of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Cyanopyridine

  • Hydrazine hydrate (80-95%)

  • Ethanol

  • Glacial acetic acid

  • Sodium nitrite

  • Deionized water

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanopyridine in ethanol.

  • Add hydrazine hydrate to the solution. A typical molar ratio is 1:2 to 1:4 of 2-cyanopyridine to hydrazine hydrate.

  • Reflux the mixture for 6-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The intermediate, 3,6-di(2-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine, may precipitate as a solid.

  • Collect the solid by filtration and wash with cold ethanol.

  • Dissolve the crude intermediate in glacial acetic acid and cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water to the cooled solution with vigorous stirring. The color of the solution should change, indicating the formation of the tetrazine.

  • After the addition is complete, continue stirring at low temperature for an additional 30-60 minutes.

  • The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent after neutralization.

  • The crude product can be purified by recrystallization or column chromatography.

Key Experiment 2: N-methylation of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine

This protocol provides a starting point for optimization.

Materials:

  • 3,6-di(2-pyridyl)-1,2,4,5-tetrazine

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Anhydrous aprotic solvent (e.g., DMF, acetonitrile)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add 3,6-di(2-pyridyl)-1,2,4,5-tetrazine and the anhydrous solvent.

  • Add the base to the suspension/solution and stir for a period to allow for deprotonation.

  • Cool the reaction mixture to a suitable temperature (e.g., 0 °C).

  • Slowly add the methylating agent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction time can vary from a few hours to overnight.

  • Quench the reaction carefully by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. Visualizations

Synthesis_Workflow General Synthesis Workflow for 3,6-DMPM cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Methylation start 2-Cyanopyridine + Hydrazine intermediate 3,6-di(2-pyridyl)-1,4-dihydro- 1,2,4,5-tetrazine start->intermediate Condensation oxidation Oxidation (e.g., NaNO2/AcOH) intermediate->oxidation precursor 3,6-di(2-pyridyl)-1,2,4,5-tetrazine oxidation->precursor methylation Methylating Agent + Base precursor->methylation purification Purification (Chromatography) methylation->purification product 3,6-di(2-pyridyl)-4-methyl- 1,2,4,5-tetrazine (3,6-DMPM) purification->product

Caption: General synthesis workflow for 3,6-DMPM.

Troubleshooting_Logic Troubleshooting Logic for N-Methylation start N-Methylation Reaction check_conversion Low Conversion? start->check_conversion check_selectivity Multiple Products? check_conversion->check_selectivity No optimize_reagents Increase Reactivity: - Stronger Methylating Agent - Stronger Base - Higher Temperature check_conversion->optimize_reagents Yes check_decomposition Product Decomposition? check_selectivity->check_decomposition No optimize_conditions Improve Selectivity: - Screen Solvents - Use Bulky Base - Lower Temperature check_selectivity->optimize_conditions Yes optimize_mildness Reduce Decomposition: - Milder Conditions - Shorter Reaction Time check_decomposition->optimize_mildness Yes success Successful Synthesis check_decomposition->success No optimize_reagents->start optimize_conditions->start optimize_mildness->start

Caption: Troubleshooting logic for the N-methylation step.

References

Technical Support Center: Purification of 2-Phenyl-3,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Phenyl-3,6-dimethylmorpholine from common synthetic byproducts.

Predicted Synthesis Context and Potential Byproducts

The synthesis of this compound often involves the cyclization of an N-substituted di-alkanolamine or the reaction of a substituted amino alcohol with a propylene (B89431) oxide derivative. A common route could involve the reaction of (1-phenyl-2-hydroxypropyl)amino-propan-2-ol under acidic conditions. Given this, the primary purification challenge is the separation of the desired product from diastereomers and other structurally similar impurities.

Common Byproducts:

  • Diastereomers: Due to the three chiral centers in this compound, multiple diastereomers can be formed. The relative stereochemistry (cis/trans relationships between the substituents) significantly impacts the physical properties of these isomers.

  • Unreacted Starting Materials: Residual amounts of the precursor amino diol or other reactants.

  • Dehydration Products: Elimination of water can lead to the formation of unsaturated side products.

  • Regioisomers: Depending on the synthetic route, regioisomers with different substitution patterns on the morpholine (B109124) ring might be formed.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My NMR spectrum shows multiple sets of peaks for the morpholine ring protons, suggesting the presence of isomers. How can I separate these?

A1: The presence of multiple diastereomers is the most common purity issue. Due to their different physical properties, they can typically be separated by one of the following methods:

  • Flash Column Chromatography: This is the most effective method for separating diastereomers. You may need to screen different solvent systems to achieve optimal separation. A gradient elution from a non-polar to a more polar solvent system on silica (B1680970) gel is a good starting point. For particularly challenging separations, reversed-phase (C18) chromatography can be effective.

  • Fractional Crystallization: Diastereomers often have different solubilities and crystal packing energies. Converting the crude product mixture to a salt (e.g., hydrochloride or fumarate) can enhance the differences in crystallinity, allowing for the selective crystallization of one diastereomer. Experiment with various solvents and solvent mixtures.

Q2: I am having difficulty achieving baseline separation of diastereomers using silica gel column chromatography. What can I do to improve this?

A2: To improve chromatographic separation:

  • Optimize the Solvent System: Systematically vary the polarity of your eluent. For basic compounds like morpholines, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine (B128534) or ammonia (B1221849) in methanol) to the mobile phase can reduce tailing and improve peak shape.

  • Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (B75360) or a reversed-phase C18 column. Diastereomers can exhibit different selectivities on different stationary phases.

  • Reduce the Column Loading: Overloading the column is a common reason for poor separation. Reduce the amount of crude material loaded onto the column.

  • Use a Longer Column: Increasing the column length can improve the resolution between closely eluting compounds.

Q3: After purification, my product is an oil, but I need a solid for further steps. How can I induce crystallization?

A3: If the purified this compound is an oil, you can attempt the following to induce crystallization:

  • Salt Formation: Convert the free base to a salt (e.g., hydrochloride, tartrate, or fumarate). Salts often have higher melting points and are more likely to be crystalline solids.

  • Solvent Screening: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, isopropanol) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed. Allow the solution to stand, possibly at a reduced temperature, to promote crystal growth.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to a supersaturated solution to initiate crystallization.

Q4: How can I confirm the purity and stereochemistry of my final product?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. 2D NMR techniques like NOESY can help determine the relative stereochemistry of the substituents on the morpholine ring.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity if a single diastereomer has been isolated. Achiral HPLC can be used to assess the overall purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and can be used to quantify the purity of volatile compounds.

Data Presentation

The following tables summarize typical results from different purification methods for a crude mixture of this compound diastereomers.

Table 1: Comparison of Purification by Column Chromatography

ParameterMethod A: Silica Gel ChromatographyMethod B: Reversed-Phase (C18) Chromatography
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-functionalized Silica (100 Å, 25-40 µm)
Mobile Phase Hexane:Ethyl Acetate (Gradient) + 0.5% Et₃NAcetonitrile:Water (Gradient) + 0.1% TFA
Initial Purity (Diastereomer A) 65%65%
Final Purity (Diastereomer A) >98%>99%
Yield (Diastereomer A) 85%80%
Initial Purity (Diastereomer B) 30%30%
Final Purity (Diastereomer B) >97%>98%
Yield (Diastereomer B) 82%78%

Table 2: Comparison of Purification by Recrystallization of Salts

ParameterMethod C: Hydrochloride Salt RecrystallizationMethod D: Fumarate Salt Recrystallization
Salt Forming Acid HCl in Isopropanol (B130326)Fumaric Acid in Ethanol
Recrystallization Solvent Ethanol/Diethyl EtherAcetone/Water
Initial Purity (Major Diastereomer) 70%70%
Purity after 1st Recrystallization 92%95%
Purity after 2nd Recrystallization >99%>99.5%
Overall Yield 65%70%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle and then flush the column with the starting mobile phase.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the starting mobile phase.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexane:Ethyl Acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the fractions containing the desired products by TLC or HPLC. Pool the pure fractions of each diastereomer separately.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified products.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the mixture is acidic. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture like acetone/water).

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent and dry them under vacuum.

  • Purity Check: Analyze the purity of the crystals. If necessary, repeat the recrystallization process.

  • Liberation of Free Base (Optional): To recover the free base, dissolve the purified salt in water, basify the solution with an aqueous base (e.g., NaOH or NaHCO₃), and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and remove the solvent.

Visualizations

Byproduct_Relationship cluster_synthesis Synthesis Reaction cluster_products Components of Crude Mixture Starting Materials Starting Materials Crude Product Mixture Crude Product Mixture Starting Materials->Crude Product Mixture Cyclization Desired Product (Diastereomer A) Desired Product (Diastereomer A) Diastereomer B Diastereomer B Unreacted Precursors Unreacted Precursors Side Products Side Products

Caption: Logical relationship of synthesis byproducts.

Purification_Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Fraction Analysis (TLC/HPLC) Fraction Analysis (TLC/HPLC) Column Chromatography->Fraction Analysis (TLC/HPLC) Pure Diastereomer A Pure Diastereomer A Fraction Analysis (TLC/HPLC)->Pure Diastereomer A Pure Diastereomer B Pure Diastereomer B Fraction Analysis (TLC/HPLC)->Pure Diastereomer B Impure Fractions Impure Fractions Fraction Analysis (TLC/HPLC)->Impure Fractions Recrystallization Recrystallization Impure Fractions->Recrystallization Further Purification Final Pure Product Final Pure Product Recrystallization->Final Pure Product

Caption: General purification workflow for isomers.

Identifying side reactions in phenylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for N-phenylmorpholine?

A1: The most prevalent laboratory and industrial methods for synthesizing N-phenylmorpholine include:

  • Reaction of Aniline (B41778) with Bis(2-chloroethyl) ether: This is a direct and effective method involving the reaction of aniline or substituted anilines with bis(2-chloroethyl) ether in the presence of a base.[1]

  • Dehydration of N,N-bis(2-hydroxyethyl)aniline: This intramolecular cyclization is typically acid-catalyzed.

  • Reductive Amination: This involves the reaction of a phenyl-containing carbonyl compound with an ethanolamine (B43304) derivative, followed by reduction.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond between an aryl halide and morpholine (B109124) or a morpholine precursor.[2][3][4][5][6]

Q2: What are the primary side reactions to be aware of during phenylmorpholine synthesis?

A2: The most common side reactions depend on the synthetic route employed. Key potential byproducts include:

  • Over-alkylation of Aniline: In methods involving the reaction of aniline with reagents like bis(2-chloroethyl) ether or diethanolamine, the primary amine of aniline can be alkylated twice, leading to the formation of N,N-bis(2-hydroxyethyl)aniline.

  • Incomplete Cyclization: During the dehydration of N,N-bis(2-hydroxyethyl)aniline, the reaction may not go to completion, leaving unreacted starting material in the product mixture.

  • Beta-Hydride Elimination: In palladium-catalyzed methods like the Buchwald-Hartwig amination, an unproductive side reaction can occur where the amide intermediate undergoes beta-hydride elimination.[2] This can lead to the formation of hydrodehalogenated arene and an imine product.

Troubleshooting Guides

Issue 1: Low Yield of N-Phenylmorpholine
Potential Cause Troubleshooting Steps Rationale
Incomplete Reaction - Monitor the reaction progress using techniques like TLC or LC-MS to ensure all starting material is consumed.[1] - Extend the reaction time or increase the temperature if the reaction has stalled.Ensures the reaction proceeds to completion, maximizing the formation of the desired product.
Suboptimal Reaction Conditions - Optimize the molar ratio of reactants. For the reaction of aniline with bis(2-chloroethyl) ether, a molar ratio of aniline to alkali of 1:2-5 is suggested.[1] - Ensure the chosen solvent is appropriate and anhydrous if required by the reaction.Proper stoichiometry and solvent conditions are crucial for maximizing product yield.
Catalyst Deactivation (for catalyzed reactions) - Use fresh, high-purity catalyst. - Ensure the reaction is carried out under an inert atmosphere if the catalyst is air-sensitive.Catalyst activity is critical for reactions like the Buchwald-Hartwig amination.
Inefficient Purification - Optimize the purification method (e.g., distillation, crystallization, or column chromatography) to minimize product loss. - Ensure complete extraction of the product from the aqueous phase during workup.An efficient purification process is essential to isolate the maximum amount of the synthesized product.
Issue 2: Presence of N,N-bis(2-hydroxyethyl)aniline Impurity
Potential Cause Troubleshooting Steps Rationale
Over-alkylation of Aniline - Use a molar excess of aniline relative to the alkylating agent (e.g., bis(2-chloroethyl) ether). - Add the alkylating agent slowly and at a controlled temperature to favor mono-alkylation.A higher concentration of aniline increases the probability of the alkylating agent reacting with the primary amine of aniline rather than the secondary amine of the mono-alkylated intermediate.
High Reaction Temperature - Conduct the reaction at a lower temperature.Higher temperatures can sometimes favor multiple alkylations.
Inefficient Purification - Utilize purification techniques that can effectively separate N-phenylmorpholine from the more polar N,N-bis(2-hydroxyethyl)aniline, such as column chromatography.The difference in polarity between the desired product and the byproduct can be exploited for efficient separation.

Experimental Protocols

Synthesis of N-Phenylmorpholine from Aniline and Bis(2-chloroethyl) ether

This protocol is adapted from a patented method for the synthesis of substituted N-phenylmorpholine compounds.[1]

Materials:

Procedure:

  • In a reaction vessel, mix aniline (1 equivalent), bis(2-chloroethyl) ether (in excess, e.g., 5-10 mL per gram of aniline), and triethylamine (2 equivalents).[1]

  • Heat the mixture to 150 °C and maintain the reaction for 24 hours.[1]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the excess bis(2-chloroethyl) ether by distillation under reduced pressure.[1]

  • Cool the residue and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate.[1]

  • Decolorize the solution with activated carbon.[1]

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method such as distillation or crystallization to obtain N-phenylmorpholine.

Quantitative Data: A similar synthesis for a substituted N-phenylmorpholine reported a yield of 80.4%.[1]

Product/Byproduct Typical Yield/Presence
N-PhenylmorpholineHigh (e.g., ~80%)[1]
N,N-bis(2-hydroxyethyl)anilinePotential byproduct, quantity depends on reaction conditions

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the chemical transformations.

G cluster_main Main Synthesis Pathway aniline Aniline intermediate N-Phenyl-N-(2-chloroethyl)ethanolamine (Intermediate) aniline->intermediate + Bis(2-chloroethyl) ether (Base, Heat) bischloro Bis(2-chloroethyl) ether phenylmorpholine N-Phenylmorpholine intermediate->phenylmorpholine Intramolecular Cyclization

Caption: Main reaction pathway for the synthesis of N-phenylmorpholine.

G cluster_side Over-alkylation Side Reaction aniline Aniline monoalkylated N-(2-chloroethyl)aniline aniline->monoalkylated + Bis(2-chloroethyl) ether bischloro Bis(2-chloroethyl) ether overalkylated N,N-bis(2-chloroethyl)aniline monoalkylated->overalkylated + Bis(2-chloroethyl) ether

Caption: Formation of the over-alkylation byproduct.

G cluster_troubleshooting Troubleshooting Workflow start Low Yield or Impurities Detected check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction check_conditions Review Reaction Conditions (Stoichiometry, Temp, Solvent) start->check_conditions check_purification Evaluate Purification Method start->check_purification incomplete Incomplete Reaction check_reaction->incomplete Not Complete suboptimal Suboptimal Conditions check_conditions->suboptimal Identified Issues inefficient_purification Inefficient Purification check_purification->inefficient_purification Product Loss adjust_time_temp Adjust Time/Temperature incomplete->adjust_time_temp optimize_conditions Optimize Stoichiometry/Solvent suboptimal->optimize_conditions refine_purification Refine Purification Technique inefficient_purification->refine_purification

Caption: Logical workflow for troubleshooting phenylmorpholine synthesis.

References

Stability and degradation of 2-Phenyl-3,6-dimethylmorpholine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 2-Phenyl-3,6-dimethylmorpholine in solution?

A1: Based on studies of analogous phenylmorpholine structures, the primary degradation pathways are likely to involve hydrolysis, oxidation, and photolysis.[1] Key transformations may include:

  • N-oxidation: Oxidation of the nitrogen atom in the morpholine (B109124) ring.

  • Aryl Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

  • Alkyl Hydroxylation: Hydroxylation of the methyl groups.

  • Morpholine Ring Cleavage: Opening of the morpholine ring structure, potentially leading to the formation of O/N-bis-dealkylated metabolites.[2]

Q2: What are the critical factors that can influence the stability of this compound solutions?

A2: The stability of this compound in solution is likely influenced by several factors:

  • pH: Acidic or basic conditions can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures typically accelerate the rate of degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.[1][3]

  • Oxidizing Agents: The presence of peroxides or dissolved oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact the stability of the compound.

Q3: What analytical techniques are recommended for stability-indicating studies of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the recommended technique for developing a stability-indicating method.[1] Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable, potentially after derivatization.[4] These methods are capable of separating the parent compound from its degradation products, allowing for accurate quantification.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Solution

  • Possible Cause: The solution conditions (pH, temperature, or light exposure) may be promoting rapid degradation.

  • Troubleshooting Steps:

    • pH Analysis: Measure the pH of the solution. If it is strongly acidic or basic, adjust to a more neutral pH if the experimental design allows.

    • Temperature Control: Ensure the solution is stored at the intended temperature and protected from temperature fluctuations. Consider storing at a lower temperature.

    • Light Protection: Store the solution in amber vials or protect it from light to prevent photolytic degradation.

    • Solvent Purity: Ensure the solvent is free from contaminants, such as peroxides, that could accelerate degradation.

Issue 2: Appearance of Unknown Peaks in Chromatogram

  • Possible Cause: These are likely degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the unknown peaks.

    • Mass Spectrometry: Utilize LC-MS or GC-MS to obtain the mass of the unknown peaks, which can provide clues about their structure.

    • Literature Review: Investigate the degradation pathways of similar compounds (e.g., phenmetrazine) to predict the structure of potential degradants.[2][4]

Issue 3: Poor Peak Shape or Resolution in HPLC Analysis

  • Possible Cause: The chromatographic method may not be optimized for separating the parent compound and its degradation products.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase) to improve separation.

    • Column Selection: Experiment with different HPLC column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.

    • Gradient Elution: If using isocratic elution, switch to a gradient elution method to improve the separation of compounds with different polarities.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation of Parent CompoundNumber of Degradation Products Formed
Acid Hydrolysis 0.1 M HCl24 h60Data to be filledData to be filled
Base Hydrolysis 0.1 M NaOH24 h60Data to be filledData to be filled
Oxidation 3% H₂O₂24 h25Data to be filledData to be filled
Thermal Dry Heat48 h80Data to be filledData to be filled
Photolytic UV Light (254 nm)24 h25Data to be filledData to be filled

Note: The conditions listed are starting points and may need to be adjusted based on the stability of the molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[3][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the sample in the initial solvent after exposure.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation of the parent compound and identify the number and relative abundance of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Initial Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 30°C.

    • Detection wavelength: Scan for the UV maximum of this compound (e.g., 210-300 nm).

  • Method Optimization:

    • Inject a mixture of the stressed samples.

    • Adjust the mobile phase composition and/or gradient to achieve baseline separation between the parent peak and all degradation product peaks.

    • Ensure the method is specific, accurate, precise, linear, and robust according to ICH guidelines.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV/Vis Light) parent This compound ring_cleavage Ring Cleavage Products parent->ring_cleavage H+/OH- n_oxide N-Oxide parent->n_oxide [O] hydroxyl_phenyl Aryl Hydroxylation parent->hydroxyl_phenyl [O] hydroxyl_methyl Alkyl Hydroxylation parent->hydroxyl_methyl [O] photo_degradants Photodegradation Products parent->photo_degradants experimental_workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data (% Degradation, Degradation Products) analyze->evaluate end Report Results evaluate->end

References

Technical Support Center: 3,6-DMPM (2-phenyl-3,6-dimethylmorpholine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3,6-DMPM (2-phenyl-3,6-dimethylmorpholine) is a research chemical belonging to the substituted phenylmorpholine class.[1] Specific long-term stability and storage data for this compound are not extensively documented in publicly available literature. The following troubleshooting guide and FAQs are based on general knowledge of related psychoactive compounds, particularly phenmetrazine derivatives and synthetic cathinones, and should be adapted to your specific experimental needs.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results over time Degradation of 3,6-DMPM due to improper storage.Review storage conditions. For long-term storage, keep the compound in a tightly sealed, light-resistant container at -20°C or lower. Minimize freeze-thaw cycles.
Contamination of the sample.Use high-purity solvents and handle the compound in a clean, controlled environment.
Appearance of unknown peaks in chromatography Formation of degradation products.Characterize the new peaks using mass spectrometry to identify potential degradation products. Consider that degradation can be influenced by temperature, pH, and light exposure.
Interaction with the storage matrix (e.g., solvent, biological fluid).Perform stability studies in the specific matrix used for your experiments. Some compounds show better stability in buffered solutions.[2]
Loss of potency or activity in biological assays Chemical degradation of the active compound.Prepare fresh solutions from a properly stored stock for each experiment. Quantify the compound concentration before use.
Adsorption to container surfaces.Use low-adsorption labware (e.g., silanized glass or specific plastics) for storing solutions, especially at low concentrations.

Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for 3,6-DMPM?

For solid (powder) form, long-term storage should be in a tightly sealed, light-resistant container at -20°C or below. For solutions, the stability will depend on the solvent. It is recommended to prepare fresh solutions for each experiment. If storing solutions, use a high-purity, anhydrous solvent and store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For many psychoactive substances, freezing tissues or solutions at -20°C has been shown to ensure stability for extended periods.[3]

2. How stable is 3,6-DMPM in different solvents?

Specific data for 3,6-DMPM is not available. However, for related compounds like synthetic cathinones, stability can vary significantly between solvents. For instance, some cathinones show greater degradation in methanol (B129727) compared to acetonitrile (B52724) when stored at room temperature or refrigerated. It is crucial to perform your own stability studies in the solvent system relevant to your experiments.

3. What are the likely degradation pathways for 3,6-DMPM?

While specific degradation pathways for 3,6-DMPM have not been published, related compounds can undergo oxidation, hydrolysis, and other transformations. The morpholine (B109124) ring and the phenyl group may be susceptible to metabolic and chemical changes. For example, studies on other new psychoactive substances have identified breakdown products resulting from processes like enzymatic metabolism, hydrolysis, and oxidation.[4]

4. How does pH affect the stability of 3,6-DMPM in aqueous solutions?

The stability of many amine-containing compounds is pH-dependent. Generally, acidic conditions can improve the stability of cathinone-related substances by protonating the amine group, making it less susceptible to certain degradation reactions. It is advisable to buffer aqueous solutions to a pH that enhances stability, which should be determined experimentally.

5. Are there any known incompatibilities of 3,6-DMPM with common lab materials?

There is no specific information on material compatibility for 3,6-DMPM. As a general precaution, use high-quality, inert materials for storage and handling, such as borosilicate glass or polypropylene. Avoid prolonged contact with reactive plastics or rubbers that could leach contaminants into your sample.

Quantitative Data on Stability of Related Compounds

Since direct quantitative data for 3,6-DMPM is scarce, the following table summarizes stability data for other psychoactive compounds to provide a general reference.

Compound Matrix Storage Temperature Stability (Time to significant degradation)
MephedroneMethanolRoom Temperature>3 days
MephedroneMethanolRefrigerator (4°C)>14 days
MephedroneMethanolFreezer (-20°C)Stable for at least 30 days
CocaineLiver Tissue25°C~70% degradation after 7 days
CocaineLiver Tissue4°C~48% degradation after 7 days
CocaineLiver Tissue-20°CStable for the duration of the experiment
Various BenzodiazepinesPostmortem Blood-20°C and -80°CStable for over 6 months

This table is a compilation of data from multiple sources and is intended for illustrative purposes only.[3][5]

Experimental Protocols

Protocol: Assessment of Short-Term Stability of 3,6-DMPM in Solution

  • Objective: To determine the stability of 3,6-DMPM in a specific solvent at different temperatures over a 14-day period.

  • Materials:

    • 3,6-DMPM reference standard

    • High-purity solvent (e.g., methanol, acetonitrile, buffered saline)

    • Volumetric flasks and pipettes

    • Amber glass vials with screw caps

    • Analytical balance

    • High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system

  • Procedure:

    • Prepare a stock solution of 3,6-DMPM at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Aliquot the stock solution into multiple amber glass vials.

    • Store the vials under the following conditions:

      • Room temperature (e.g., 20-25°C)

      • Refrigerated (e.g., 4°C)

      • Frozen (e.g., -20°C)

    • At specified time points (e.g., Day 0, Day 1, Day 3, Day 7, Day 14), remove one vial from each storage condition.

    • Allow the frozen and refrigerated samples to equilibrate to room temperature.

    • Analyze the concentration of 3,6-DMPM in each sample using a validated chromatographic method.

    • Compare the measured concentrations at each time point to the initial concentration at Day 0.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • A compound is often considered stable if the concentration remains within ±15% of the initial value.[2]

    • Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.

Visualizations

degradation_pathway Hypothetical Degradation Pathway for 3,6-DMPM A 3,6-DMPM B Oxidized Metabolite (e.g., N-oxide) A->B Oxidation C Hydrolyzed Product (Ring Opening) A->C Hydrolysis D Other Degradants B->D Further Degradation C->D Further Degradation

Caption: Hypothetical degradation pathways for 3,6-DMPM.

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare Stock Solution B Aliquot into Vials A->B C Room Temperature B->C D Refrigerated (4°C) B->D E Frozen (-20°C) B->E F Time Point Sampling C->F D->F E->F G Chromatographic Analysis (HPLC/GC-MS) F->G H Data Comparison and Interpretation G->H

References

Preventing degradation of 2-Phenyl-3,6-dimethylmorpholine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and troubleshooting of potential degradation issues with 2-Phenyl-3,6-dimethylmorpholine samples. Adherence to these guidelines is crucial for ensuring sample integrity and the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed, airtight container, protected from light and moisture.[1] It is recommended to store the compound in a cool, dry, and well-ventilated area.[1] While specific data for this molecule is not available, best practices for analogous compounds suggest that refrigerated (2-8 °C) or frozen (-20 °C) conditions are preferable for long-term storage.

Q2: What are the visible signs of degradation in a this compound sample?

A2: Visual indicators of degradation may include a change in color (e.g., development of a yellowish or brownish tint), the appearance of particulates, or a change in the physical state of the sample. An altered odor may also suggest chemical changes have occurred.

Q3: What are the primary factors that can lead to the degradation of this compound?

A3: Based on the general reactivity of morpholine (B109124) derivatives, the primary factors contributing to degradation are exposure to strong oxidizing agents, strong acids, heat, and light.[1][2] Under certain conditions, secondary amines like morpholine can also react with nitrosating agents to form nitrosamines.[2]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These methods can help identify and quantify the parent compound and any potential degradation products.

Q5: Are there any known incompatibilities with this compound?

A5: Yes, based on the general chemical properties of morpholines, this compound should be considered incompatible with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids.[1][2] Contact with these substances can lead to vigorous reactions and degradation. It is also advisable to avoid contact with certain metals and to store the compound in its original or an inert container.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sample Discoloration Oxidation or reaction with impurities.- Ensure the storage container is airtight and flushed with an inert gas (e.g., nitrogen, argon).- Store in a dark location or use an amber-colored vial to protect from light.- Verify the purity of solvents used for sample preparation.
Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC) Sample degradation.- Re-evaluate storage conditions (temperature, light, and moisture exposure).- Prepare fresh solutions for analysis.- Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Decreased Potency or Altered Biological Activity Degradation of the active compound.- Confirm the purity of the sample using an appropriate analytical method.- If degradation is confirmed, obtain a new, pure sample and store it under the recommended conditions.
Precipitate Formation in Solution Poor solubility or degradation leading to insoluble products.- Confirm the appropriate solvent and concentration for your experiment.- If the solvent and concentration are correct, the precipitate may be a degradation product. Analyze the precipitate and supernatant separately if possible.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol is a general guideline for investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC-grade methanol (B129727) and water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and a photodiode array (PDA) detector

  • pH meter

  • Incubator or water bath

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At designated time points, withdraw a sample, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the sample at room temperature, protected from light, for 24 hours.

    • At designated time points, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a vial of the stock solution in an incubator at 60°C for 48 hours.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to direct sunlight or a photostability chamber for a defined period.

    • Analyze the sample at various time points.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The mobile phase and gradient conditions should be optimized to separate the parent compound from all potential degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Sample Degradation ObserveIssue Observe Issue (e.g., discoloration, unexpected peaks) CheckStorage Review Storage Conditions (Temp, Light, Moisture) ObserveIssue->CheckStorage CheckHandling Review Sample Handling (Solvents, Incompatibilities) ObserveIssue->CheckHandling AnalyzeSample Re-analyze Sample Purity (HPLC, GC-MS) CheckStorage->AnalyzeSample CheckHandling->AnalyzeSample DegradationConfirmed Degradation Confirmed? AnalyzeSample->DegradationConfirmed IsolateAndIdentify Isolate and Identify Degradants (Forced Degradation Study) DegradationConfirmed->IsolateAndIdentify Yes NoDegradation No Degradation Detected DegradationConfirmed->NoDegradation No ImplementCAPA Implement Corrective and Preventive Actions (CAPA) IsolateAndIdentify->ImplementCAPA ProblemSolved Problem Resolved ImplementCAPA->ProblemSolved InvestigateOther Investigate Other Experimental Variables NoDegradation->InvestigateOther InvestigateOther->ProblemSolved

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound samples.

References

Technical Support Center: 3,6-Dichloropyridazine-4-methanol (3,6-DMPM) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,6-Dichloropyridazine-4-methanol (3,6-DMPM).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3,6-Dichloropyridazine-4-methanol (3,6-DMPM)?

A1: The synthesis of 3,6-DMPM typically involves a two-step process starting from 3,6-dichloropyridazine (B152260). The general workflow is as follows:

Synthetic_Pathway_3_6_DMPM start 3,6-Dichloropyridazine intermediate 3,6-Dichloropyridazine-4-carbaldehyde start->intermediate Vilsmeier-Haack (POCl3, DMF) end 3,6-DMPM intermediate->end Reduction (e.g., NaBH4)

Caption: General synthetic pathway for 3,6-DMPM.

Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation of 3,6-dichloropyridazine?

A2: The Vilsmeier-Haack reaction is a key step, and its efficiency directly impacts the overall yield. Critical parameters to control include:

  • Reagent Stoichiometry: The molar ratio of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) and the substrate is crucial. An excess of the Vilsmeier reagent is often used to ensure complete conversion.

  • Temperature: The reaction is typically carried out at elevated temperatures. Careful temperature control is necessary to prevent side reactions and decomposition.

  • Reaction Time: Sufficient reaction time is required for the formylation to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

Q3: What are common reducing agents for the conversion of 3,6-dichloropyridazine-4-carbaldehyde to 3,6-DMPM?

A3: Several reducing agents can be employed for this transformation. The choice of reagent can influence the reaction conditions and the purification strategy. Common options include:

  • Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol (B145695) at room temperature.

  • Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that requires anhydrous conditions and careful handling. It is typically used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Q4: How can I purify the final product, 3,6-DMPM?

A4: Purification of 3,6-DMPM is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical and should be determined experimentally.

  • Column Chromatography: Silica gel column chromatography can be used to separate 3,6-DMPM from impurities with different polarities. A suitable eluent system needs to be determined, often a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3,6-DMPM.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of 3,6-dichloropyridazine-4-carbaldehyde (formylation step) Incomplete reaction.- Increase the molar excess of the Vilsmeier reagent (POCl₃/DMF).- Extend the reaction time and monitor progress using TLC or GC.- Ensure the reaction temperature is maintained at the optimal level.
Decomposition of the starting material or product.- Avoid excessively high reaction temperatures.- Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to air or moisture.
Inefficient work-up procedure.- Optimize the quenching and extraction steps to minimize product loss.
Formation of multiple byproducts in the formylation step Side reactions due to harsh conditions.- Lower the reaction temperature.- Reduce the reaction time once the starting material is consumed (monitor by TLC/GC).
Presence of impurities in the starting 3,6-dichloropyridazine.- Purify the starting material before use, for example, by recrystallization.
Low yield of 3,6-DMPM (reduction step) Incomplete reduction.- Increase the molar excess of the reducing agent (e.g., NaBH₄).- Extend the reaction time.
Decomposition of the aldehyde or alcohol.- Perform the reaction at a lower temperature, especially if using a strong reducing agent like LiAlH₄.
Product loss during work-up and purification.- Optimize extraction and purification procedures. For column chromatography, select an appropriate solvent system to ensure good separation and recovery.
Difficulty in purifying the final product Presence of closely related impurities.- For recrystallization, try different solvent systems or a combination of solvents.- For column chromatography, use a shallower solvent gradient for better separation. High-Performance Liquid Chromatography (HPLC) may be necessary for high-purity requirements.
Oily product that is difficult to crystallize.- Attempt to form a salt of the product, which may be more crystalline.- Use a different purification technique like preparative TLC or HPLC.

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine

This procedure describes a common method for preparing the starting material, 3,6-dichloropyridazine, from pyridazine-3,6-diol.[1]

Materials:

  • Pyridazine-3,6-diol

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol.

  • Carefully add phosphorus oxychloride (POCl₃) at room temperature.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • After cooling, concentrate the reaction mixture under reduced pressure to obtain a thick mass.

  • Dilute the residue with ethyl acetate (EtOAc).

  • Slowly quench the mixture by adding it to an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Separate the organic layer and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain 3,6-dichloropyridazine.

Synthesis_3_6_Dichloropyridazine cluster_0 Reaction cluster_1 Work-up A 1. Add Pyridazine-3,6-diol and POCl3 B 2. Heat to 80°C overnight A->B C 3. Concentrate and dilute with EtOAc B->C D 4. Quench with NaHCO3 to pH ~8 C->D E 5. Separate layers and extract aqueous phase D->E F 6. Wash organic layer with H2O and brine E->F G 7. Dry, filter, and concentrate F->G H H G->H 3,6-Dichloropyridazine

Caption: Workflow for the synthesis of 3,6-dichloropyridazine.

Data Presentation

The following table summarizes typical yields and purities reported for the synthesis of 3,6-dichloropyridazine using different chlorinating agents.

Starting MaterialChlorinating AgentSolventReaction ConditionsYield (%)Purity (%)Reference
Pyridazine-3,6-diolPOCl₃Neat80 °C, overnight85>95 (by MS)[1]
3,6-DihydroxypyridazinePCl₅Neat125 °C, 4 hours82Not specified[2]
3,6-DihydroxypyridazineN-ChlorosuccinimideEthanol45-55 °C, 2 hours92.699.5 (by GC)[2]
3,6-DihydroxypyridazinePOCl₃Chloroform50 °C, 4 hours72.3599.03 (by GC)[3]
3,6-DihydroxypyridazinePOCl₃Methanol/Water80 °C, 1 hour88.6598.13 (by GC)[3]

Note: The synthesis of 3,6-DMPM is a specialized procedure, and detailed, publicly available experimental data with extensive troubleshooting is limited. The information provided here is based on established chemical principles for related compounds and should be adapted and optimized for specific laboratory conditions. Always perform a thorough literature search and risk assessment before conducting any chemical synthesis.

References

Technical Support Center: Analysis of 3,4-Methylenedioxyphenmetrazine (MDPM) in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting MDPM in biological matrices like blood and urine?

A1: The main challenges include:

  • Low concentrations: MDPM is often consumed in low doses, leading to very low concentrations in biological fluids, which necessitates highly sensitive analytical methods.

  • Matrix effects: Endogenous components in blood and urine, such as salts, proteins, and phospholipids, can interfere with the ionization of MDPM in the mass spectrometer, leading to signal suppression or enhancement and affecting the accuracy of quantification.[1]

  • Metabolism: MDPM is expected to be extensively metabolized in the body. Identifying the most suitable and stable metabolites to target for longer detection windows is a key challenge.

  • Isomeric compounds: The presence of structurally similar compounds, including isomers, can lead to analytical interferences, requiring highly selective chromatographic methods.

  • Sample stability: The stability of MDPM and its metabolites in biological samples during collection, storage, and processing is often unknown and needs to be established to ensure accurate results.

Q2: Which analytical technique is most suitable for the quantification of MDPM in biological samples?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of MDPM in biological matrices. This technique offers high sensitivity and selectivity, which are crucial for detecting low concentrations of the analyte in complex samples and distinguishing it from potential interferences.[2]

Q3: What are the most common sample preparation techniques for analyzing MDPM in blood and urine?

A3: The choice of sample preparation is critical for removing interferences and concentrating the analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, particularly for plasma or serum, where a solvent like acetonitrile (B52724) is used to precipitate and remove proteins.

  • Liquid-Liquid Extraction (LLE): This technique separates MDPM from the aqueous biological matrix into an immiscible organic solvent based on its chemical properties.

  • Solid-Phase Extraction (SPE): A highly effective and selective method that uses a solid sorbent to retain MDPM while interferences are washed away. The analyte is then eluted with a small volume of solvent. This is often the recommended method for complex matrices to minimize matrix effects.

Q4: How can matrix effects be minimized during the analysis of MDPM?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective sample preparation: Using techniques like SPE can significantly clean up the sample and remove interfering components.

  • Chromatographic separation: Optimizing the LC method to separate MDPM from co-eluting matrix components is essential.

  • Use of an internal standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of detection.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Backflush the column or replace it if necessary.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Injection of sample in a solvent stronger than the mobile phase.Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.
Low or No Signal/Response Instrument sensitivity issue.Check the mass spectrometer tuning and calibration. Clean the ion source.
Analyte degradation.Investigate the stability of MDPM in the sample and during the analytical process.
Incorrect MS/MS transition parameters.Optimize the precursor and product ions and collision energy for MDPM.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Matrix interferences.Improve the sample cleanup procedure (e.g., switch to a more selective SPE sorbent).
Inconsistent Results (Poor Precision) Variability in sample preparation.Automate the sample preparation process if possible, or ensure consistent manual execution.
Fluctuation in instrument performance.Perform system suitability tests before each analytical run to monitor instrument performance.
Sample instability.Ensure samples are stored correctly and analyzed within their stability window.

Quantitative Data Summary

The following table presents hypothetical yet realistic performance characteristics for a validated LC-MS/MS method for the determination of MDPM in human plasma and urine.

Parameter Plasma Urine
Limit of Detection (LOD) 0.1 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.5 ng/mL
Linear Range 0.5 - 200 ng/mL0.5 - 500 ng/mL
Recovery 85 - 95%80 - 92%
Matrix Effect 90 - 105%85 - 110%
Intra-day Precision (%CV) < 10%< 12%
Inter-day Precision (%CV) < 15%< 15%

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for MDPM in Human Plasma

This protocol provides a general procedure for the extraction of MDPM from plasma using a mixed-mode cation exchange SPE cartridge.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Vortex mix for 10 seconds.

    • Add 1 mL of 4% phosphoric acid and vortex for another 10 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

SPE_Workflow Generic SPE Workflow for MDPM Analysis cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Final Steps A Plasma Sample + Internal Standard B Acidification & Centrifugation A->B D Load Sample B->D C Condition SPE Cartridge C->D E Wash Cartridge D->E F Elute MDPM E->F G Evaporate Eluate F->G H Reconstitute in Mobile Phase G->H I LC-MS/MS Analysis H->I

Caption: A generalized workflow for the extraction of MDPM from biological samples using SPE.

Troubleshooting_Tree Troubleshooting Decision Tree for Common LC-MS/MS Issues Start Analytical Issue Encountered Q1 Is the peak shape poor? Start->Q1 A1_1 Check mobile phase composition and pH. Q1->A1_1 Yes Q2 Is the signal intensity low or absent? Q1->Q2 No A1_2 Inspect column for contamination/degradation. A1_1->A1_2 End Issue Resolved A1_2->End A2_1 Verify MS tune and calibration. Q2->A2_1 Yes Q3 Are the results inconsistent? Q2->Q3 No A2_2 Clean the ion source. A2_1->A2_2 A2_3 Optimize MS/MS parameters. A2_2->A2_3 A2_3->End A3_1 Review sample preparation procedure for variability. Q3->A3_1 Yes Q3->End No A3_2 Run system suitability tests. A3_1->A3_2 A3_2->End

Caption: A decision tree to aid in troubleshooting common LC-MS/MS analytical problems.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 2-Phenyl-3,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Phenyl-3,6-dimethylmorpholine.

Troubleshooting Guides

This section offers step-by-step solutions to specific issues you might encounter during your experiments.

Issue 1: Low and/or erratic signal intensity for this compound.

  • Question: We are experiencing low and inconsistent peak areas for this compound across our sample set, even when using a stable isotope-labeled internal standard. What could be the cause and how can we troubleshoot this?

  • Answer: This is a classic symptom of significant matrix effects, specifically ion suppression.[1][2][3] The co-eluting endogenous components from your sample matrix (e.g., plasma, urine) are likely interfering with the ionization of both your target analyte and the internal standard in the mass spectrometer's ion source.[1][4]

    Troubleshooting Workflow:

    G A Start: Low/Variable Signal B Perform Post-Column Infusion to identify suppression zones A->B C Modify Chromatography to shift analyte peak away from suppression B->C Suppression Identified D Implement a more rigorous sample preparation method B->D Suppression is broad H Re-validate method C->H E Evaluate different sample preparation techniques (LLE, SPE) D->E G Consider sample dilution if sensitivity allows D->G F Optimize SPE protocol (sorbent, wash/elution solvents) E->F F->H G->H I End: Consistent Signal H->I

    Caption: Troubleshooting workflow for low signal intensity.

    Recommended Actions:

    • Confirm Matrix Effects: First, confirm that matrix effects are the root cause. You can do this qualitatively using a post-column infusion experiment or quantitatively with a post-extraction spike analysis.[5][6][7][8][9]

    • Improve Chromatographic Separation: Adjust your LC method to separate this compound from the regions of ion suppression.[4][10] This could involve changing the gradient, mobile phase composition, or using a different column chemistry.[4]

    • Enhance Sample Preparation: If chromatographic changes are insufficient, a more effective sample cleanup is necessary. The goal is to remove interfering matrix components, such as phospholipids (B1166683), before analysis.[4][5][11] Consider switching from a simple protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[5][12]

Issue 2: Poor reproducibility and accuracy in quantitative results.

  • Question: Our calibration curve for this compound is not linear, and the quality control samples are failing acceptance criteria. How can we improve the reproducibility and accuracy of our method?

  • Answer: Poor linearity and accuracy are often direct consequences of uncompensated matrix effects.[6][13] While an internal standard can compensate for some variability, severe or differential matrix effects between samples and calibrators can still lead to inaccurate quantification.[6]

    Recommended Actions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already, using a SIL-IS for this compound is highly recommended. It is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[4][6]

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your samples (e.g., blank plasma).[4] This ensures that the calibrators experience similar matrix effects as the unknown samples, leading to more accurate quantification.

    • Evaluate Sample Preparation: A simple "dilute and shoot" or protein precipitation method may not be sufficient for complex matrices.[12][14] Investing time in developing a more robust LLE or SPE sample preparation method can significantly improve data quality by providing cleaner extracts.[5][12]

Frequently Asked Questions (FAQs)

  • Q1: What are matrix effects in LC-MS analysis?

    • A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[4][9] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantitative methods.[3][7][13]

  • Q2: Which ionization technique is more susceptible to matrix effects, ESI or APCI?

    • A2: Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[3][5] This is because the ESI process is more sensitive to competition for charge and surface activity in the ESI droplet.[3]

  • Q3: What are the most common sources of matrix effects in biological samples like plasma?

    • A3: In biological matrices such as plasma, phospholipids are a major cause of ion suppression.[5] Other sources include salts, proteins, and endogenous metabolites that may co-elute with the analyte of interest.[9]

  • Q4: How can I quantitatively measure the extent of matrix effects?

    • A4: The post-extraction spike method is the standard approach for quantifying matrix effects.[5][6][9] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a clean solvent. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[9]

  • Q5: Is it possible to completely eliminate matrix effects?

    • A5: While completely eliminating matrix effects is often not possible, they can be significantly reduced and compensated for.[5][6] A combination of optimized sample preparation, effective chromatographic separation, and the use of a suitable internal standard can lead to a robust and reliable LC-MS method.[8]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the expected performance of common sample preparation techniques for the analysis of this compound in human plasma, demonstrating their effectiveness in mitigating matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)90 - 10540 - 75 (Suppression)< 15
Liquid-Liquid Extraction (LLE)75 - 9085 - 100 (Minimal Effect)< 10
Solid-Phase Extraction (SPE)85 - 10090 - 110 (Minimal Effect)< 5

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates suppression, while > 100% indicates enhancement.

Experimental Protocols

Here are detailed methodologies for key experiments to assess and overcome matrix effects for this compound.

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This experiment helps to identify the retention time regions where ion suppression or enhancement occurs.[8][10]

  • Prepare Infusion Solution: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Set up Infusion: Infuse this solution post-column into the MS ion source using a syringe pump and a T-connector at a low, constant flow rate (e.g., 10 µL/min).

  • Equilibrate: Allow the system to equilibrate until a stable baseline signal for this compound is observed.

  • Inject Blank Matrix: Inject an extracted blank matrix sample (a sample prepared using your standard procedure but without the analyte).

  • Analyze Data: Monitor the baseline signal of the infused analyte during the chromatographic run. Any dips in the baseline indicate regions of ion suppression, while any peaks indicate ion enhancement.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

This protocol provides a quantitative measure of matrix effects.[6][9]

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (this compound) and internal standard into a clean reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix using your established sample preparation protocol. Spike the analyte and internal standard into the final, clean extract at the same concentration as Set A.

  • Analyze Samples: Inject both sets of samples into the LC-MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 indicates minimal matrix effect.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for SPE, which often provides the cleanest extracts.[5][12]

G cluster_0 SPE Workflow A 1. Condition B 2. Equilibrate A->B C 3. Load Sample B->C D 4. Wash C->D E 5. Elute D->E

Caption: General Solid-Phase Extraction (SPE) workflow.
  • Select Sorbent: Choose an appropriate SPE sorbent. For a basic compound like this compound, a mixed-mode cation exchange sorbent can be very effective at removing phospholipids and other interferences.[5][12]

  • Condition: Condition the SPE cartridge with an organic solvent (e.g., methanol).

  • Equilibrate: Equilibrate the cartridge with an aqueous solution (e.g., water or buffer).

  • Load Sample: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Wash: Wash the cartridge with a weak solvent to remove interfering compounds while retaining this compound.

  • Elute: Elute this compound with a stronger solvent (e.g., methanol (B129727) with 5% ammonium (B1175870) hydroxide).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

References

Technical Support Center: Synthesis of 2-Phenyl-3,6-dimethylmorpholine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-phenyl-3,6-dimethylmorpholine reference standards.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include substituted propiophenones, such as 2-bromo-1-phenylpropan-1-one, and ethanolamine (B43304) derivatives. An alternative approach involves the cyclization of a substituted diethanolamine, like β-phenyl-α-methyl-β,β'-dihydroxydiethylamine.

Q2: How can I control the stereochemistry of the final product?

A2: The stereochemistry of this compound is influenced by the stereochemistry of the starting materials and the reaction conditions. The use of enantiomerically pure precursors is a common strategy. Additionally, certain reaction conditions can favor the formation of one diastereomer over another. For instance, the conversion of cis-2-phenyl-3-methylmorpholine to the trans isomer can be achieved by treatment with concentrated sulfuric acid at elevated temperatures.[1]

Q3: What are the typical yields for the synthesis of this compound and its analogs?

A3: Yields can vary significantly depending on the specific synthetic route and reaction conditions. For example, the synthesis of 3-methyl-2-(3-methylphenyl)morpholine from 3-methylpropiophenone has been reported with a crude yield of 6% and a final purified yield of 3%.[2] In contrast, other multi-step syntheses of related morpholine (B109124) derivatives have reported overall yields in the range of 70-80%.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction of starting materials.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Optimize reaction parameters such as temperature, reaction time, and catalyst loading.
Degradation of reactants or products.- Ensure all reactants and solvents are pure and dry. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.
Suboptimal work-up procedure leading to product loss.- Carefully optimize the extraction and purification steps. - Consider alternative purification methods such as column chromatography or crystallization.
Formation of Impurities Presence of side reactions.- Adjust reaction conditions to minimize side product formation. This may involve changing the solvent, temperature, or catalyst. - Use a more selective reagent.
Contaminated starting materials.- Purify starting materials before use. - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
Difficulty in Product Purification Product is an oil or difficult to crystallize.- Attempt to form a salt of the final compound (e.g., hydrochloride or fumarate (B1241708) salt), which is often more crystalline.[2][3] - Utilize preparative chromatography techniques like preparative TLC or column chromatography for separation.[2]
Co-elution of impurities with the desired product.- Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation. - Consider a different purification technique, such as distillation or recrystallization from a different solvent system.
Inconsistent Stereochemical Outcome Lack of stereocontrol in the reaction.- Employ chiral starting materials or catalysts to induce stereoselectivity. - Carefully control reaction temperatures, as this can influence the stereochemical outcome of certain reactions.
Isomerization during work-up or purification.- Use mild work-up and purification conditions to avoid isomerization. For example, avoid strongly acidic or basic conditions if the product is susceptible to epimerization. - The cis/trans isomer ratio can sometimes be altered by treatment with acid; for example, concentrated sulfuric acid can be used to convert the cis-isomer to the more stable trans-isomer.[1]

Experimental Protocols

Synthesis of this compound (Illustrative Pathway)

This protocol is a generalized representation based on common synthetic strategies for similar phenylmorpholine derivatives.

Step 1: Bromination of Propiophenone (B1677668)

  • Dissolve the substituted propiophenone in a suitable solvent like dichloromethane.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Stir the mixture for a specified time until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with an aqueous solution of sodium thiosulfate (B1220275) to quench excess bromine, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude α-bromoketone.

Step 2: Cyclization with an Aminoalcohol

  • Combine the crude α-bromoketone with an appropriate aminoalcohol (e.g., 2-amino-1-propanol) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).[2]

  • Stir the mixture at room temperature or with gentle heating for several hours to days.

  • Upon reaction completion, perform an aqueous work-up to remove the solvent and unreacted starting materials.

  • Extract the product into an organic solvent, dry the organic layer, and concentrate to obtain the crude this compound.

Step 3: Purification

  • Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of methanol (B129727) and dichloromethane).[2]

  • Alternatively, the product can be purified by converting it to a salt (e.g., fumarate or hydrochloride) and recrystallizing it.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product Start1 Substituted Propiophenone Step1 Bromination Start1->Step1 Start2 Aminoalcohol Step2 Cyclization Start2->Step2 Step1->Step2 Purification Column Chromatography / Salt Formation & Recrystallization Step2->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting cluster_purification_issue Purification Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield Impurities Impurities Present Start->Impurities PurificationIssue Purification Difficulty Start->PurificationIssue CheckCompletion Monitor Reaction Progress LowYield->CheckCompletion OptimizeConditions Optimize Temp/Time/Catalyst LowYield->OptimizeConditions CheckPurity Verify Reactant Purity LowYield->CheckPurity AdjustConditions Adjust Reaction Conditions Impurities->AdjustConditions PurifyStart Purify Starting Materials Impurities->PurifyStart SaltFormation Attempt Salt Formation PurificationIssue->SaltFormation OptimizeChroma Optimize Chromatography PurificationIssue->OptimizeChroma

Caption: Logical troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Enhancing the Potency of 2-Phenyl-3,6-dimethylmorpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the potency of 2-Phenyl-3,6-dimethylmorpholine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound analogs that can be modified to enhance potency?

A1: Structure-activity relationship (SAR) studies have identified several key areas for modification to enhance potency. These include substitutions on the aryl ring, N-alkylation, and alkyl extensions of the morpholine (B109124) ring's 3-methyl group. For instance, replacing a chloro group with a fluoro group on the phenyl ring can increase potency for dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake inhibition.[1] Similarly, extending the 3-methyl group to a 3-ethyl or 3-propyl group significantly increases potency for DA uptake inhibition.[1]

Q2: How does stereochemistry affect the potency of these analogs?

A2: Stereochemistry plays a crucial role in the potency of this compound analogs. For example, the (S,S)-isomers generally exhibit higher potency as inhibitors of dopamine transporters (DAT) and norepinephrine transporters (NET) compared to their (R,R)-counterparts.[1]

Q3: What are the primary molecular targets for this compound analogs?

A3: The primary molecular targets for these analogs are monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (5-HTT).[1] Some analogs also show activity as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChR), particularly the α3β4* subtype.[1]

Q4: Are there any known safety concerns or potential for abuse with this class of compounds?

A4: Due to their action as potent dopamine and norepinephrine reuptake inhibitors, there is a potential for abuse similar to other stimulants like phenmetrazine.[2] Phenmetrazine itself was withdrawn from the market due to its high potential for abuse.[2] Researchers should handle these compounds with appropriate safety precautions and be mindful of their potential for abuse in any therapeutic development.

Troubleshooting Guides

Synthesis & Purification

Problem: Low yield during the reduction of the hydroxyl group in the precursor.

  • Possible Cause 1: Incomplete reaction. The reduction of the hydroxyl group using sodium borohydride (B1222165) (NaBH₄) may be incomplete.

    • Solution: Ensure the reaction is stirred overnight at room temperature to allow for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Possible Cause 2: Inefficient quenching of the reaction. Improper quenching can lead to the loss of the product during workup.

    • Solution: Slowly add a solution of hydrochloric acid in ethanol (B145695) at 0 °C to quench the reaction. Ensure the mixture is then properly basified with a saturated aqueous solution of sodium bicarbonate before extraction.[1]

  • Possible Cause 3: Inefficient extraction. The product may not be fully extracted from the aqueous layer.

    • Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) or ether to ensure complete recovery of the product.[1]

Problem: Difficulty in separating diastereomers.

  • Possible Cause: Similar chromatographic behavior. Diastereomers can have very similar polarities, making them difficult to separate by standard column chromatography.

    • Solution 1: Utilize a chiral stationary phase for High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for effective separation.

    • Solution 2: Consider derivatization with a chiral auxiliary to create diastereomeric derivatives with greater differences in their physical properties, facilitating separation by conventional chromatography. After separation, the auxiliary can be cleaved to yield the pure enantiomers.

In Vitro Assays

Problem: High variability in monoamine uptake inhibition assays.

  • Possible Cause 1: Inconsistent cell viability. Poor cell health can lead to unreliable assay results.

    • Solution: Ensure consistent cell culture conditions and perform a cell viability assay (e.g., MTT or trypan blue exclusion) before each experiment to confirm cell health.

  • Possible Cause 2: Degradation of the test compound. The analog may be unstable in the assay buffer.

    • Solution: Prepare fresh solutions of the test compounds for each experiment. Assess the stability of the compound in the assay buffer over the time course of the experiment using HPLC.

  • Possible Cause 3: Inaccurate pipetting. Small volumes are often used in these assays, and pipetting errors can lead to significant variability.

    • Solution: Use calibrated pipettes and consider using automated liquid handling systems for improved precision.

Quantitative Data Summary

Table 1: In Vitro Potency of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogs [1]

CompoundAryl Substitution3-Position SubstitutionN-Position SubstitutionDAT IC₅₀ (nM)NET IC₅₀ (nM)5-HTT IC₅₀ (nM)α3β4*-nAChR IC₅₀ (µM)
(S,S)-4a3'-ChloroMethylH630180>100,00010.4
(S,S)-5a3'-ChloroMethylH2201003904.6
(S,S)-5b3'-FluoroMethylH60314800NT
(S,S)-5c3'-BromoMethylH44110410NT
(S,S)-5d3'-ChloroMethylMethyl2101104004.5
(S,S)-5e3'-ChloroMethylEthyl502020002.1
(S,S)-5f3'-ChloroMethylPropyl281115001.5
(S,S)-5g3'-ChloroEthylH23191800NT
(S,S)-5h3'-ChloroPropylH69300NT

NT: Not Tested

Experimental Protocols & Methodologies

General Synthesis of (S,S)-2-(3'-Substituted phenyl)-3,5,5-trimethylmorpholine Analogs

A solution of the corresponding (S,S)-2-(3'-substituted phenyl)-3,5,5-trimethylmorpholin-2-ol hemi-d-tartrate in a 1:1 mixture of ethanol and water is cooled to 0 °C. Sodium borohydride (4 equivalents) is added portion-wise. The reaction mixture is then stirred at room temperature overnight. After completion, the reaction is quenched at 0 °C by the slow addition of a 1.6 M solution of HCl in ethanol. The resulting clear solution is basified with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.[1]

Monoamine Uptake Inhibition Assay

The potency of the compounds to inhibit monoamine uptake is determined using synaptosomes prepared from rat brain tissue. The assays are typically performed in a 96-well plate format. Synaptosomes are incubated with various concentrations of the test compound and a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin). The uptake is allowed to proceed for a specific time at 37 °C and then terminated by rapid filtration. The amount of radioactivity trapped in the synaptosomes is quantified by liquid scintillation counting. The IC₅₀ values are then calculated by non-linear regression analysis of the concentration-response curves.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization & Screening cluster_optimization Lead Optimization start Starting Material (Substituted Phenyl Morpholin-2-ol) reduction Reduction with NaBH4 start->reduction EtOH/H2O, 0°C to RT workup Acidic Quench & Basic Workup reduction->workup purification Column Chromatography workup->purification characterization Structural Confirmation (NMR, MS) purification->characterization in_vitro In Vitro Assays (Monoamine Uptake) characterization->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis lead_optimization Further Analog Synthesis sar_analysis->lead_optimization cluster_synthesis cluster_synthesis lead_optimization->cluster_synthesis

Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT/NET) reuptake Reuptake transporter->reuptake Transport monoamine Monoamine (Dopamine/Norepinephrine) monoamine->transporter Binding receptor Postsynaptic Receptor monoamine->receptor Binding presynaptic_vesicle Vesicular Monoamine Transporter (VMAT) presynaptic_vesicle->monoamine signaling Downstream Signaling receptor->signaling analog This compound Analog analog->transporter Inhibition

Caption: Mechanism of action for this compound analogs as monoamine reuptake inhibitors.

References

Validation & Comparative

A Comparative Analysis of 2-Phenyl-3,6-dimethylmorpholine and Phenmetrazine: A Review of Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the pharmacological activities of 2-phenyl-3,6-dimethylmorpholine and the well-characterized stimulant, phenmetrazine. The information is intended for researchers, scientists, and drug development professionals. A significant disparity in the available scientific literature exists between these two compounds. While phenmetrazine has been extensively studied, quantitative experimental data for this compound is notably absent from peer-reviewed publications.

Introduction

Phenmetrazine is a psychostimulant drug, historically used as an anorectic, with a well-documented mechanism of action. This compound is a structural analog of phenmetrazine. This guide aims to synthesize the available experimental data to provide a comparative understanding of their activities.

Pharmacological Profiles

This compound

Publicly available scientific literature lacks quantitative experimental data on the pharmacological activity of this compound. Anecdotal reports suggest it may possess stimulant and anorectic properties.[1] Structurally, it is related to other phenylmorpholines, some of which are known to interact with monoamine transporters.[1] There is speculation that it could act as a serotonin (B10506) reuptake inhibitor, though this has not been experimentally verified.[1] Notably, some anecdotal accounts suggest the compound is largely inactive, aside from appetite-suppressant effects.[1]

Phenmetrazine

Phenmetrazine's primary mechanism of action is as a norepinephrine-dopamine releasing agent (NDRA).[2] It interacts with and reverses the function of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters.[2] Its activity at the serotonin transporter (SERT) is negligible.[2]

Quantitative Comparison of Monoamine Transporter Activity

The following table summarizes the available quantitative data for phenmetrazine's activity at monoamine transporters. Due to the absence of published experimental data for this compound, a direct comparison is not possible.

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound Data Not AvailableData Not AvailableData Not Available
Phenmetrazine EC₅₀: 70 - 131 nM (release)[2]EC₅₀: 29 - 50 nM (release)[2]EC₅₀: >7,765 nM (release)[2]

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. In this context, it refers to the concentration required to elicit 50% of the maximum neurotransmitter release.

Experimental Methodologies

The quantitative data for phenmetrazine is typically derived from in vitro neurotransmitter release assays. A generalized protocol for such an experiment is outlined below.

Generalized Protocol: In Vitro Monoamine Release Assay
  • Synaptosome Preparation: A specific brain region rich in the transporter of interest (e.g., striatum for DAT) is isolated from a rodent model. The tissue is homogenized and subjected to centrifugation to obtain synaptosomes, which are resealed presynaptic nerve terminals.

  • Radiolabeling: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine) to allow for its uptake into the nerve terminals.

  • Initiation of Release: The test compound (e.g., phenmetrazine) is added at various concentrations to the synaptosome suspension.

  • Termination and Quantification: The assay is rapidly terminated by filtration, separating the synaptosomes from the extracellular medium. The amount of radioactivity released into the medium is measured using liquid scintillation counting.

  • Data Analysis: The concentration-response data is plotted to determine the EC₅₀ value for neurotransmitter release.

Signaling Pathways and Experimental Workflow

To visualize the concepts discussed, the following diagrams illustrate the mechanism of action of a monoamine releasing agent and a typical experimental workflow.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PMA Phenmetrazine DAT Dopamine Transporter (DAT) PMA->DAT Enters cell Vesicle Synaptic Vesicle (Dopamine Storage) PMA->Vesicle Disrupts storage DA_cyto Cytosolic Dopamine DAT->DA_cyto Reverses transport Vesicle->DA_cyto Release DA_synapse Increased Extracellular Dopamine DA_cyto->DA_synapse Efflux DA_receptor Dopamine Receptors DA_synapse->DA_receptor Activation Signal Postsynaptic Signaling DA_receptor->Signal

Caption: Mechanism of action of a monoamine releasing agent like phenmetrazine.

cluster_prep Sample Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Tissue Brain Tissue Isolation Homogenize Homogenization Tissue->Homogenize Centrifuge Isolation of Synaptosomes Homogenize->Centrifuge Radiolabel Pre-loading with Radiolabeled Neurotransmitter Centrifuge->Radiolabel AddCompound Addition of Test Compound Radiolabel->AddCompound Incubate Incubation AddCompound->Incubate Filter Termination by Filtration Incubate->Filter Count Quantification of Radioactivity Filter->Count Data Generation of Concentration-Response Curve Count->Data EC50 Calculation of EC₅₀ Value Data->EC50

Caption: Generalized experimental workflow for a monoamine transporter release assay.

Conclusion

A direct, data-driven comparison of the activity of this compound and phenmetrazine is currently impeded by a lack of published experimental data for this compound. Phenmetrazine is a well-understood norepinephrine-dopamine releasing agent with established potencies at its target transporters. The pharmacological profile of this compound remains speculative and requires rigorous scientific investigation to determine its mechanism of action and relative activity. This guide highlights the critical need for experimental characterization of novel psychoactive compounds to enable informed assessment and comparison.

References

Comparative Analysis of 3,6-DMPM Stereoisomers: Uncharted Territory in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological understanding of the individual stereoisomers of 3,6-dimethyl-2-phenylmorpholine (3,6-DMPM). While the parent compound is recognized as a psychoactive substance, detailed comparative studies on the biological effects of its distinct stereoisomers have not been published.

3,6-DMPM, a derivative of phenmetrazine, possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3S,6S), (2S,3R,6R), (2R,3R,6R), and (2S,3S,6S). These enantiomeric and diastereomeric pairs could exhibit significantly different pharmacological profiles, including variations in their potency, efficacy, and selectivity for biological targets, as is common with chiral molecules in pharmacology.

Despite targeted searches for the synthesis, chiral separation, and pharmacological evaluation of 3,6-DMPM stereoisomers, no specific studies providing quantitative data on their differential activities at key neurological targets, such as monoamine transporters (dopamine, norepinephrine, and serotonin (B10506) transporters), could be identified. Research on related phenmetrazine analogs has demonstrated that stereochemistry plays a crucial role in their interaction with these transporters, suggesting that a similar stereoselectivity likely exists for 3,6-DMPM. However, without empirical data, any comparison of the biological effects of its stereoisomers would be purely speculative.

Consequently, the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested, is not feasible at this time due to the absence of the necessary foundational research.

The scientific community awaits studies that undertake the following critical steps:

  • Stereospecific Synthesis or Chiral Separation: The synthesis of individual, optically pure stereoisomers of 3,6-DMPM or the development of effective methods for separating the racemic mixture into its constituent isomers.

  • Pharmacological Characterization: In-depth in vitro and in vivo studies to determine the binding affinities, functional activities (e.g., uptake inhibition, release assays), and receptor interaction profiles of each isolated stereoisomer.

  • Comparative Analysis: A direct comparison of the obtained data to elucidate the structure-activity relationships and the specific contributions of each stereoisomer to the overall pharmacological profile of racemic 3,6-DMPM.

Until such research is conducted and published, the differential biological effects of 3,6-DMPM stereoisomers remain an unexplored area within the field of neuropharmacology. This highlights a critical need for further investigation to fully understand the therapeutic potential and risks associated with this class of compounds.

A Pharmacological Deep Dive into Phenylmorpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the pharmacological properties of various phenylmorpholine derivatives, a class of compounds known for their stimulant and anorectic effects. By presenting supporting experimental data in a structured format, this document aims to be a valuable resource for those involved in neuroscience research and the development of novel therapeutics targeting monoamine systems.

Introduction to Phenylmorpholine Derivatives

Substituted phenylmorpholines are a class of chemical compounds derived from 2-phenylmorpholine. The parent compound, phenmetrazine, was formerly used as an appetite suppressant.[1] Most derivatives in this class act as releasing agents of monoamine neurotransmitters, such as dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT), leading to stimulant effects.[2] Some compounds in this family also exhibit activity as agonists at serotonin receptors, and N-propyl substituted derivatives can act as dopamine receptor agonists.[2] This guide will focus on the comparative pharmacology of prominent phenylmorpholine derivatives, including phenmetrazine, phendimetrazine (B1196318), and their fluorinated and methylated analogs.

Comparative Analysis of Monoamine Transporter Interactions

The primary mechanism of action for most phenylmorpholine derivatives involves their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. By inhibiting reuptake or inducing the reverse transport (release) of these monoamines, phenylmorpholine derivatives increase their extracellular concentrations, leading to their characteristic psychostimulant effects.

The following tables summarize the in vitro functional activity of various phenylmorpholine derivatives at the three main monoamine transporters. The data is presented as IC50 values for uptake inhibition and EC50 values for neurotransmitter release.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)

CompoundDATNETSERT
Phenmetrazine1,9301,200>10,000
2-Methylphenmetrazine (2-MPM)6,7402,800>10,000
3-Methylphenmetrazine (3-MPM)>10,0005,200>10,000
4-Methylphenmetrazine (4-MPM)1,9301,5002,100
3-Fluorophenmetrazine (3-FPM)<2,500<2,500>80,000
Pseudophenmetrazine (-)-enantiomer (Ki)2,691->10,000
Pseudophenmetrazine (racemic) (Ki)2,630->10,000

Data sourced from McLaughlin et al. (2017) and Rothman et al. (2002).[3][4]

Table 2: Monoamine Release (EC50, nM)

CompoundDopamine (DA)Norepinephrine (NE)Serotonin (5-HT)
Phenmetrazine131507,765
3-Fluorophenmetrazine (3-FPM)43302,558
3'-Chlorophenmetrazine (PAL-594)27-301
PAL-73858-23
Pseudophenmetrazine1,457 ((+)-enantiomer)514>10,000

Data sourced from Rothman et al. (2002), Nagai et al. (2007), and Namjoshi et al. (2015).[1][4]

Pharmacokinetic Profiles: The Case of Phendimetrazine

Phendimetrazine serves as a noteworthy example of a prodrug within the phenylmorpholine class. It is pharmacologically inactive itself but is metabolized in the liver via N-demethylation to its active metabolite, phenmetrazine.[5][6] This metabolic conversion is a key determinant of its pharmacokinetic and pharmacodynamic profile.

Table 3: Pharmacokinetic Parameters of Phendimetrazine

ParameterValue
Time to Peak Plasma Concentration (Tmax)1 to 3 hours[6]
Elimination Half-Life (t1/2)~3.7 hours (extended-release)[7]
MetabolismHepatic N-demethylation to phenmetrazine and phendimetrazine-N-oxide[6][7]
ExcretionPrimarily renal[6][7]

The prodrug nature of phendimetrazine results in a more gradual onset and potentially prolonged duration of action compared to direct administration of phenmetrazine, which may contribute to a lower abuse potential.[5]

Signaling Pathways of Phenylmorpholine Derivatives

The primary pharmacological effects of phenylmorpholine derivatives are mediated through their modulation of dopaminergic and noradrenergic signaling. The increased availability of dopamine and norepinephrine in the synapse leads to the activation of their respective G-protein coupled receptors (GPCRs).

Dopaminergic Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[8]

  • D1-like receptor activation typically leads to the stimulation of adenylyl cyclase (AC) via Gαs/olf, resulting in increased cyclic AMP (cAMP) production and subsequent activation of Protein Kinase A (PKA).[9]

  • D2-like receptor activation generally inhibits adenylyl cyclase activity through Gαi/o, leading to decreased cAMP levels.[9]

The diagram below illustrates the canonical signaling pathways for D1 and D2 dopamine receptors.

Dopamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Binds D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_alpha_s Gαs/olf D1_Receptor->G_alpha_s Activates G_alpha_i Gαi/o D2_Receptor->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_s->AC Activates G_alpha_i->AC Inhibits Downstream_Targets_D2 Downstream Targets G_alpha_i->Downstream_Targets_D2 Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream_Targets_PKA Downstream Targets PKA->Downstream_Targets_PKA Phosphorylates

Caption: Dopamine Receptor Signaling Pathways.

Noradrenergic Signaling

Similar to dopamine, norepinephrine released by the action of phenylmorpholine derivatives binds to adrenergic receptors, which are also GPCRs. The norepinephrine transporter (NET) is responsible for clearing NE from the synapse. Phenylmorpholine derivatives that are potent at NET enhance noradrenergic neurotransmission.[10]

Experimental Methodologies

The data presented in this guide were obtained through established in vitro and in vivo experimental protocols.

In Vitro Monoamine Transporter Assays

1. Uptake Inhibition Assay:

  • Objective: To determine the potency of a compound to inhibit the reuptake of a radiolabeled monoamine into synaptosomes or cells expressing the specific transporter.

  • General Protocol:

    • Rat brain tissue (e.g., striatum for DAT, whole brain minus cerebellum and caudate for NET and SERT) is homogenized to prepare synaptosomes.

    • Synaptosomes are incubated with a fixed concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and varying concentrations of the test compound.

    • To ensure selectivity, uptake by non-target transporters is blocked by adding specific inhibitors for the other transporters.

    • The reaction is terminated by rapid filtration, and the radioactivity retained within the synaptosomes is quantified using liquid scintillation counting.

    • IC50 values are calculated from concentration-response curves.

2. Release Assay:

  • Objective: To measure the ability of a compound to induce the release of a pre-loaded radiolabeled substrate from synaptosomes.

  • General Protocol:

    • Synaptosomes are pre-loaded with a radiolabeled substrate (e.g., [³H]MPP+ for DAT and NET, or [³H]5-HT for SERT).

    • The pre-loaded synaptosomes are then exposed to varying concentrations of the test compound.

    • The amount of radioactivity released into the supernatant is measured.

    • EC50 values are determined from concentration-response curves.

The following diagram illustrates a typical workflow for these in vitro assays.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_uptake Uptake Inhibition Assay cluster_release Release Assay Tissue Rat Brain Tissue Homogenization Homogenization & Centrifugation Tissue->Homogenization Synaptosomes Synaptosomes Homogenization->Synaptosomes Incubation_Uptake Incubate with [³H]Neurotransmitter & Test Compound Synaptosomes->Incubation_Uptake Preloading Pre-load with [³H]Substrate Synaptosomes->Preloading Filtration_Uptake Rapid Filtration Incubation_Uptake->Filtration_Uptake Quantification_Uptake Scintillation Counting Filtration_Uptake->Quantification_Uptake Analysis_Uptake IC50 Calculation Quantification_Uptake->Analysis_Uptake Incubation_Release Incubate with Test Compound Preloading->Incubation_Release Supernatant_Collection Collect Supernatant Incubation_Release->Supernatant_Collection Quantification_Release Scintillation Counting Supernatant_Collection->Quantification_Release Analysis_Release EC50 Calculation Quantification_Release->Analysis_Release

Caption: In Vitro Monoamine Transporter Assay Workflow.

In Vivo Assessment of Stimulant Effects

Locomotor Activity Test:

  • Objective: To evaluate the stimulant or depressant effects of a compound on spontaneous motor activity in mice.

  • General Protocol:

    • Mice are habituated to the testing environment (locomotor activity chambers).

    • Baseline locomotor activity is recorded after a vehicle injection.

    • On the test day, mice are administered the test compound at various doses.

    • The animals are immediately placed back into the activity chambers, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified period.

    • The effects of the drug are compared to the vehicle control group and baseline activity.

Conclusion

This guide provides a comparative overview of the pharmacological profiles of several phenylmorpholine derivatives. The presented data highlights the structure-activity relationships within this class of compounds concerning their interactions with monoamine transporters. The detailed experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers in the field. Further investigation into the binding affinities (Ki values) and the in vivo neurochemical and behavioral effects of a broader range of these derivatives will continue to be crucial for a comprehensive understanding of their therapeutic potential and abuse liability.

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of 2-Phenyl-3,6-dimethylmorpholine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of emerging psychoactive substances, the validation of robust analytical methods is paramount. This guide provides a comparative overview of analytical techniques applicable to the quantification and identification of 2-Phenyl-3,6-dimethylmorpholine, a stimulant and anorectic compound related to phenmetrazine. Due to a scarcity of publicly available, validated methods specifically for this compound, this document leverages detailed experimental data from its structurally similar and well-documented analogs, phenmetrazine and phendimetrazine (B1196318). This comparative approach offers a foundational framework for developing and validating analytical methods for the target compound.

The following sections present a side-by-side comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methodologies, complete with detailed experimental protocols and performance data. These methods are crucial for ensuring the identity, purity, and potency of these substances in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity. Below is a comparison of HPLC methods developed for the analysis of phendimetrazine, which can be adapted for this compound.

Table 1: Comparison of HPLC Method Parameters for Phendimetrazine Analysis

ParameterMethod 1Method 2
Instrumentation High-Performance Liquid ChromatographHigh-Performance Liquid Chromatograph
Column C8C18
Mobile Phase Water:Methanol (B129727) (70:30 v/v)Acetonitrile (B52724):Water with Phosphoric Acid
Flow Rate 0.5 mL/minuteNot specified
Detection UV at 276 nmNot specified
Run Time < 7 minutesNot specified
Quantification Limit 15 ngNot specified
Detection Limit 4.5 ngNot specified
Linearity Range 1-100 µg/mLNot specified
Accuracy ≤5%Not specified
Precision (RSD) Intra-day: 0.11–1.28%, Inter-day: 1.65%Not specified

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the definitive identification and quantification of volatile and semi-volatile compounds. The following table outlines a GC-based method for the analysis of phendimetrazine in biological fluids.

Table 2: GC Method Parameters for Phendimetrazine Analysis in Biological Fluids

ParameterMethod Details
Instrumentation Gas Chromatograph
Detector Nitrogen-Phosphorous Detector (NPD)
Column SP-2250
Carrier Gas Helium
Derivatization Acetylation to improve chromatographic separation
Sample Matrix Plasma, Serum, or Urine
Extraction Liquid-Liquid Extraction with an internal standard
Quantification Limit 2 ng/mL from a 2 mL sample
Linearity Range 2 to 500 ng/mL
Coefficient of Variation 7%

Experimental Protocols

Detailed methodologies are critical for the replication and validation of analytical methods. The following protocols are based on established methods for phenmetrazine and phendimetrazine and serve as a starting point for the analysis of this compound.

HPLC Method for Phendimetrazine

1. Standard and Sample Preparation:

  • Prepare a stock solution of phendimetrazine hydrochloride in a suitable solvent (e.g., methanol or isopropanol).

  • Create a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • For drug product analysis, dissolve the formulation in a suitable solvent, filter, and dilute to fall within the calibration curve range.

2. Chromatographic Conditions:

  • Column: C8 or C18 analytical column.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically between 0.5 and 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 276 nm).

3. Validation Parameters:

  • Specificity: Analyze blank samples and spiked samples to ensure no interference from the matrix or other components.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determine by analyzing replicate samples at different concentrations within the linear range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GC-MS Method for Phendimetrazine in Biological Fluids

1. Sample Preparation and Extraction:

  • To a 2 mL biological sample (plasma, serum, or urine), add an internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or a mixture of hexane (B92381) and isoamyl alcohol) under basic conditions.

  • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).

2. Derivatization:

  • To the reconstituted extract, add a derivatizing agent (e.g., acetic anhydride) to acetylate the amine group, which can improve chromatographic peak shape and thermal stability.

  • Heat the mixture to complete the reaction, then cool and inject it into the GC-MS system.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split injection.

  • Temperature Program: A programmed temperature ramp to separate the analyte from matrix components.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.

Visualizing Analytical Workflows

To further clarify the logical steps involved in the validation of an analytical method, the following diagrams, generated using the DOT language, illustrate a typical workflow and the relationship between key validation parameters.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_validation Validation & Verification cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Technique define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards instrument_setup Instrument Setup & Calibration prepare_standards->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition specificity Specificity data_acquisition->specificity linearity Linearity & Range data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq robustness Robustness data_acquisition->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report sop Standard Operating Procedure validation_report->sop

Caption: Workflow for Analytical Method Validation.

Signaling_Pathway_Placeholder cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix Extraction Extraction Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup Separation Chromatographic Separation (HPLC/GC) Cleanup->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General Experimental Workflow for Bioanalysis.

Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of 3,6-Dimethylpiperazine-2,5-dione (3,6-DMPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals are constantly challenged with the specificity of immunoassays, where the potential for cross-reactivity of structurally similar compounds can lead to inaccurate results. This guide provides a comparative analysis of 3,6-Dimethylpiperazine-2,5-dione (3,6-DMPM), a cyclic dipeptide, and its theoretical potential for cross-reactivity in common immunoassays.

It is critical to note that as of the publication of this guide, no direct experimental data on the cross-reactivity of 3,6-DMPM in commercially available immunoassays has been published in peer-reviewed literature. Therefore, this guide will focus on the principles of immunoassay cross-reactivity and provide a theoretical comparison based on structural similarities to known analytes.

The Principle of Immunoassay Cross-Reactivity

Immunoassays rely on the highly specific binding of an antibody to its target antigen.[1] However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity.[2][3] The degree of cross-reactivity is dependent on the structural homology between the target analyte and the interfering compound.[4][5] Key molecular features that influence antibody binding include the overall shape, size, and the distribution of functional groups (e.g., carbonyls, amino groups, phenyl rings).[6] Even minor structural modifications can significantly alter an antibody's binding affinity.[7]

Structural Comparison of 3,6-DMPM and Common Immunoassay Analytes

To understand the potential for 3,6-DMPM to cross-react in common drug screening immunoassays, a structural comparison is necessary. The following table outlines the key structural features of 3,6-DMPM alongside three common classes of drugs frequently monitored by immunoassays: amphetamines, benzodiazepines, and barbiturates.

Compound ClassRepresentative StructureKey Structural Features Relevant to ImmunoassayStructural Similarity to 3,6-DMPM
3,6-Dimethylpiperazine-2,5-dione (3,6-DMPM) C₆H₁₀N₂O₂ A cyclic dipeptide with a six-membered ring containing two amide groups and two methyl substituents.Cyclic structureTwo carbonyl groupsTwo amide linkagesAlkyl (methyl) substituents-
Amphetamines Amphetamine (C₉H₁₃N) [8][9][10] A primary amine with a phenyl ring attached to a propane (B168953) chain.Phenyl ringPrimary amine groupAlkyl backboneLow. 3,6-DMPM lacks the characteristic phenyl ring and primary amine of amphetamines. The cyclic and dione (B5365651) features of 3,6-DMPM are absent in amphetamine.
Benzodiazepines Diazepam (C₁₆H₁₃ClN₂O) [11][12][13][14] A fused seven-membered diazepine (B8756704) ring with a phenyl and a chloro substituent.Fused ring systemAmide groupAromatic ringsLow to Moderate. Both contain a cyclic structure with an amide bond. However, the overall ring system, size, and substituent groups are significantly different. The rigid, planar structure of diazepam contrasts with the more flexible puckered ring of 3,6-DMPM.
Barbiturates Barbituric Acid (C₄H₄N₂O₃) [15][16][17] A pyrimidine-based heterocyclic ring with three carbonyl groups.Six-membered heterocyclic ringMultiple carbonyl groupsAmide-like linkagesModerate. Both are six-membered heterocyclic rings containing multiple carbonyl and nitrogen atoms. The piperazine-2,5-dione core of 3,6-DMPM shares some structural resemblance to the barbiturate (B1230296) backbone. This similarity, particularly the presence of the dione functionality within a six-membered ring, presents the highest theoretical potential for cross-reactivity among the compared classes.

Disclaimer: This table presents a theoretical comparison based on structural similarities and does not represent experimental data.

Experimental Protocols

To definitively determine the cross-reactivity of 3,6-DMPM, empirical testing is required. The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for quantifying small molecules and assessing cross-reactivity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
  • Assay Buffer: 0.1% BSA in PBST.
  • Antigen-Enzyme Conjugate: The target analyte (e.g., a barbiturate derivative) conjugated to an enzyme such as Horseradish Peroxidase (HRP).
  • Primary Antibody: An antibody specific to the target analyte.
  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine).
  • Stop Solution: 2 M Sulfuric Acid.
  • Test Compound (3,6-DMPM) Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol (B129727) or DMSO) and serially dilute in Assay Buffer to create a range of test concentrations.
  • Standard Curve: Prepare serial dilutions of the target analyte in Assay Buffer.

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microplate with the primary antibody diluted in Coating Buffer. Incubate overnight at 4°C.
  • Washing: Aspirate the coating solution and wash the plate 3 times with Wash Buffer.
  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
  • Washing: Aspirate the blocking buffer and wash the plate 3 times with Wash Buffer.
  • Competitive Reaction: Add the serially diluted 3,6-DMPM or the standard analyte to the appropriate wells. Immediately add the antigen-enzyme conjugate to all wells. Incubate for 1-2 hours at room temperature.
  • Washing: Aspirate the solutions and wash the plate 5 times with Wash Buffer.
  • Substrate Addition: Add the TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
  • Stopping the Reaction: Add the Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the target analyte.
  • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
  • Similarly, determine the IC50 for 3,6-DMPM.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of 3,6-DMPM) x 100

Visualizing Immunoassay Principles

To further elucidate the concepts discussed, the following diagrams illustrate a typical competitive immunoassay workflow and the molecular basis of antibody-antigen recognition and potential cross-reactivity.

competitive_immunoassay_workflow cluster_plate Microplate Well cluster_reagents Reagents cluster_reaction Competitive Binding cluster_wash Wash Step cluster_detection Detection well Antibody-Coated Well bound_complex Binding Occurs well->bound_complex Incubate with sample Sample with Analyte (3,6-DMPM) sample->bound_complex conjugate Enzyme-Labeled Target Antigen conjugate->bound_complex wash Unbound Reagents Removed bound_complex->wash substrate Substrate Added wash->substrate color_dev Color Development (Signal Measured) substrate->color_dev

A simplified workflow of a competitive ELISA for testing cross-reactivity.

antibody_binding cluster_specific Specific Binding cluster_crossreact Potential Cross-Reactivity cluster_no_binding No Interaction antibody1 antigen Target Analyte antibody1->antigen High Affinity antibody2 cross_reactant 3,6-DMPM antibody2->cross_reactant Low Affinity (if structurally similar) antibody3 unrelated Unrelated Compound

References

A Comparative In-Vivo Analysis of 2-Phenyl-3,6-dimethylmorpholine and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo effects of 2-Phenyl-3,6-dimethylmorpholine (PDM-35) and the well-characterized psychostimulant, amphetamine. The following sections detail their comparative effects on locomotor activity, dopamine (B1211576) transporter affinity, and reinforcing properties, supported by experimental data and methodologies.

Disclaimer: Direct experimental data for this compound (PDM-35) is limited in publicly available scientific literature. Therefore, this guide draws comparisons based on available information for closely related phenylmorpholine analogs, primarily phenmetrazine, to provide a putative profile for PDM-35. This approach is based on the structural similarity and expected analogous pharmacological activity.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for amphetamine and related phenylmorpholine compounds.

Table 1: Comparative Effects on Locomotor Activity

CompoundAnimal ModelDose RangeObserved Effect on Locomotor ActivityCitation(s)
AmphetamineMice2.0 - 4.0 mg/kg (i.p.)Significant increase in distance moved.[1][1]
AmphetamineRats0.5 - 1.0 mg/kgDose-dependent increase in locomotor activity.[2][2]
Phenmetrazine (analog of PDM-35)Rhesus Monkeys0.32 - 1.0 mg/kgDose- and time-dependent increases in cocaine-appropriate responding, indicative of stimulant effects.[3][3]

Table 2: Comparative Dopamine Transporter (DAT) Affinity

CompoundAssay TypeRadioligandKᵢ (nM)Citation(s)
AmphetamineIn vitro binding[³H]WIN 35,428Varies by brain region[4]
Phenmetrazine (analog of PDM-35)In vitro binding[³H]WIN 35,42870 - 131 (as a dopamine releaser)[5]
Various 2-substituted 3β-phenyltropane analogsIn vitro binding[³H]WIN 35,42811 - 22[4]
Various 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane derivativesIn vitro binding[³H]WIN 35,42833 - 60

Table 3: Comparative Reinforcing Effects

CompoundAnimal ModelParadigmKey FindingsCitation(s)
AmphetamineRatsIntravenous Self-AdministrationReadily self-administered, demonstrating reinforcing properties.[6]
MethamphetamineRatsOral Self-AdministrationLow motivation for self-administration at higher response requirements.[7][7]
Phenmetrazine (analog of PDM-35)Rhesus MonkeysDrug DiscriminationProduced cocaine-like discriminative stimulus effects, suggesting similar reinforcing properties.[3][3]
Phendimetrazine (B1196318) (prodrug of phenmetrazine)RatsDrug DiscriminationProduced cocaine-like discriminative stimulus effects.[8][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Locomotor Activity Assessment in Rodents

Objective: To quantify the effects of a test compound on spontaneous motor activity.

Protocol:

  • Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are individually housed and acclimated to the testing room for at least one hour before the experiment.[1][9]

  • Apparatus: An open-field arena (e.g., 40 x 40 x 35 cm) equipped with infrared beams or a video-tracking system is used to monitor animal movement.[1][10]

  • Procedure:

    • Animals are placed individually into the open-field arena for a habituation period (e.g., 30-60 minutes) to establish a baseline level of activity.[9][10]

    • Following habituation, animals are administered the test compound (e.g., amphetamine at 2.0 or 4.0 mg/kg, i.p.) or vehicle.[1]

    • Locomotor activity is then recorded for a defined period (e.g., 60-90 minutes).[10]

  • Data Analysis: The total distance traveled, and other parameters like rearing frequency are quantified and analyzed using appropriate statistical methods (e.g., ANOVA).[9]

In Vitro Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine transporter.

Protocol:

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum) is homogenized in a sucrose (B13894) buffer. The homogenate is centrifuged to pellet synaptosomes, which are then resuspended.

  • Binding Assay:

    • Synaptosomal membranes are incubated with a radioligand that specifically binds to DAT (e.g., [³H]WIN 35,428).[4]

    • Increasing concentrations of the test compound are added to compete with the radioligand for binding to DAT.

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

  • Separation and Quantification: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[11]

Intravenous Self-Administration in Rats

Objective: To assess the reinforcing effects of a test compound.

Protocol:

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive) and an infusion pump are used.[12]

  • Training:

    • Rats are trained to press the active lever to receive an infusion of the test compound (e.g., amphetamine). Presses on the inactive lever have no consequence.[6]

    • Training is typically conducted under a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one press results in one infusion).[6]

  • Data Collection: The number of active and inactive lever presses is recorded throughout the session.

  • Data Analysis: A significantly higher number of presses on the active lever compared to the inactive lever indicates that the compound has reinforcing effects.[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters cell via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) Amphetamine->TAAR1 Activates Dopamine_Synapse Increased Extracellular Dopamine DAT->Dopamine_Synapse Dopamine Reuptake (Inhibited by Amphetamine) Dopamine_Vesicle Dopamine Vesicle G_Protein G-Protein TAAR1->G_Protein Activates Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Dopamine release into cytosol Dopamine_Cytosol->DAT Reverse transport (efflux) Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds to Postsynaptic_Effects Postsynaptic Effects (e.g., Locomotor Activity, Reinforcement) Dopamine_Receptor->Postsynaptic_Effects

Caption: Amphetamine's mechanism of action at the dopaminergic synapse.

Experimental_Workflow_Locomotor_Activity start Start acclimation Acclimate Animal to Testing Room (≥ 1 hour) start->acclimation habituation Place Animal in Open-Field Arena (30-60 min Habituation) acclimation->habituation injection Administer Test Compound (e.g., Amphetamine or PDM-35) or Vehicle (i.p.) habituation->injection recording Record Locomotor Activity (60-90 min) injection->recording analysis Analyze Data (Total Distance, Rearing, etc.) recording->analysis end End analysis->end

Caption: Workflow for assessing locomotor activity in rodents.

Experimental_Workflow_DAT_Binding start Start prep Prepare Synaptosomal Membranes from Rat Striatum start->prep incubation Incubate Membranes with Radioligand ([³H]WIN 35,428) & Test Compound prep->incubation filtration Separate Bound & Free Radioligand via Rapid Filtration incubation->filtration quantification Quantify Radioactivity (Liquid Scintillation) filtration->quantification analysis Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) quantification->analysis end End analysis->end

Caption: Workflow for in vitro dopamine transporter binding assay.

References

A Comparative Guide to Validating the Purity of 2-Phenyl-3,6-dimethylmorpholine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and qualification of active pharmaceutical ingredients (APIs) and related compounds are fundamental to drug discovery, development, and quality control. 2-Phenyl-3,6-dimethylmorpholine, a phenmetrazine-related compound, and its analogues are of significant interest in pharmacological research. The reliability of such research hinges on the quality of the chemical reference standards used. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound reference standards, offering detailed experimental protocols and data presentation to aid researchers in selecting and verifying the quality of their standards.

Comparative Analysis of Reference Standard Purity

The purity of a reference standard is paramount for its use in quantitative analysis and as a comparator for identifying impurities in synthesized compounds. A high-purity reference standard, typically with a purity of 98% or higher, ensures the accuracy and reproducibility of experimental results. Below is a comparative table summarizing the hypothetical purity data of a high-quality this compound reference standard versus a lower-purity alternative. This data highlights the critical differences that can impact research outcomes.

Table 1: Comparative Purity Analysis of this compound Reference Standards

ParameterHigh-Purity Reference StandardAlternative Standard (Lower Purity)Method of Analysis
Identity Conforms to structureConforms to structure¹H NMR, ¹³C NMR, MS
Purity (by HPLC) 99.8%95.2%HPLC-UV
Diastereomeric Purity (trans-isomer) < 0.1%2.5%Chiral HPLC
Residual Solvents < 0.1% (Methanol)1.8% (Methanol, Toluene)GC-MS
Related Impurities Impurity A: 0.05%Impurity B: 0.03%Impurity A: 0.3%Impurity B: 0.2%HPLC-UV/MS
Water Content 0.02%0.5%Karl Fischer Titration
Assay (on as-is basis) 99.7%92.4%Mass Balance

Experimental Protocols

Detailed and robust analytical methods are essential for the accurate determination of purity and impurity profiles. The following sections provide comprehensive protocols for the key analytical techniques used in the validation of this compound reference standards.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative determination of this compound and its non-volatile impurities.

  • Instrumentation:

    • HPLC system with UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This protocol is for the identification and quantification of residual solvents from the synthesis process.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD)

    • DB-624 capillary column (or equivalent; 30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Injector Temperature: 250°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 35-500

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of the reference standard into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO).

    • Seal the vial and heat at 80°C for 20 minutes before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous confirmation of the chemical structure and for identifying and quantifying impurities.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD)

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the overall structure.

  • Sample Preparation:

    • Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Analysis: The obtained spectra are compared with the expected chemical shifts and coupling constants for the proposed structure of this compound. Impurities can often be identified by the presence of unexpected signals.

Visualizing the Validation Workflow

A systematic workflow is crucial for the comprehensive validation of a chemical reference standard. The following diagram illustrates the key stages involved in the process, from initial synthesis to the final certification of the this compound reference standard.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_certification Final Certification Synthesis Synthesis of Crude This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (Confirmation of Molecular Weight) Purification->MS FTIR FTIR Spectroscopy (Functional Group Analysis) Purification->FTIR HPLC HPLC-UV (Purity Assessment) Purification->HPLC GC_MS GC-MS (Residual Solvents) Purification->GC_MS Chiral_HPLC Chiral HPLC (Diastereomeric Purity) Purification->Chiral_HPLC KF Karl Fischer Titration (Water Content) Purification->KF Mass_Balance Mass Balance Calculation (Assay Determination) HPLC->Mass_Balance GC_MS->Mass_Balance Chiral_HPLC->Mass_Balance KF->Mass_Balance CoA Certificate of Analysis Generation Mass_Balance->CoA

Caption: Workflow for the validation of this compound reference standards.

Distinguishing Dimethyl-Methoxypyrazine Isomers: A Guide to Analytical Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical analytical challenge. This guide provides a comparative overview of analytical techniques for distinguishing between two closely related constitutional isomers of dimethyl-methoxypyrazine (DMPM): 3,5-dimethyl-2-methoxypyrazine and 2,5-dimethyl-3-methoxypyrazine. These potent flavor compounds exhibit similar mass spectrometric, gas chromatographic, and nuclear magnetic resonance spectroscopic behaviors, necessitating advanced analytical strategies for their unambiguous determination.

The Challenge of Isomer Differentiation

The subtle structural differences between 3,5-dimethyl-2-methoxypyrazine and 2,5-dimethyl-3-methoxypyrazine, differing only in the positions of a methyl and a methoxy (B1213986) group on the pyrazine (B50134) ring, result in nearly identical physicochemical properties. This similarity poses a significant hurdle for conventional analytical methods, where co-elution and indistinguishable mass spectra are common. Mass spectrometry alone is often insufficient for unequivocal identification of these isomers[1].

Comparative Analysis of Analytical Techniques

A multi-pronged approach employing high-resolution chromatography and spectroscopy is essential for the successful differentiation of these DMPM isomers.

Gas Chromatography (GC)

Standard gas chromatography methods often fall short of separating these isomers. While some isomers like 2,3-dimethyl-5-methoxypyrazine can be separated from 3,5-dimethyl-2-methoxypyrazine and 2,5-dimethyl-3-methoxypyrazine on common polar and apolar stationary phases, the latter two are notoriously difficult to resolve[1].

Quantitative Data: GC Retention Indices

IsomerStationary PhaseRetention Index (RI)Reference
3,5-dimethyl-2-methoxypyrazineDB-5 (non-polar)1055[2]
2,5-dimethyl-3-methoxypyrazineDB-WAX (polar)1385[3]
3,5-dimethyl-2-methoxypyrazineDB-WAX (polar)1417[2]
3,5-dimethyl-2-methoxypyrazineoctakis-(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrinSuccessful Separation[1]
2,5-dimethyl-3-methoxypyrazineoctakis-(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrinSuccessful Separation[1]

Advanced GC Techniques:

To overcome the limitations of single-column GC, more advanced techniques are required:

  • Specialized Stationary Phases: A successful separation of 3,5-dimethyl-2-methoxypyrazine and 2,5-dimethyl-3-methoxypyrazine has been achieved using a specialized stationary phase, octakis-(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin[1].

  • Multidimensional Gas Chromatography (MDGC): Heart-cut multidimensional GC analysis, coupled with tandem mass spectrometric detection, provides the necessary resolution by employing two columns with different selectivities[1][4].

Mass Spectrometry (MS)

While mass spectrometry alone cannot definitively distinguish between these isomers due to their identical molecular weight and similar fragmentation patterns, it is a crucial detection method when coupled with effective chromatographic separation.

Mass Fragmentation Data

The mass fragmentation patterns for both 3,5-dimethyl-2-methoxypyrazine and 2,5-dimethyl-3-methoxypyrazine are very similar, with key fragments arising from the loss of methyl and methoxy groups. Careful analysis of ion ratios may provide some differentiation, but this is often not sufficient for unambiguous identification without chromatographic separation[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly through homo- and heteronuclear correlation experiments, stands out as a definitive method for the unequivocal identification of these DMPM isomers[1]. By analyzing the through-bond correlations between protons and carbons, the precise substitution pattern on the pyrazine ring can be elucidated.

Experimental Protocols

Sample Preparation for Wine Analysis

A common application for the analysis of methoxypyrazines is in the wine industry, where they can contribute to "green" or "bell pepper" aromas. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an effective sample preparation technique for extracting methoxypyrazines from wine.

  • pH Adjustment: Increase the pH of the wine sample by adding sodium hydroxide (B78521) to convert the methoxypyrazines to their molecular form, enhancing extraction with a nonpolar solvent[5].

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using toluene (B28343) as the extractant in the presence of anhydrous magnesium sulfate (B86663) and sodium chloride[5].

  • Dispersive Solid-Phase Extraction (d-SPE): The resulting extract is then cleaned up using a sorbent such as a primary and secondary amine (PSA) material to remove interfering matrix components like sugars and organic acids[5].

Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)

This protocol outlines a heart-cut MDGC-MS method for the separation of DMPM isomers.

  • First Dimension Separation: An initial separation is performed on a non-polar column (e.g., DB-5).

  • Heart-Cutting: The portion of the chromatogram (the "heart-cut") containing the DMPM isomers is selectively transferred to a second column[4][6].

  • Second Dimension Separation: The second column has a different stationary phase chemistry (e.g., a polar wax column or a specialized chiral column) to achieve separation of the co-eluting isomers from the first dimension[1][4].

  • Mass Spectrometric Detection: The eluent from the second column is directed to a mass spectrometer for detection and identification[4][6].

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes for distinguishing DMPM isomers.

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analytical Separation cluster_detection Detection & Identification sp1 Wine Sample sp2 pH Adjustment (NaOH) sp1->sp2 sp3 Liquid-Liquid Extraction (Toluene, MgSO4, NaCl) sp2->sp3 sp4 d-SPE Cleanup (PSA Sorbent) sp3->sp4 gc1 1D GC (Non-polar Column) sp4->gc1 Difficult Separation gc2 MDGC (Heart-cut + Polar/Chiral Column) sp4->gc2 Improved Separation nmr NMR Spectroscopy (Homo/Heteronuclear Correlation) sp4->nmr Definitive Identification ms Mass Spectrometry gc1->ms gc2->ms id Unambiguous Isomer Identification nmr->id ms->id Requires Separation

Analytical workflow for DMPM isomer differentiation.

MDGC_Workflow cluster_gc Multidimensional GC System injector Injector column1 First Dimension Column (e.g., Non-polar) injector->column1 deans_switch Dean's Switch (Heart-cut Device) column1->deans_switch column2 Second Dimension Column (e.g., Polar or Chiral) deans_switch->column2 Heart-cut (Isomer Fraction) ms_detector Mass Spectrometer column2->ms_detector

Workflow of a heart-cut multidimensional GC-MS system.

Conclusion

The differentiation of 3,5-dimethyl-2-methoxypyrazine and 2,5-dimethyl-3-methoxypyrazine requires a sophisticated analytical approach that goes beyond standard chromatographic and spectrometric methods. The combination of specialized GC stationary phases, particularly within a multidimensional GC setup, and definitive structural elucidation by NMR spectroscopy provides a robust framework for the accurate identification and quantification of these challenging isomers. For routine analysis where isomer separation is paramount, investment in MDGC technology is highly recommended. For absolute structural confirmation, NMR remains the gold standard.

References

Comparative analysis of monoamine release for 3,6-DMPM and phenmetrazine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the monoamine releasing properties of phenmetrazine and an overview of the current knowledge on 3,6-dimethyl-2-phenylmorpholine (3,6-DMPM).

This guide provides a comparative analysis of the monoamine releasing capabilities of phenmetrazine and 3,6-DMPM, intended for researchers, scientists, and drug development professionals. While robust data is available for phenmetrazine, a significant gap exists in the scientific literature regarding the quantitative monoamine transporter activity of 3,6-DMPM, precluding a direct quantitative comparison at this time. This document summarizes the available data for phenmetrazine and outlines the standard experimental protocols used to characterize these compounds.

Quantitative Analysis of Monoamine Release

The following table summarizes the in vitro monoamine releasing potencies (EC50 values) of phenmetrazine at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. The EC50 value represents the concentration of the compound required to elicit 50% of the maximal release of the respective monoamine. Lower values indicate higher potency.

CompoundDopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)
Phenmetrazine 70 - 13129 - 50.47,765 - >10,000
3,6-DMPM No data availableNo data availableNo data available

Data for phenmetrazine was obtained from in vitro studies using rat brain synaptosomes.

Profile of Phenmetrazine

Phenmetrazine acts as a potent releasing agent for norepinephrine and dopamine.[1] Its efficacy as a serotonin releaser is significantly lower, with EC50 values in the micromolar range, indicating a much weaker interaction with the serotonin transporter.[1] This profile characterizes phenmetrazine as a norepinephrine-dopamine releasing agent (NDRA).

Profile of 3,6-Dimethyl-2-phenylmorpholine (3,6-DMPM)

Currently, there is a lack of published scientific studies providing quantitative data on the monoamine releasing properties of 3,6-DMPM. Anecdotal reports suggest it may have stimulant and anorectic effects, and it has been speculated to act as a serotonin reuptake inhibitor.[2] However, without empirical data from standardized in vitro assays, its pharmacological profile at the monoamine transporters remains uncharacterized.

Experimental Protocols

The following section details a standard experimental protocol for determining the monoamine releasing properties of a compound using in vitro synaptosome-based assays.

Monoamine Release Assay Using Rat Brain Synaptosomes

This in vitro method is a widely accepted standard for characterizing the potency and efficacy of substances that act as monoamine releasers.

1. Synaptosome Preparation:

  • Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed and placed in ice-cold sucrose (B13894) buffer.

  • Specific brain regions rich in the desired monoamine transporters are dissected (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

  • The tissue is homogenized in sucrose buffer to shear the nerve terminals, which then reseal to form synaptosomes.

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomes from other cellular debris. The final synaptosomal pellet is resuspended in a physiological buffer.

2. Radiolabeled Neurotransmitter Loading:

  • Synaptosomes are incubated with a low concentration of a radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to allow for uptake into the presynaptic terminals via the respective transporters.

3. Superfusion and Release Measurement:

  • The radiolabeled synaptosomes are transferred to a superfusion apparatus, which allows for a constant flow of buffer over the synaptosomes.

  • After a baseline washout period to remove excess radiolabel, fractions of the superfusate are collected at regular intervals to measure basal neurotransmitter release.

  • The test compound (e.g., phenmetrazine or 3,6-DMPM) at various concentrations is then introduced into the superfusion buffer.

  • The amount of radioactivity in the collected fractions is quantified using liquid scintillation counting to determine the amount of monoamine released.

4. Data Analysis:

  • The release of radioactivity is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the experiment.

  • Dose-response curves are generated by plotting the stimulated release against the concentration of the test compound.

  • The EC50 value, representing the concentration of the compound that produces 50% of the maximal releasing effect, is calculated from these curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a monoamine releasing agent and the experimental workflow for the in vitro release assay.

Monoamine_Release_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packages monoamines MAO MAO Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Stores monoamines Monoamine->MAO Metabolized by Synaptic_Monoamine Increased Synaptic Monoamine Concentration Monoamine->Synaptic_Monoamine Efflux Releaser Releasing Agent (e.g., Phenmetrazine) Transporter Monoamine Transporter (DAT, NET, or SERT) Releaser->Transporter Enters neuron via transporter Transporter->Monoamine Reverses transport direction Receptor Postsynaptic Receptor Synaptic_Monoamine->Receptor Binds to Signal Transduction Signal Transduction Receptor->Signal Transduction

Caption: General signaling pathway of a monoamine releasing agent.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A1 Brain Tissue Dissection A2 Homogenization A1->A2 A3 Differential Centrifugation A2->A3 A4 Synaptosome Isolation A3->A4 B1 Radiolabel Loading A4->B1 B2 Superfusion (Washout) B1->B2 B3 Drug Application B2->B3 B4 Fraction Collection B3->B4 C1 Scintillation Counting B4->C1 C2 Calculate % Release C1->C2 C3 Generate Dose-Response Curve C2->C3 C4 Determine EC50 Value C3->C4

References

A Comparative Analysis of 2-Phenyl-3,6-dimethylmorpholine and Other Psychostimulants: Efficacy and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and potency of 2-Phenyl-3,6-dimethylmorpholine and other widely studied stimulants, including methylphenidate, amphetamine, and modafinil. The following sections present quantitative data on their interactions with key monoamine transporters, outline the experimental methodologies used to derive this data, and visualize relevant biological pathways and experimental workflows.

Comparative Efficacy and Potency Data

The primary mechanism of action for many psychostimulants involves the modulation of dopamine (B1211576) transporters (DAT) and norepinephrine (B1679862) transporters (NET). The following tables summarize the in vitro binding affinities (Kᵢ or IC₅₀) and monoamine release potencies (EC₅₀) of the compared compounds. It is important to note that direct experimental data for this compound is limited. Therefore, data for its close structural analog, phenmetrazine, and the parent compound, 2-phenylmorpholine, are included to provide a comparative context.

Table 1: In Vitro Binding Affinities (Kᵢ/IC₅₀ in nM) for Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin (B10506) Transporter (SERT)
This compound Data not availableData not availableData not available
Phenmetrazine (analog) 70 - 131[1]29 - 50.4[1]7,765 - >10,000[1]
Methylphenidate 193[2]38[2]~100,000[3]
d-Amphetamine ~600[4]~70 - 100[3]20,000 - 40,000[3]
Modafinil 2100 - 4000[5][6]35600[1]No significant affinity[1]

Lower Kᵢ/IC₅₀ values indicate higher binding affinity.

Table 2: In Vitro Monoamine Release Potency (EC₅₀ in nM)

CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
This compound Data not availableData not availableData not available
2-Phenylmorpholine (parent compound) 86[7]79[7]20,260[7]
Phenmetrazine (analog) 70 - 131[1]29 - 50.4[1]7,765 - >10,000[1]
d-Amphetamine 5.8 - 24.8[7]6.6 - 10.2[7]698 - 1,765[7]
Methylphenidate Primarily a reuptake inhibitorPrimarily a reuptake inhibitorPrimarily a reuptake inhibitor
Modafinil Primarily a reuptake inhibitorPrimarily a reuptake inhibitorPrimarily a reuptake inhibitor

Lower EC₅₀ values indicate higher potency in inducing neurotransmitter release.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro and in vivo experimental methodologies. Below are detailed descriptions of the key protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for a specific transporter (e.g., DAT, NET).

Methodology:

  • Membrane Preparation: Tissues (e.g., rat striatum for DAT, frontal cortex for NET) or cells expressing the target transporter are homogenized and centrifuged to isolate the cell membranes containing the transporters.[2][3] The protein concentration of the membrane preparation is determined.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[8]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[3]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The IC₅₀ value can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Monoamine Release Assays

Objective: To measure the ability of a compound to induce the release of monoamines from presynaptic terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes, which are isolated presynaptic nerve terminals, are prepared from specific brain regions (e.g., rat striatum for dopamine release).

  • Radiolabel Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine) to allow for its uptake and storage in synaptic vesicles.

  • Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously washed with a buffer.

  • Drug Application: The test compound is added to the superfusion buffer at various concentrations.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is measured to determine the rate of monoamine release.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal release effect (EC₅₀) is calculated.[1]

Locomotor Activity Studies

Objective: To assess the stimulant effects of a compound on spontaneous movement in animals.

Methodology:

  • Animal Acclimation: Mice or rats are individually placed in open-field activity chambers and allowed to acclimate for a period of time.[4]

  • Drug Administration: The test compound or a vehicle control is administered to the animals (e.g., via intraperitoneal injection).

  • Activity Monitoring: The locomotor activity of the animals is recorded over a specified period using automated activity monitors that detect movement via infrared beam breaks.[4][9]

  • Data Analysis: The total distance traveled, number of movements, and other activity parameters are quantified and compared between the drug-treated and control groups.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the pharmacology of these stimulants.

Stimulant_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binding Stimulant Stimulant (e.g., Amphetamine, Methylphenidate) Stimulant->DAT Blocks Reuptake/ Induces Release Stimulant->NET Blocks Reuptake/ Induces Release Radioligand_Binding_Assay_Workflow Start Start: Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Start->Incubation Filtration Filtration: Separate Bound and Free Radioligand Incubation->Filtration Counting Scintillation Counting: Quantify Bound Radioligand Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End Monoamine_Release_Assay_Workflow Start Start: Synaptosome Preparation Loading Loading: Incubate with Radiolabeled Monoamine Start->Loading Superfusion Superfusion: Wash and Collect Baseline Release Loading->Superfusion Stimulation Stimulation: Add Test Compound Superfusion->Stimulation Collection Fraction Collection: Collect Superfusate Stimulation->Collection Analysis Data Analysis: Calculate EC50 Collection->Analysis End End: Determine Release Potency Analysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Phenyl-3,6-dimethylmorpholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Phenyl-3,6-dimethylmorpholine.

Disclaimer: The following guidelines are based on safety data for structurally related morpholine (B109124) compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and adhere to all local, regional, and national regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves (e.g., nitrile rubber), a lab coat or chemical-resistant apron, and protective eyeglasses or chemical safety goggles.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • Contaminated Materials: All items that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[3]

  • Liquid Waste: Collect all unused or waste solutions of this compound in a designated, properly sealed container.[3] Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed.[3]

2. Waste Container Labeling: All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "this compound".[3]

  • A clear indication of the associated hazards (e.g., "Flammable," "Corrosive," "Toxic").[2][3]

  • The date on which the waste was first added to the container.[3]

3. Storage of Chemical Waste:

  • Store waste containers in a designated, secure, and well-ventilated area.[1][3]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.[3]

  • Ensure the storage location has secondary containment measures in place to mitigate any potential leaks or spills.[3]

  • Keep containers away from sources of heat, sparks, open flames, and other ignition sources.[4]

4. Professional Disposal:

  • The disposal of this compound waste must be handled by a licensed and certified chemical waste disposal company.[3]

  • Provide the disposal company with the complete Safety Data Sheet (SDS) for the compound to ensure safe and compliant handling and transportation.[3]

  • Never dispose of this compound by flushing it down the drain or into the sanitary sewer system.[1][2]

Hazard Profile of Related Morpholine Compounds

To provide a clearer understanding of the potential risks associated with handling this compound, the following table summarizes the hazard classifications for related morpholine compounds.

Hazard ClassificationMorpholinecis-2,6-Dimethylmorpholine
Physical Hazards Flammable liquid and vapor (Category 3)[2][4]Flammable liquid and vapor[1]
Health Hazards Harmful if swallowed (Acute Toxicity, Oral - Category 4)[4][5]Harmful if swallowed[1]
Toxic in contact with skin (Acute Toxicity, Dermal - Category 3)[4][6]Toxic in contact with skin[1]
Toxic if inhaled (Acute Toxicity, Inhalation - Category 3)[4][6]May cause respiratory irritation[1]
Causes severe skin burns and eye damage (Skin Corrosion/Irritation - Category 1B)[2][6]Corrosive[1]
Suspected of damaging fertility or the unborn child (Reproductive Toxicity - Category 2)[2][6]Not specified
Environmental Hazards Not classified as environmentally hazardous according to transport regulations[2]Harmful to aquatic organisms[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: - Liquid Waste - Contaminated Solids ppe->segregate container Use Designated, Sealed Hazardous Waste Containers segregate->container labeling Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards - Date container->labeling storage Store in a Designated, Well-Ventilated, Secure Area labeling->storage professional_disposal Arrange for Professional Waste Disposal Service storage->professional_disposal sds Provide SDS to Disposal Company professional_disposal->sds end End: Compliant Disposal sds->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Phenyl-3,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Phenyl-3,6-dimethylmorpholine (CAS No. 92903-00-9) was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including various dimethylmorpholine and phenylmorpholine derivatives, and established best practices for handling potent research chemicals. Researchers must perform a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Personal Protective Equipment (PPE)

Given its classification as a substituted phenylmorpholine, a class of compounds known to include psychoactive substances, this compound should be handled with the utmost care to prevent inhalation, ingestion, and skin and eye contact.[1][2] A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield offers additional protection against splashes and aerosols.[3][4]
Hand Protection Disposable Nitrile GlovesDouble-gloving is strongly recommended. Gloves should be powder-free and changed frequently, especially if contaminated.[4][5]
Body Protection Disposable, Low-Permeability GownA long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[5][6]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement, particularly when handling the compound in powdered form or when aerosolization is possible.[6]
Foot Protection Disposable Shoe CoversRecommended to prevent the tracking of contaminants out of the laboratory.[5][6]

Operational Plan for Handling

All handling of this compound should occur within a designated and controlled area, such as a certified chemical fume hood or a containment isolator, to minimize exposure.

Experimental Workflow:

  • Area Preparation: Before commencing work, ensure the designated workspace is clean and decontaminated. Prepare all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the correct sequence (e.g., shoe covers, inner gloves, gown, outer gloves, eye protection, and respirator if necessary).

  • Compound Handling:

    • Use spark-proof tools and explosion-proof equipment, as related morpholine (B109124) compounds can be flammable.[3][7]

    • Avoid creating dust or aerosols.

    • Wash hands thoroughly after handling, even if gloves were worn.[3][7]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. The outer gloves should be removed first, followed by the gown and inner gloves, turning them inside out.[4]

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[4]

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Designated Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe handle_compound Handle Compound with Appropriate Precautions don_ppe->handle_compound doff_ppe Doff PPE Carefully handle_compound->doff_ppe wash_hands Thorough Hand Washing doff_ppe->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.